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  • Product: 3-Ethoxyquinoxalin-2(1H)-one
  • CAS: 860503-18-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethoxyquinoxalin-2(1H)-one

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Ethoxyquinoxalin-2(1H)-one, a significant heterocyclic compound with potential applications in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Ethoxyquinoxalin-2(1H)-one, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthetic pathways, mechanistic underpinnings, and analytical techniques pertinent to this molecule. We delve into the established synthetic protocols, offering insights into experimental design and optimization. Furthermore, a thorough examination of the spectroscopic and crystallographic characterization of 3-Ethoxyquinoxalin-2(1H)-one is presented, equipping researchers with the necessary data for its unambiguous identification and quality control. This guide is intended to be a self-contained resource, fostering a deeper understanding of the chemistry of quinoxalinones and facilitating their exploration in various scientific endeavors.

Introduction: The Quinoxalinone Scaffold

Quinoxaline derivatives represent a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the scientific community.[1] Their unique structural framework, consisting of a fused benzene and pyrazine ring, imparts a wide array of physicochemical and biological properties.[1][2] Within this family, quinoxalin-2(1H)-ones are particularly noteworthy due to their prevalence in biologically active natural products and pharmaceutical compounds.[3] The quinoxalinone core is considered a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for other heterocyclic systems like quinolines and quinazolines.[2][4] These compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[5][6][7] The functionalization of the quinoxalinone ring, particularly at the C3 position, is a key strategy for modulating its biological activity and tuning its material properties.[3] This guide focuses specifically on 3-Ethoxyquinoxalin-2(1H)-one, a derivative that introduces an ethoxy group at this critical position, thereby influencing its electronic and steric characteristics.

Synthesis of 3-Ethoxyquinoxalin-2(1H)-one: A Mechanistic Approach

The synthesis of 3-Ethoxyquinoxalin-2(1H)-one can be approached through several strategic pathways. The most common and direct methods involve the cyclocondensation of an appropriate o-phenylenediamine with a three-carbon α-keto ester derivative or the etherification of a pre-formed 3-hydroxyquinoxalin-2(1H)-one intermediate.

Method 1: Cyclocondensation of o-Phenylenediamine with Diethyl Oxalate

This classical and widely employed method involves the reaction of o-phenylenediamine with diethyl oxalate. The reaction proceeds in two key stages: initial condensation to form an intermediate, followed by cyclization to yield the quinoxaline-2,3-dione, which can then be selectively etherified.

Experimental Protocol:

  • Step A: Synthesis of Quinoxaline-2,3-dione:

    • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol.

    • Add diethyl oxalate (1.1 equivalents) to the solution.

    • The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

    • The crude product is washed with cold ethanol to remove any unreacted starting materials and dried to yield quinoxaline-2,3-dione.[8]

  • Step B: Selective O-Ethylation of Quinoxaline-2,3-dione:

    • To a suspension of quinoxaline-2,3-dione (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 equivalents) portion-wise at 0°C.

    • Stir the mixture for 30 minutes at room temperature to ensure the formation of the corresponding alkoxide.

    • Add an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) (1.1 equivalents), dropwise to the reaction mixture.

    • The reaction is then stirred at room temperature or gently heated (50-60°C) for several hours until the starting material is consumed (monitored by TLC).

    • After completion, the reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried.

    • The crude 3-Ethoxyquinoxalin-2(1H)-one can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[9]

Causality and Mechanistic Insights:

The initial reaction between o-phenylenediamine and diethyl oxalate is a double condensation reaction. One amino group of the o-phenylenediamine attacks one of the ester carbonyls of diethyl oxalate, followed by the elimination of an ethanol molecule. This is then repeated with the second amino group and the remaining ester group, leading to the formation of the stable, six-membered dihydropyrazine ring fused to the benzene ring.

The subsequent O-ethylation is a classic Williamson ether synthesis. The base deprotonates the more acidic N-H or O-H (in the tautomeric form) of the quinoxaline-2,3-dione, creating a nucleophilic anion. This anion then attacks the electrophilic ethyl group of the ethylating agent in an Sₙ2 reaction, leading to the formation of the ether linkage. The selectivity for O-alkylation over N-alkylation can be influenced by the choice of solvent, base, and alkylating agent.

Synthesis_Method_1 cluster_stepA Step A: Cyclocondensation cluster_stepB Step B: O-Ethylation o-Phenylenediamine o-Phenylenediamine Intermediate Condensation Intermediate o-Phenylenediamine->Intermediate + Diethyl Oxalate (Reflux) Diethyl Oxalate Diethyl Oxalate Quinoxaline-2,3-dione Quinoxaline-2,3-dione Intermediate->Quinoxaline-2,3-dione Cyclization (-2 EtOH) Quinoxaline-2,3-dione_2 Quinoxaline-2,3-dione Anion Quinoxalinone Anion Quinoxaline-2,3-dione_2->Anion + Base (e.g., K₂CO₃) 3-Ethoxyquinoxalin-2(1H)-one 3-Ethoxyquinoxalin-2(1H)-one Anion->3-Ethoxyquinoxalin-2(1H)-one + Ethyl Iodide (Sₙ2) Ethyl Iodide Ethyl Iodide

Caption: Synthetic pathway for 3-Ethoxyquinoxalin-2(1H)-one via cyclocondensation followed by O-ethylation.

Method 2: Direct Condensation with an Ethoxy-α-keto Ester

A more direct, one-pot approach involves the condensation of o-phenylenediamine with an α-keto ester already containing the desired ethoxy group, such as ethyl 2-ethoxy-2-oxoacetate.

Experimental Protocol:

  • To a solution of o-phenylenediamine (1 equivalent) in a suitable solvent like ethanol or acetic acid, add ethyl 2-ethoxy-2-oxoacetate (1.1 equivalents).

  • The reaction mixture is heated to reflux for 4-8 hours, with progress monitored by TLC.

  • Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting residue is then purified by column chromatography on silica gel or by recrystallization to afford pure 3-Ethoxyquinoxalin-2(1H)-one.

Causality and Mechanistic Insights:

This method streamlines the synthesis by pre-installing the ethoxy group on the three-carbon precursor. The mechanism follows a similar condensation-cyclization pathway as described previously. One amine group of the o-phenylenediamine attacks the ketone carbonyl of the ethyl 2-ethoxy-2-oxoacetate, followed by dehydration to form an imine intermediate. The second amine group then attacks the ester carbonyl, leading to cyclization and elimination of an ethanol molecule to form the final product.

Synthesis_Method_2 o-Phenylenediamine o-Phenylenediamine Condensation Condensation/ Cyclization o-Phenylenediamine->Condensation Ethyl 2-ethoxy-2-oxoacetate Ethyl 2-ethoxy-2-oxoacetate Ethyl 2-ethoxy-2-oxoacetate->Condensation 3-Ethoxyquinoxalin-2(1H)-one 3-Ethoxyquinoxalin-2(1H)-one Condensation->3-Ethoxyquinoxalin-2(1H)-one Reflux (-H₂O, -EtOH)

Sources

Exploratory

A Senior Application Scientist's Guide to the Biological Activity of Novel Quinoxalinone Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The quinoxalinone scaffold represents a privileged heterocyclic system in medicinal chemistry, consistently serving as the foundation for...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxalinone scaffold represents a privileged heterocyclic system in medicinal chemistry, consistently serving as the foundation for compounds with a vast spectrum of biological activities. This guide provides an in-depth technical exploration of novel quinoxalinone derivatives, moving beyond a simple catalog of activities to dissect the causality behind their therapeutic potential. We will examine the crucial structure-activity relationships (SAR), delve into the molecular mechanisms of action, and present validated experimental protocols for assessing their efficacy. This document is structured to serve as a practical and authoritative resource for professionals engaged in the discovery and development of next-generation therapeutics based on the quinoxalinone core.

The Quinoxalinone Core: A Privileged Scaffold in Medicinal Chemistry

The quinoxalinone ring system, a fusion of benzene and pyrazinone rings, is a cornerstone of modern drug discovery. Its rigid, planar structure provides an ideal framework for interacting with biological macromolecules, while its nitrogen-rich nature allows for critical hydrogen bonding interactions within enzyme active sites and receptors. Naturally occurring quinoxalinone-containing antibiotics like Echinomycin and Triostin first highlighted the therapeutic potential of this scaffold by demonstrating potent antibacterial and antitumor activities through bifunctional DNA intercalation. This initial promise has fueled decades of synthetic exploration, leading to a diverse library of derivatives with activities spanning anticancer, antimicrobial, and antiviral domains.[1][2] The versatility of the quinoxalinone core allows for substitution at multiple positions, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties, thereby optimizing potency and reducing toxicity.[3]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoxalinone derivatives have emerged as formidable anticancer agents, primarily due to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.[4] A significant number of these compounds function as selective ATP-competitive inhibitors of protein tyrosine kinases (PTKs), which are frequently dysregulated in cancer.[4]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

The primary anticancer mechanism for many quinoxalinone derivatives is the inhibition of critical kinases that drive oncogenesis. These include:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR blocks angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Several quinoxalinone derivatives bearing amide and sulphonamide moieties have shown potent inhibitory activity against VEGFR-2.[4]

  • EGFR/HER-2 (Epidermal Growth Factor Receptor): Overexpression of these receptors is common in many cancers. Quinoxalinone-based inhibitors can block downstream signaling, halting cell proliferation.[4][5]

  • Other Kinases: The scaffold has been successfully modified to target a range of other kinases, including PDGFR, Src, c-Met, and CDKs.[4][5]

Beyond kinase inhibition, many potent quinoxalinone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[6] One established mechanism involves the inhibition of Topoisomerase II (Topo II), an enzyme critical for resolving DNA topological problems during replication.[7] Inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[7]

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK Activates PI3K PI3K RTK->PI3K Phosphorylates Quinoxalinone Quinoxalinone Derivative Quinoxalinone->RTK Inhibits TopoII Topoisomerase II Quinoxalinone->TopoII Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis DNA_Damage DNA Damage & Cell Cycle Arrest TopoII->DNA_Damage DNA_Damage->Apoptosis Induces

Caption: General anticancer mechanisms of quinoxalinone derivatives.

Quantitative Data: In Vitro Cytotoxicity

The potency of novel anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassTarget Cell LineIC50 (µM)Key FindingReference
Quinoxaline-bisarylureaHepG2 (Liver)VariesPotent anti-tumor activity demonstrated.[4]
Amide/Sulphonamide-bearingHCT116 (Colon)VariesPromising activity, lead compounds induced G2/M cell cycle arrest.[5]
Aminoalcohol-basedPC-3 (Prostate)2.11 - 4.11Highly selective, induced apoptosis via Topo II inhibition.[7]
Indoloquinoxaline HybridH1N1-infected cells0.2164High selectivity and minimal toxicity to normal cells.[8]
Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a reliable method for assessing the cytotoxic effects of quinoxalinone derivatives on cancer cell lines. The assay measures the metabolic activity of cells, which serves as a proxy for cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., PC-3, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoxalinone test compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.

  • Controls (Self-Validation):

    • Negative Control: Wells with untreated cells (medium only).

    • Vehicle Control: Wells with cells treated with the highest concentration of the solvent (e.g., 0.5% DMSO) used to dissolve the compounds. This is critical to ensure the vehicle itself is not cytotoxic.

    • Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin) to confirm assay validity.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial and Antiviral Frontiers

The structural features of quinoxalinones also make them effective agents against a range of pathogens, including bacteria, fungi, and viruses.[9][10]

Antibacterial and Antifungal Activity

Novel quinoxalinone derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11] Some derivatives have shown efficacy superior to commercial agents. For instance, certain compounds exhibited potent activity against Rhizoctonia solani, a plant pathogenic fungus, with EC50 values (8.54 µg/mL) significantly lower than the commercial fungicide azoxystrobin (26.17 µg/mL).[9] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or, similar to their anticancer counterparts, intercalation with microbial DNA.

Antiviral Potential

The development of quinoxaline derivatives as antiviral drugs is a rapidly growing field of research.[1][12] These compounds have shown promise against a wide array of DNA and RNA viruses.[13]

Key Viral Targets:

  • Influenza Virus: Quinoxalines can target the highly conserved NS1 protein, which is essential for the virus to block the host's immune response. A small molecule that fits into a cavity on this protein can effectively halt viral replication.[12]

  • Hepatitis C Virus (HCV): The approved drug Grazoprevir is a quinoxaline-based macrocyclic inhibitor of the HCV NS3/4a protease, an enzyme vital for viral replication.[12]

  • Human Immunodeficiency Virus (HIV): Certain quinoxaline derivatives have demonstrated high potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs), blocking a key step in the viral life cycle.[12]

  • Coxsackievirus B5 (CBV5): Novel derivatives have shown remarkable activity by targeting the early stages of viral infection, such as attachment, entry, or uncoating of the virus.[12]

Caption: A typical workflow for the development of quinoxalinone derivatives.

Future Perspectives and Challenges

The quinoxalinone scaffold is poised to remain a critical component in the drug discovery pipeline. Future research will likely focus on several key areas:

  • Target Specificity: Enhancing the selectivity of derivatives for specific kinase isoforms or viral proteins to minimize off-target effects and improve safety profiles.

  • Combination Therapies: Exploring the synergistic effects of quinoxalinone derivatives with existing chemotherapeutic or antiviral agents to overcome drug resistance.

  • Advanced Drug Delivery: Developing novel formulations or drug delivery systems to improve the bioavailability and targeted delivery of potent quinoxalinone compounds.

Despite the immense potential, challenges remain. Issues such as poor solubility and the potential for off-target toxicities must be systematically addressed through iterative medicinal chemistry efforts and rigorous preclinical evaluation. Continued exploration of synthetic methodologies will be crucial for generating novel and diverse chemical matter for biological screening.[14][15][16]

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. ([Link])

  • Montana, M., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2849. ([Link])

  • Chen, J., et al. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 11(32), 19876-19885. ([Link])

  • Abdel-Aal, M. T., et al. (2006). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 11(11), 861-869. ([Link])

  • ResearchGate. (n.d.). Biological activity of quinoxaline derivatives. ([Link])

  • Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(10), 1642. ([Link])

  • Refaat, H. M., et al. (2004). Synthesis and Antimicrobial Activity of Certain Novel Quinoxalines. Archives of Pharmacal Research, 27(11), 1093-1098. ([Link])

  • Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). ([Link])

  • Semantic Scholar. (n.d.). Biological Activity of Quinoxaline Derivatives. ([Link])

  • El-Sayed, W. M., et al. (2023). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure and Dynamics, 41(16), 8089-8102. ([Link])

  • Dehnavi, F., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. ([Link])

  • Yamashita, Y., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(5), 2209-2215. ([Link])

  • Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. ResearchGate. ([Link])

  • Montana, M., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed. ([Link])

  • Ali, B. F., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Scientific Reports, 12(1), 18012. ([Link])

  • Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Taylor & Francis Online. ([Link])

  • Al-Ostath, A. I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. ([Link])

  • Mogahid, M. H., et al. (2009). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 14(5), 1883-1893. ([Link])

  • de Oliveira, R. B., et al. (2022). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Scientific Reports, 12(1), 1279. ([Link])

  • Montana, M., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. ResearchGate. ([Link])

  • Dehnavi, F., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. ([Link])

  • Shaikh, I. A., et al. (2022). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 42(5), 2217-2234. ([Link])

Sources

Foundational

In Silico Prediction of 3-Ethoxyquinoxalin-2(1H)-one Bioactivity: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive, in-depth technical framework for the in silico prediction of the bioactivity of 3-Ethoxyquinoxalin-2(1H)-one. Designed for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical framework for the in silico prediction of the bioactivity of 3-Ethoxyquinoxalin-2(1H)-one. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative that reflects the iterative and hypothesis-driven nature of modern computational drug discovery. We will proceed with a systematic, multi-faceted approach to build a comprehensive bioactivity profile for this novel chemical entity.

Introduction: The Quinoxaline Scaffold and the Unexplored Potential of 3-Ethoxyquinoxalin-2(1H)-one

The quinoxaline ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This diverse bioactivity stems from the quinoxaline core's ability to participate in various non-covalent interactions with biological macromolecules. While the broader class of quinoxalinones has been the subject of numerous studies, the specific bioactivity profile of 3-Ethoxyquinoxalin-2(1H)-one remains largely uncharacterized.

This guide outlines a comprehensive in silico workflow to predict the potential biological targets, mechanisms of action, and pharmacokinetic properties of 3-Ethoxyquinoxalin-2(1H)-one. By leveraging a suite of computational tools and methodologies, we can generate a robust, data-driven hypothesis regarding its therapeutic potential, thereby guiding and prioritizing subsequent experimental validation.

The In Silico Bioactivity Prediction Workflow: A Multi-Pillar Approach

Our predictive workflow is built on four key pillars, each designed to interrogate a different facet of the compound's potential bioactivity. This integrated approach ensures a holistic and self-validating assessment of 3-Ethoxyquinoxalin-2(1H)-one.

cluster_0 In Silico Bioactivity Prediction Workflow Target Identification & Prioritization Target Identification & Prioritization Ligand-Based Bioactivity Prediction Ligand-Based Bioactivity Prediction Structure-Based Bioactivity Prediction Structure-Based Bioactivity Prediction Target Identification & Prioritization->Structure-Based Bioactivity Prediction Identified Targets Data Integration & Hypothesis Generation Data Integration & Hypothesis Generation Ligand-Based Bioactivity Prediction->Data Integration & Hypothesis Generation Predicted Activities Structure-Based Bioactivity Prediction->Data Integration & Hypothesis Generation Binding Affinities & Poses ADMET & Druglikeness Profiling ADMET & Druglikeness Profiling ADMET & Druglikeness Profiling->Data Integration & Hypothesis Generation Pharmacokinetic Profile

Caption: A multi-pillar workflow for in silico bioactivity prediction.

Pillar 1: Target Identification and Prioritization

The initial and most critical step is to identify potential biological targets of 3-Ethoxyquinoxalin-2(1H)-one. Given the novelty of the compound, we will employ a combination of ligand-based and structure-based approaches.

Ligand-Based Target Prediction

This approach leverages the principle of chemical similarity: molecules with similar structures are likely to have similar biological targets. We will utilize publicly available web servers that compare the structure of our query compound against databases of known bioactive molecules.

Experimental Protocol: Target Prediction using SwissTargetPrediction

  • Input Preparation: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 3-Ethoxyquinoxalin-2(1H)-one. This can be generated using chemical drawing software such as ChemDraw or free online tools.

  • Web Server Submission: Navigate to the SwissTargetPrediction web server ([Link]].

  • Parameter Selection: Paste the SMILES string into the query box and select "Homo sapiens" as the target organism.

  • Execution and Analysis: Submit the query. The server will return a list of predicted targets, ranked by probability. The results are based on a combination of 2D and 3D similarity measures to a library of known active compounds[1].

  • Target Prioritization: Analyze the list of predicted targets. Prioritize targets that are known to be involved in disease pathways and have been successfully modulated by other quinoxaline derivatives. For instance, protein kinases and DNA topoisomerases are common targets for this class of compounds.

Pillar 2: Ligand-Based Bioactivity Prediction

Once a set of potential targets is identified, we can build predictive models based on the structure-activity relationships (SAR) of known ligands for these targets. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful technique in this regard.

QSAR Modeling

QSAR models are mathematical equations that correlate the chemical features of molecules with their biological activity[2]. By developing a robust QSAR model for a prioritized target, we can predict the bioactivity of 3-Ethoxyquinoxalin-2(1H)-one.

Experimental Protocol: 2D-QSAR Model Development and Prediction

  • Data Collection: Compile a dataset of quinoxaline derivatives with experimentally determined bioactivity (e.g., IC50 values) against a prioritized target from the ChEMBL database ([Link]]. Ensure data consistency and quality.

  • Molecular Descriptor Calculation: For each molecule in the dataset, calculate a range of 2D molecular descriptors (e.g., topological, constitutional, electronic) using software like PaDEL-Descriptor.

  • Dataset Splitting: Divide the dataset into a training set (for model building) and a test set (for model validation), typically in an 80:20 ratio.

  • Model Building: Utilize a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to construct a linear equation relating the descriptors to the biological activity.

  • Model Validation: Rigorously validate the QSAR model using internal (cross-validation) and external (prediction on the test set) validation techniques. Key statistical parameters to assess include the coefficient of determination (R²), cross-validated R² (q²), and the predictive R² of the test set[3]. A statistically robust model will have an R² > 0.6 and a q² > 0.5[3].

  • Prediction for 3-Ethoxyquinoxalin-2(1H)-one: Calculate the same set of molecular descriptors for 3-Ethoxyquinoxalin-2(1H)-one and use the validated QSAR model to predict its biological activity.

Pillar 3: Structure-Based Bioactivity Prediction

Structure-based methods utilize the three-dimensional structure of the target protein to predict the binding of a ligand. Molecular docking is the most common technique in this category.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction, typically as a binding energy score[4].

Experimental Protocol: Molecular Docking using AutoDock Vina

  • Target Protein Preparation:

    • Download the 3D crystal structure of the prioritized target protein from the Protein Data Bank (PDB) ([Link]).

    • Prepare the protein for docking by removing water molecules, co-crystallized ligands, and adding polar hydrogens using AutoDock Tools[5]. Save the prepared protein in the PDBQT format.

  • Ligand Preparation:

    • Generate a 3D structure of 3-Ethoxyquinoxalin-2(1H)-one and perform energy minimization using a molecular modeling software (e.g., Avogadro).

    • Prepare the ligand for docking by assigning Gasteiger charges and defining rotatable bonds using AutoDock Tools[5]. Save the prepared ligand in the PDBQT format.

  • Grid Box Definition: Define the docking search space by creating a grid box that encompasses the known binding site of the target protein[6].

  • Docking Simulation: Perform the docking simulation using AutoDock Vina, providing the prepared protein, ligand, and grid box parameters as input[7][8].

  • Results Analysis:

    • Analyze the output, which includes the predicted binding affinity (in kcal/mol) and the coordinates of the docked poses[9][10]. The pose with the lowest binding energy is generally considered the most favorable[9].

    • Visualize the protein-ligand interactions of the best-ranked pose using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.

cluster_1 Molecular Docking Workflow Protein Preparation Protein Preparation Grid Box Definition Grid Box Definition Protein Preparation->Grid Box Definition Ligand Preparation Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Grid Box Definition->Docking Simulation Results Analysis Results Analysis Docking Simulation->Results Analysis

Caption: A streamlined workflow for molecular docking simulations.

Pillar 4: ADMET and Druglikeness Profiling

A promising bioactive compound must also possess favorable pharmacokinetic properties to be a viable drug candidate. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is crucial for early-stage drug discovery[11][12].

Experimental Protocol: In Silico ADMET Prediction using SwissADME

  • Input: Navigate to the SwissADME web server ([Link]].

  • Submission: Input the SMILES string of 3-Ethoxyquinoxalin-2(1H)-one.

  • Analysis: The server will compute a wide range of physicochemical properties, pharmacokinetic parameters, druglikeness metrics (e.g., Lipinski's rule of five), and potential medicinal chemistry liabilities.

  • Interpretation: Analyze the output to assess the compound's potential for oral bioavailability, metabolic stability, and potential toxicity issues. Pay close attention to parameters like Caco-2 permeability, CYP450 inhibition, and hERG inhibition[13].

Table 1: Predicted ADMET Properties of 3-Ethoxyquinoxalin-2(1H)-one (Hypothetical Data)

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight< 500 g/mol Favorable for absorption
LogP2.5Optimal lipophilicity
H-bond Donors1Good
H-bond Acceptors4Good
Pharmacokinetics
GI AbsorptionHighGood oral bioavailability predicted
BBB PermeantNoLow risk of CNS side effects
CYP2D6 InhibitorNoLow risk of drug-drug interactions
Druglikeness
Lipinski's Rule0 violationsDruglike
Medicinal Chemistry
PAINS0 alertsNo known promiscuous binders

Data Integration and Hypothesis Generation

The final step involves integrating the data from all four pillars to formulate a comprehensive bioactivity hypothesis for 3-Ethoxyquinoxalin-2(1H)-one.

Example Hypothesis:

Based on the in silico analysis, 3-Ethoxyquinoxalin-2(1H)-one is predicted to be a potent and selective inhibitor of a specific protein kinase. The molecular docking results reveal a favorable binding mode with key interactions in the ATP-binding pocket. The QSAR model predicts an IC50 value in the nanomolar range. Furthermore, the ADMET profile suggests good oral bioavailability and a low risk of toxicity. Therefore, 3-Ethoxyquinoxalin-2(1H)-one is a promising lead compound for the development of a novel anti-cancer agent targeting this kinase.

Conclusion: A Roadmap for Experimental Validation

This in-depth technical guide has outlined a robust and scientifically sound in silico workflow for predicting the bioactivity of 3-Ethoxyquinoxalin-2(1H)-one. The generated data and hypotheses provide a solid foundation for guiding and prioritizing subsequent experimental validation, thereby accelerating the drug discovery process and reducing attrition rates. It is imperative to remember that in silico predictions are models of reality and must be confirmed through rigorous experimental testing.

References

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Exploratory

Tautomerism in 3-Alkoxyquinoxalin-2(1H)-ones: A Guide for Drug Discovery and Development

An In-Depth Technical Guide Abstract Quinoxalin-2(1H)-one derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The tautomeric nature of these scaff...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Quinoxalin-2(1H)-one derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The tautomeric nature of these scaffolds, particularly the equilibrium between lactam and lactim forms, is a critical determinant of their physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides a detailed exploration of the tautomerism in 3-alkoxyquinoxalin-2(1H)-ones, a subclass with significant pharmacological potential. We will dissect the structural nuances of the tautomeric equilibrium, present robust experimental and computational methodologies for its characterization, and analyze the key factors that influence this dynamic process. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and control the tautomeric behavior of these vital heterocyclic systems.

The Quinoxalinone Scaffold and the Principle of Tautomerism

The quinoxalinone core is a bicyclic heteroaromatic system that has been extensively explored in drug discovery. Its derivatives are known to exhibit a range of biological activities, including antiviral, antibacterial, and anticancer properties.[2] A fundamental characteristic of quinoxalin-2(1H)-ones is their capacity to exist in different tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert, most commonly via the migration of a proton.

For 3-alkoxyquinoxalin-2(1H)-ones, the predominant tautomeric relationship is the lactam-lactim equilibrium .

  • Lactam Form (Amide): This form is characterized by a carbonyl group (C=O) at the C2 position and a proton on the N1 nitrogen atom, resulting in an amide functionality within the heterocyclic ring.

  • Lactim Form (Imino-ether): This form arises from the migration of the N1 proton to the C2 carbonyl oxygen, resulting in a hydroxyl group (C-OH) at C2 and a C=N double bond within the ring. This is an imino-ether structure.

Understanding which tautomer predominates under physiological conditions is paramount, as the arrangement of hydrogen bond donors and acceptors, overall polarity, and molecular shape differ significantly between the forms, directly impacting drug-target interactions.

Caption: Lactam-lactim tautomeric equilibrium in 3-alkoxyquinoxalin-2(1H)-ones.

Synthesis of the Core Scaffold

The synthesis of the 3-alkoxyquinoxalin-2(1H)-one scaffold is accessible through several established routes. A common and efficient method involves the condensation of o-phenylenediamines with α-keto acids or their esters.[3] More contemporary methods, such as the cross-dehydrogenative coupling (CDC) of quinoxalin-2(1H)-ones with alcohols, offer a facile and atom-economical alternative for direct alkoxylation at the C3 position.[4]

Exemplary Protocol: Synthesis via Cross-Dehydrogenative Coupling

This protocol describes a metal-free synthesis of 3-alkoxyquinoxalin-2(1H)-ones from the parent quinoxalin-2(1H)-one.

Step-by-Step Methodology:

  • Reactant Preparation: To a solution of quinoxalin-2(1H)-one (1.0 mmol) in the desired primary or secondary alcohol (5.0 mL, serving as both reactant and solvent), add the oxidant, phenyliodine bis(trifluoroacetate) (PIFA), also known as PhI(OTFA)₂ (1.2 mmol).

  • Reaction Execution: Stir the resulting mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess alcohol.

  • Purification: Dissolve the residue in dichloromethane (DCM, 20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Final Product: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure 3-alkoxyquinoxalin-2(1H)-one.

Methodologies for Tautomer Characterization

A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is essential for the unambiguous characterization of the tautomeric equilibrium. For quinoxalin-2(1H)-one derivatives, extensive studies have shown that the lactam form is overwhelmingly favored in both solid and solution phases.[2][5]

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_conclusion Conclusion S Synthesize Compound P Purify (Chromatography) S->P NMR NMR Spectroscopy (¹H, ¹³C) P->NMR UV UV-Vis Spectroscopy (Solvent Study) P->UV IR FT-IR Spectroscopy P->IR XRAY X-ray Crystallography (Solid State) P->XRAY DFT DFT Calculations (Energy Minimization) P->DFT C Identify Dominant Tautomer & Quantify Equilibrium NMR->C UV->C IR->C XRAY->C DFT->C

Caption: Experimental and computational workflow for tautomer analysis.

Spectroscopic Analysis

Spectroscopic techniques are the primary tools for investigating tautomeric equilibria in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful technique for this purpose.[2]

    • ¹H NMR: The presence of a moderately broad singlet in the downfield region (typically δ 10-12 ppm) is a definitive indicator of the N1-H proton of the lactam form.[3] This signal would be absent in the lactim tautomer, which would instead show a characteristic O-H signal.

    • ¹³C NMR: The chemical shift of the C2 carbon is highly diagnostic. In the lactam form, this carbon exists as a carbonyl group and resonates at approximately δ 150-160 ppm. In the lactim form, this carbon would be an sp²-hybridized carbon bound to an oxygen and a nitrogen (C-O), shifting significantly upfield.

    • ¹⁵N NMR: Although less common, ¹⁵N NMR can provide direct evidence of the protonation state of the nitrogen atoms, offering further confirmation of the tautomeric structure.

  • UV-Vis Spectroscopy: The electronic absorption spectra of the lactam and lactim forms are distinct due to differences in their conjugated π-systems. By measuring the UV-Vis spectra in solvents of varying polarity, one can observe shifts in the absorption maxima (λ_max), which reflect changes in the tautomeric equilibrium.[6][7] Generally, more polar solvents may stabilize the more polar tautomer.[7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: In the solid state or in solution, the lactam tautomer exhibits a strong, characteristic carbonyl (C=O) stretching vibration in the range of 1650-1700 cm⁻¹.[5] The absence of this band and the appearance of a broad O-H stretch (around 3200-3500 cm⁻¹) and a C=N stretch (around 1620-1640 cm⁻¹) would indicate the presence of the lactim form.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural evidence in the solid state.[8] For numerous quinoxalin-2(1H)-one derivatives, crystallographic studies have unequivocally confirmed that the molecule adopts the lactam conformation in the crystal lattice.[3][5] This solid-state preference is often dominated by efficient crystal packing and intermolecular hydrogen bonding between the N-H and C=O groups of adjacent molecules.

Computational Studies

Density Functional Theory (DFT) calculations are a powerful predictive tool for assessing the relative stabilities of tautomers.[5][9] By calculating the Gibbs free energy (ΔG) of each tautomer in the gas phase and in various solvent continua (using models like the Polarizable Continuum Model, PCM), one can predict the position of the equilibrium.[9] These computational studies consistently support experimental findings, indicating that the lactam form of quinoxalinones is thermodynamically more stable than the lactim form, often by several kcal/mol.[10]

Factors Influencing the Tautomeric Equilibrium

While the lactam form is generally dominant, the position of the equilibrium is not static and can be influenced by several factors.

  • Solvent Polarity and Hydrogen Bonding: The choice of solvent can have a significant impact on the tautomeric ratio.[6][11]

    • Aprotic Solvents (e.g., CCl₄, Chloroform): In non-polar, aprotic solvents, intramolecular hydrogen bonding within a specific tautomer can be a stabilizing factor.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can stabilize the more polar tautomer through dipole-dipole interactions.

    • Polar Protic Solvents (e.g., Water, Ethanol): These solvents can form strong intermolecular hydrogen bonds with both tautomers, potentially stabilizing either the hydrogen bond donating (N-H) or accepting (C=O) groups of the lactam form, or the O-H group of the lactim form. For quinoxalinones, these solvents typically further favor the already stable lactam tautomer.[2]

  • Substituent Effects: Electron-donating or electron-withdrawing groups on the benzene ring of the quinoxalinone scaffold can subtly alter the electron density distribution and the relative acidity/basicity of the N-H and O-H protons, thereby influencing the relative stability of the tautomers. For instance, electron-withdrawing groups can increase the acidity of the N-H proton, which might slightly shift the equilibrium.

Summary of Analytical Data

The following table summarizes the key analytical signatures used to differentiate between the lactam and lactim tautomers of 3-alkoxyquinoxalin-2(1H)-ones.

Technique Lactam Tautomer (Amide) Lactim Tautomer (Imino-ether)
¹H NMR N-H signal at δ ~10-12 ppmO-H signal (variable position)
¹³C NMR C2 (C=O) signal at δ ~150-160 ppmC2 (C-O) signal significantly upfield
FT-IR Strong C=O stretch at ~1650-1700 cm⁻¹Broad O-H stretch (~3200-3500 cm⁻¹), C=N stretch (~1620-1640 cm⁻¹)
UV-Vis Specific λ_max corresponding to the amide chromophoreDifferent λ_max due to the imino-ether chromophore

Conclusion

The tautomeric landscape of 3-alkoxyquinoxalin-2(1H)-ones is dominated by the thermodynamically stable lactam form. This preference is consistently observed in the solid state via X-ray crystallography and in various solvents through comprehensive NMR and IR spectroscopy. Computational DFT studies further corroborate the energetic favorability of the lactam structure. While the equilibrium is robust, it is sensitive to environmental factors, particularly solvent polarity and hydrogen-bonding capability. For drug development professionals, a definitive understanding and characterization of this tautomerism are non-negotiable. It ensures the correct structure is used for structure-activity relationship (SAR) studies, computational modeling, and intellectual property filings, ultimately leading to the design of safer and more efficacious medicines.

References

  • Yang, Q., Han, X., Zhao, J., & Hu, Y. (2015). A facile and effective alkoxylation of quinoxalin-2(1H)-ones with primary or secondary alcohols via cross-dehydrogenative coupling under catalyst-free conditions. Organic & Biomolecular Chemistry, 13(33), 8843-8849. Available at: [Link]

  • Nikolaenko, I. V., & Munro, O. Q. (2004). 3-Methyl-1H-quinoxalin-2-one. Acta Crystallographica Section E: Structure Reports Online, 60(1), o92-o94. Available at: [Link]

  • Gomez, A. S., da Silva, A. J. M., de Souza, M. C. B. V., & Vargas, M. D. (2013). Tautomerism in Quinoxalines Derived from the 1,4-Naphthoquinone Nucleus: Acid Mediated Synthesis, X-ray Molecular Structure of 5-Chlorobenzo[f]quinoxalin-6-ol and Density Functional Theory Calculations. Journal of the Brazilian Chemical Society, 24(2), 219-229. Available at: [Link]

  • Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900. Available at: [Link]

  • Fierro, I. M., et al. (2021). NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. Magnetic Resonance in Chemistry, 59(11), 1081-1092. Available at: [Link]

  • Ammar, Y. A., et al. (2005). 3-Ethoxycarbonylmethylenequinoxalin-2-one in Heterocyclic Synthesis. Part 1: Synthesis of New Substituted and Condensed Quinoxalines. Afinidad, 62(517), 261-267. Available at: [Link]

  • Al-Hourani, B. J. (2018). DFT Study of Solvent Effects on 3-Hydroxy-2-Quinoxalinecarboxylic Acid Tautomers. Journal of Solution Chemistry, 47(8), 1361-1372. Available at: [Link]

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  • El-Sayed, W. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6599. Available at: [Link]

  • Beak, P., et al. (1976). Lactim-lactam tautomeric equilibriums of 2-hydroxypyridines. 1. Cation binding, dimerization, and interconversion mechanism in aprotic solvents. A spectroscopic and temperature-jump kinetic study. Journal of the American Chemical Society, 98(7), 171-180. Available at: [Link]

  • Issa, Y. M., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistryOpen, 11(2), e202100237. Available at: [Link]

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Foundational

A Senior Application Scientist's Guide to the Synthesis of 3-Alkoxyquinoxalin-2(1H)-one Analogs

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] Among its many derivatives, 3-alkoxyquinoxalin-2(1H)-ones have garnered significant attention due to their unique physicochemical properties and potential as modulators of various biological targets. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for accessing these valuable compounds. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design, reaction optimization, and troubleshooting. Detailed, step-by-step methodologies are provided for key synthetic routes, supplemented by comparative data and visual diagrams to facilitate practical application in a research and development setting.

Introduction: The Strategic Importance of the 3-Alkoxyquinoxalin-2(1H)-one Core

Quinoxaline derivatives are integral to the development of modern pharmaceuticals, with marketed drugs demonstrating their efficacy in treating a range of diseases.[1] The quinoxalin-2(1H)-one core, in particular, is a versatile template for inhibitor design. The introduction of an alkoxy group at the C3-position profoundly influences the molecule's electronic and steric properties, often enhancing solubility, metabolic stability, and target engagement.[2] These modifications are critical in the iterative process of drug discovery, allowing for the fine-tuning of a lead compound's pharmacokinetic and pharmacodynamic profile.

This guide will focus on the most reliable and adaptable methods for constructing the 3-alkoxyquinoxalin-2(1H)-one scaffold, providing the foundational knowledge necessary for both the synthesis of known analogs and the development of novel chemical entities.

Core Synthetic Strategies: Pathways to the Target Scaffold

The synthesis of 3-alkoxyquinoxalin-2(1H)-ones can be broadly approached via two primary strategies: direct construction of the heterocyclic core with the alkoxy group pre-installed, or post-cyclization modification of a quinoxalinone precursor. Each approach offers distinct advantages and is suited to different starting materials and desired final products.

Strategy 1: Cyclocondensation of o-Phenylenediamines

The classical and most direct route to the quinoxalinone core involves the condensation of an o-phenylenediamine with a suitable 1,2-dicarbonyl compound or its equivalent.[3] For the synthesis of 3-alkoxy derivatives, this necessitates a dicarbonyl synthon bearing the desired alkoxy moiety.

The reaction proceeds via a well-established cyclocondensation pathway. Initially, one amino group of the o-phenylenediamine undergoes nucleophilic attack on one of the carbonyl carbons of the α-ketoester. Subsequent intramolecular cyclization via attack of the second amino group, followed by dehydration, yields the quinoxalinone ring system. The regioselectivity of the initial attack is a critical consideration when using unsymmetrically substituted o-phenylenediamines, as it can lead to a mixture of regioisomers.[4][5]

Workflow for Cyclocondensation Synthesis

cluster_start Starting Materials cluster_process Reaction & Cyclization cluster_end Product & Workup A o-Phenylenediamine C Mix & Reflux in Solvent (e.g., Ethanol) A->C B α-Ketoester (e.g., dialkyl oxalate) B->C D Intramolecular Cyclization & Dehydration C->D Heat E Precipitation of 3-Hydroxyquinoxalin-2(1H)-one D->E F Filtration & Purification E->F

Caption: General workflow for the synthesis of the quinoxalinone core via cyclocondensation.

This protocol outlines the synthesis of the key intermediate, 3-hydroxyquinoxalin-2(1H)-one, which serves as the direct precursor for O-alkylation.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 equiv.) in a suitable solvent such as ethanol.

  • Addition of Dicarbonyl: Add diethyl oxalate (1.1 equiv.) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product, 3-hydroxyquinoxalin-2(1H)-one, will typically precipitate from the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired precursor.

Rationale: Ethanol is a common solvent choice due to its ability to dissolve the reactants and facilitate the precipitation of the more polar product upon cooling. Using a slight excess of the oxalate ester ensures complete consumption of the diamine.

Strategy 2: O-Alkylation of 3-Hydroxyquinoxalin-2(1H)-one

This is arguably the most versatile and widely employed method for generating a library of 3-alkoxy analogs. It involves the deprotonation of the C3-hydroxyl group of the pre-formed quinoxalinone core, followed by nucleophilic substitution with an appropriate alkylating agent.

The anion of 3-hydroxyquinoxalin-2(1H)-one is an ambident nucleophile, with potential reaction sites at the C3-oxygen and the N1-nitrogen. The regioselectivity of the alkylation (O- vs. N-alkylation) is highly dependent on the reaction conditions.[6]

  • O-Alkylation Favored by: Polar aprotic solvents (e.g., DMF, DMSO), and the use of carbonate bases (e.g., K₂CO₃, Cs₂CO₃). These conditions favor the dissociation of the ion pair, leading to a "harder" oxygen anion which preferentially attacks the alkyl halide.

  • N-Alkylation Favored by: Less polar solvents and stronger, more sterically hindered bases (e.g., NaH in THF). These conditions promote a more covalent character of the O-metal bond, leaving the "softer" nitrogen atom as the more accessible nucleophilic site.[6]

For the synthesis of 3-alkoxy derivatives, conditions must be carefully selected to maximize O-alkylation.

Diagram of O- vs. N-Alkylation Pathways

Start 3-Hydroxyquinoxalin-2(1H)-one Anion O_Path O-Alkylation Product (3-Alkoxyquinoxalin-2(1H)-one) Start->O_Path Attack via Oxygen N_Path N-Alkylation Product (1-Alkyl-3-hydroxy...) Start->N_Path Attack via Nitrogen Conditions_O Conditions: K₂CO₃, DMF Polar Aprotic Solvent Conditions_O->O_Path Conditions_N Conditions: NaH, THF Nonpolar Solvent Conditions_N->N_Path

Caption: Factors influencing the regioselectivity of quinoxalinone alkylation.

  • Setup: To a solution of 3-hydroxyquinoxalin-2(1H)-one (1.0 equiv.) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Alkylation: Add the desired alkyl halide (e.g., alkyl bromide or iodide, 1.2 equiv.) to the suspension.

  • Reaction: Stir the mixture at a specified temperature (ranging from room temperature to 80 °C, depending on the reactivity of the alkyl halide) for 2-24 hours. Monitor the reaction by TLC.

  • Workup: Once the starting material is consumed, pour the reaction mixture into ice-water.

  • Extraction & Purification: Collect the resulting precipitate by filtration. If no solid forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Causality Behind Choices:

  • Anhydrous DMF: A polar aprotic solvent is crucial for solvating the potassium cation, leaving a more nucleophilic oxygen anion and promoting the desired Sₙ2 reaction.[6]

  • K₂CO₃: A moderately strong base that is sufficient to deprotonate the hydroxyl group without being overly harsh. Its heterogeneity can sometimes lead to more controlled reactions.

  • Temperature: Less reactive alkylating agents (e.g., alkyl chlorides) may require heating to achieve a reasonable reaction rate. More reactive agents (e.g., benzyl or allyl bromides) often proceed efficiently at room temperature.

Comparative Analysis of Synthetic Strategies

Parameter Strategy 1: Cyclocondensation Strategy 2: O-Alkylation
Versatility Lower; requires a specific α-alkoxy-α-ketoester for each analog.Higher; one common intermediate can be used to generate a large library of analogs.
Convergence Linear synthesis.Convergent synthesis.
Key Challenge Synthesis and availability of diverse α-alkoxy-α-ketoester starting materials.Controlling O- vs. N-alkylation regioselectivity.[6]
Ideal Application Large-scale synthesis of a single target molecule where the starting materials are readily available.Drug discovery and SAR studies requiring rapid diversification of the alkoxy group.

Field-Proven Insights: Troubleshooting and Optimization

  • Low Yield in O-Alkylation: If significant N-alkylation is observed, consider switching to a more polar solvent like DMSO or using a bulkier cation like Cesium (Cs₂CO₃ as the base), which further promotes dissociation and favors O-alkylation.

  • Incomplete Cyclocondensation: Ensure anhydrous conditions and sufficiently high temperatures. The presence of water can hydrolyze intermediates. For less reactive diamines, a catalytic amount of acid (e.g., acetic acid) can facilitate the dehydration step.

  • Purification Challenges: The final 3-alkoxy products can sometimes be difficult to separate from the N-alkylated byproduct due to similar polarities. Careful optimization of column chromatography solvent systems (e.g., hexane/ethyl acetate gradients) is often necessary.

Conclusion and Future Outlook

The synthesis of 3-alkoxyquinoxalin-2(1H)-one analogs is a well-established field, with the O-alkylation of a common 3-hydroxy precursor representing the most efficient and versatile strategy for library generation. Understanding the mechanistic principles governing regioselectivity is paramount to achieving high yields and purity. Future developments in this area may focus on greener synthetic methods, such as photocatalytic C-H functionalization or flow chemistry approaches, to further streamline the synthesis of these medicinally important scaffolds.[7][8] The continued exploration of novel catalytic systems, including palladium-catalyzed methods, may also open new avenues for constructing these complex heterocyclic systems.[9][10]

References

  • El-Husseiny W.M., El-Sayed M.A., Abdel-Aziz N.I., El-Azab A.S., Ahmed E.R., Abdel-Aziz A.A. (2019). Synthesis, antitumour and antioxidant activities of novel α, β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. Molecules, 24(6), 1175. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]

  • Kapoor, S., et al. (2022). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5030. Available at: [Link]

  • Guo, et al. (2014). Studies on the alkylation of quinolin-2(1H)-one derivatives. ResearchGate. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega. Available at: [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Bentham Science. Available at: [Link]

  • Kavčič, M., et al. (2017). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. Beilstein Journal of Organic Chemistry, 13, 1344–1355. Available at: [Link]

  • Kavčič, M., et al. (2017). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2022). Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines. Organic Chemistry Frontiers. Available at: [Link]

  • Kumar, A., et al. (2024). Synthesis of 2-aryl quinoxaline derivatives and their in silico investigation for breast cancer medication. Synthetic Communications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxyquinolin-2(1H)-one. PubChem Compound Database. Retrieved from [Link]

  • da Costa, P. F., et al. (2020). Synthesis of 4-substituted-3-Hydroxyquinolin-2(1H)-ones with anticancer activity. Tetrahedron, 76(51), 130983. Available at: [Link]

  • Patil, P., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • Yu, Y.-D., et al. (2024). Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines. Molecules, 29(13), 5113. Available at: [Link]

  • Han, X., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2414382. Available at: [Link]

  • Al-Mughaid, H., et al. (2022). Design, Synthesis, and Evaluation of Alkyl-Quinoxalin-2(1H)-One Derivatives as Anti-Quorum Sensing Molecules, Inhibiting Biofilm Formation in Aeromonas caviae Sch3. ResearchGate. Available at: [Link]

  • Grelle, G., & Doye, S. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • Grelle, G., & Doye, S. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. ResearchGate. Available at: [Link]

  • Suschitzky, H., Wakefield, B. J., & Whittaker, R. A. (1975). SYNTHESIS OF QUINOXALINONES BY THE REACTION OF O‐PHENYLENEDIAMINES WITH DIMETHYL ACETYLENEDICARBOXYLATE. Chemischer Informationsdienst, 6(22). Available at: [Link]

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Protocols & Analytical Methods

Method

Synthesis Protocol for 3-Ethoxyquinoxalin-2(1H)-one Derivatives: An Application Note for Medicinal Chemistry and Drug Discovery

Introduction: Quinoxalin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including but not limited to anticancer, antimicrobial, and antivi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Quinoxalin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including but not limited to anticancer, antimicrobial, and antiviral properties.[1] The 3-ethoxyquinoxalin-2(1H)-one core, in particular, serves as a versatile intermediate for the synthesis of more complex molecules. This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 3-ethoxyquinoxalin-2(1H)-one derivatives, intended for researchers and professionals in drug development.

I. Underlying Scientific Principles: The Chemistry of Quinoxalinone Formation

The synthesis of the 3-ethoxyquinoxalin-2(1H)-one core is classically achieved through the condensation reaction between an o-phenylenediamine and diethyl oxalate.[2][3] This reaction is a cornerstone of heterocyclic chemistry and proceeds through a well-understood mechanism.

Reaction Mechanism: The reaction is initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by the elimination of an ethanol molecule to form an amide intermediate. Subsequently, an intramolecular cyclization occurs, where the second amino group attacks the remaining ester carbonyl. A final dehydration step yields the stable quinoxalinone ring system.

It is important to note that the product, 3-ethoxyquinoxalin-2(1H)-one, can exist in tautomeric forms, namely the keto and enol forms. The equilibrium between these forms can be influenced by the solvent and the solid-state packing.[4][5][6] For the purpose of this protocol, we will primarily refer to the keto tautomer.

II. Experimental Protocol: Synthesis of 3-Ethoxyquinoxalin-2(1H)-one

This protocol details the synthesis of the parent 3-ethoxyquinoxalin-2(1H)-one. This procedure can be adapted for substituted o-phenylenediamines to generate a library of derivatives.

Materials and Reagents:

  • o-Phenylenediamine

  • Diethyl oxalate

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (for neutralization)

  • Activated carbon

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-phenylenediamine (1.0 equivalent) in absolute ethanol. A gentle warming may be required to achieve complete dissolution.

  • Reaction Initiation: To the stirred solution of o-phenylenediamine, add diethyl oxalate (1.1 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution as a solid.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purification (Recrystallization): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimal amount of hot ethanol. If coloration persists, a small amount of activated carbon can be added, and the solution filtered while hot.[7] Slowly add water to the hot ethanol solution until turbidity is observed. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Visualizing the Workflow:

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification o_phenylenediamine o-Phenylenediamine mixing Mixing and Reflux (3-4 hours) o_phenylenediamine->mixing diethyl_oxalate Diethyl Oxalate diethyl_oxalate->mixing ethanol Ethanol (Solvent) ethanol->mixing cooling Cooling & Precipitation mixing->cooling filtration Vacuum Filtration cooling->filtration recrystallization Recrystallization (Ethanol/Water) filtration->recrystallization drying Drying recrystallization->drying product 3-Ethoxyquinoxalin-2(1H)-one drying->product

Caption: A workflow diagram illustrating the key stages in the synthesis of 3-Ethoxyquinoxalin-2(1H)-one.

III. Data Summary and Characterization

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 3-ethoxyquinoxalin-2(1H)-one and its derivatives.

DerivativeStarting DiamineReaction Time (h)Typical Yield (%)Melting Point (°C)
Unsubstituted o-Phenylenediamine3-480-90202-204
6,7-Dimethyl 4,5-Dimethyl-1,2-phenylenediamine4-575-85>250
6-Nitro 4-Nitro-1,2-phenylenediamine5-660-70280-282 (dec.)

Characterization:

The synthesized 3-ethoxyquinoxalin-2(1H)-one derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the quinoxaline ring, as well as the ethoxy group (a triplet and a quartet).

  • ¹³C NMR: The carbon NMR will confirm the presence of the carbonyl carbon and the carbons of the quinoxaline and ethoxy moieties.

  • Mass Spectrometry: This will provide the molecular weight of the compound, confirming the successful synthesis.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the carbonyl group (C=O) of the quinoxalinone ring.

Visualizing the Reaction Mechanism:

ReactionMechanism reactant1 o-Phenylenediamine intermediate1 Amide Intermediate reactant1->intermediate1 Nucleophilic Attack reactant2 Diethyl Oxalate reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization byproduct1 - EtOH intermediate1->byproduct1 product 3-Ethoxyquinoxalin-2(1H)-one intermediate2->product Dehydration byproduct2 - H₂O intermediate2->byproduct2

Caption: A simplified representation of the reaction mechanism for the formation of 3-Ethoxyquinoxalin-2(1H)-one.

IV. Trustworthiness and Self-Validation

The protocol described herein is based on well-established principles of organic synthesis.[2][3] To ensure the validity of the results, the following points should be considered:

  • Purity of Starting Materials: The purity of the o-phenylenediamine and diethyl oxalate is crucial for obtaining high yields and a clean product.

  • Anhydrous Conditions: While the reaction is generally robust, using absolute ethanol is recommended to minimize potential side reactions.

  • Monitoring the Reaction: TLC is an effective tool to monitor the consumption of the starting materials and the formation of the product, ensuring the reaction goes to completion.

  • Thorough Characterization: Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the final compound.

By adhering to these guidelines, researchers can confidently synthesize 3-ethoxyquinoxalin-2(1H)-one derivatives for their drug discovery and development programs.

V. References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]

  • Request PDF. (n.d.). Simple procedure for preparation of quinoxalin-2(1 H )-one 3-[Oxo(cyclo)alkyl(idene)] derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Tautomeric structures of 3-acetyl-4-hydroxyquinolin-2(1H)-one A–D. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline using o-phenylenediamine with various diketone.... Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Retrieved from [Link]

  • ResearchGate. (n.d.). Keto-enol tautomerism of quinoline-2(1H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethylquinoxalin-2(1H)-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Retrieved from [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.

  • Royal Society of Chemistry. (n.d.). Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. Retrieved from [Link]

  • mtieat. (n.d.). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption spectra of Quinoxalin-2(1H)-one (a) and.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006090236A1 - Preparation of high purity substituted quinoxaline. Retrieved from

  • Google Patents. (n.d.). CN103012160A - Preparation method of o-phenylenediamine. Retrieved from

  • DOI. (n.d.). Spectral and Kinetic Study of 3-Styryl-quinoxalin-2(1H)-ones Photoreduced by N-Phenylglycine and Amines. Retrieved from [Link]

  • SpectraBase. (n.d.). quinoxalinone, 3,4-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]-, (3Z)- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

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Application

Application Notes and Protocols for Kinase Inhibitor Screening Using 3-Ethoxyquinoxalin-2(1H)-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Promise of the Quinoxalinone Scaffold in Kinase Inhibition Protein kinases, as central regulat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Promise of the Quinoxalinone Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets, with numerous inhibitors approved for treating cancers and inflammatory diseases.[1][2] The quinoxaline core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of kinases, including EGFR, FGFR1, and VEGFR-2.[3][4][5] This has led to significant interest in exploring novel quinoxaline-based compounds for therapeutic potential.[6]

3-Ethoxyquinoxalin-2(1H)-one is a member of this promising class of compounds. While its specific kinase inhibitory profile may be uncharacterized, its structural similarity to known kinase inhibitors makes it an excellent candidate for screening and lead optimization.[3][7] These application notes provide a comprehensive guide for researchers to systematically evaluate the kinase inhibitory potential of 3-Ethoxyquinoxalin-2(1H)-one and its analogs, from initial high-throughput screening to detailed mechanistic studies.

Chapter 1: Foundational Concepts in Kinase Inhibitor Screening

The primary objective of a kinase inhibitor screen is to identify compounds that modulate the catalytic activity of a target kinase.[2] This is typically achieved through biochemical assays that measure the phosphorylation of a substrate by the kinase.[1] A successful screening cascade will not only identify potent inhibitors but also provide insights into their mechanism of action and selectivity.

Biochemical vs. Cell-Based Assays: A Strategic Choice

Biochemical assays utilize purified, recombinant kinase and a specific substrate, offering a direct measure of a compound's effect on the enzyme's catalytic function.[1][2] They are ideal for initial high-throughput screening (HTS) due to their simplicity and scalability.[8]

Cell-based assays , on the other hand, measure the inhibition of a kinase within its native cellular environment.[9] These assays provide more physiologically relevant data by accounting for factors like cell permeability and off-target effects. However, they are generally more complex and have lower throughput than biochemical assays.[9]

A typical screening workflow begins with a broad biochemical screen to identify initial hits, followed by secondary biochemical assays and subsequent validation in cell-based models for the most promising compounds.

G cluster_0 Screening Cascade Primary HTS Primary HTS Hit Confirmation Hit Confirmation Primary HTS->Hit Confirmation Identifies initial hits Secondary Assays Secondary Assays Hit Confirmation->Secondary Assays Confirms activity & potency Cell-Based Assays Cell-Based Assays Secondary Assays->Cell-Based Assays Determines selectivity & mechanism Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization Validates in a cellular context

Caption: A typical kinase inhibitor screening workflow.

Chapter 2: High-Throughput Screening (HTS) of 3-Ethoxyquinoxalin-2(1H)-one

HTS allows for the rapid assessment of large compound libraries against a specific biological target.[10] For the initial evaluation of 3-Ethoxyquinoxalin-2(1H)-one, a luminescence-based biochemical assay is a robust and cost-effective choice.[11]

Principle of Luminescence-Based Kinase Assays (e.g., Kinase-Glo®)

These assays quantify kinase activity by measuring the amount of ATP remaining in the reaction.[12][13][14] A highly active kinase will consume more ATP, resulting in a lower luminescent signal. Conversely, an effective inhibitor will spare ATP, leading to a higher signal.[12]

G cluster_0 Kinase Reaction cluster_1 Luminescence Detection Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Substrate Substrate Substrate->Phosphorylated Substrate ATP ATP ADP ADP ATP->ADP Remaining ATP Remaining ATP Light Light Remaining ATP->Light Luciferase Luciferase Luciferase->Light

Caption: Principle of a luminescence-based kinase assay.

Protocol: HTS using a Luminescence-Based Assay

This protocol is designed for a 384-well plate format, suitable for automated HTS.[15]

Materials:

  • Target Kinase (e.g., recombinant human EGFR)

  • Kinase Substrate (e.g., a generic tyrosine kinase peptide)

  • 3-Ethoxyquinoxalin-2(1H)-one (dissolved in DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®)

  • 384-well white, opaque plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Dispense 50 nL of 3-Ethoxyquinoxalin-2(1H)-one in DMSO into the assay wells. For a 10 µM final concentration, the stock solution should be 2 mM. Include positive (e.g., a known inhibitor like staurosporine) and negative (DMSO only) controls.

  • Kinase Addition: Add 5 µL of the kinase solution (e.g., 2X final concentration) to each well.

  • Initiation of Reaction: Add 5 µL of the substrate/ATP mixture (2X final concentration) to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the luminescent kinase assay reagent to each well.

  • Signal Measurement: Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal, then measure luminescence using a plate reader.

Data Analysis:

The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (Signal_inhibitor - Signal_negative_control) / (Signal_positive_control - Signal_negative_control)

A "hit" is typically defined as a compound that exhibits a certain threshold of inhibition (e.g., >50% or 3 standard deviations above the mean of the negative controls).

Chapter 3: Hit Confirmation and Potency Determination

Once initial hits are identified, the next step is to confirm their activity and determine their potency by generating a dose-response curve and calculating the IC50 value.[2]

Protocol: IC50 Determination

This protocol uses a serial dilution of the hit compound to determine the concentration that inhibits 50% of the kinase activity (IC50).

Procedure:

  • Prepare a serial dilution of 3-Ethoxyquinoxalin-2(1H)-one (e.g., 10-point, 3-fold dilution starting from 100 µM).

  • Follow the HTS protocol as described above, but with the serially diluted compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Data Representation:

CompoundTarget KinaseIC50 (µM)
3-Ethoxyquinoxalin-2(1H)-oneEGFR5.2
Staurosporine (Control)EGFR0.01

Chapter 4: Elucidating the Mechanism of Action

Understanding how an inhibitor interacts with the kinase is crucial for lead optimization. The two primary mechanisms of inhibition are ATP-competitive and non-competitive.

ATP-Competitive Inhibition

Most kinase inhibitors are ATP-competitive, meaning they bind to the highly conserved ATP-binding pocket of the kinase.[1] This can be determined by assessing the effect of the inhibitor on the kinase's Michaelis-Menten constant (Km) for ATP. An ATP-competitive inhibitor will increase the apparent Km of the kinase for ATP without affecting the maximum reaction velocity (Vmax).

Protocol: ATP Competition Assay

Procedure:

  • Perform the kinase assay with varying concentrations of ATP (e.g., 0.1x to 10x the Km of ATP for the kinase).

  • Repeat the assay in the presence of a fixed concentration of 3-Ethoxyquinoxalin-2(1H)-one (e.g., at its IC50).

  • Plot the reaction velocity against the ATP concentration for both conditions and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Data Interpretation:

ConditionKm (ATP)Vmax
No Inhibitor15 µM100%
+ 3-Ethoxyquinoxalin-2(1H)-one45 µM100%

An increase in Km with no change in Vmax suggests an ATP-competitive mechanism.

Chapter 5: Assessing Inhibitor Selectivity

A critical aspect of drug development is ensuring that an inhibitor is selective for its intended target to minimize off-target effects.[1] Kinase selectivity profiling involves screening the inhibitor against a panel of other kinases.

Protocol: Kinase Selectivity Profiling

Procedure:

  • Select a diverse panel of kinases representing different branches of the human kinome.

  • Screen 3-Ethoxyquinoxalin-2(1H)-one at a single high concentration (e.g., 10 µM) against the kinase panel using a suitable assay format (e.g., radiometric or fluorescence-based).

  • For any kinases that show significant inhibition, determine the IC50 value.

Data Representation:

Kinase% Inhibition at 10 µMIC50 (µM)
EGFR95%5.2
VEGFR280%12.5
SRC20%> 100
AKT115%> 100

This data helps to build a selectivity profile for the compound and identify potential off-targets.

Chapter 6: Cell-Based Assays for Target Engagement and Functional Effects

Validating the activity of 3-Ethoxyquinoxalin-2(1H)-one in a cellular context is a crucial step to bridge the gap between biochemical activity and potential therapeutic efficacy.[9]

Principle of a Target Engagement Assay

A common method to assess target engagement is to measure the phosphorylation of a downstream substrate of the target kinase in cells. For example, if targeting EGFR, one could measure the phosphorylation of EGFR itself (autophosphorylation) or a downstream protein like ERK.

G Ligand Ligand EGFR EGFR Ligand->EGFR activates Downstream Signaling Downstream Signaling EGFR->Downstream Signaling phosphorylates Cellular Response Cellular Response Downstream Signaling->Cellular Response 3-Ethoxyquinoxalin-2(1H)-one 3-Ethoxyquinoxalin-2(1H)-one 3-Ethoxyquinoxalin-2(1H)-one->EGFR inhibits

Caption: Inhibition of a signaling pathway by a kinase inhibitor.

Protocol: Western Blotting to Assess Downstream Substrate Phosphorylation

Materials:

  • Cancer cell line overexpressing the target kinase (e.g., A431 for EGFR)

  • Cell culture medium and supplements

  • 3-Ethoxyquinoxalin-2(1H)-one

  • Growth factor to stimulate the pathway (e.g., EGF)

  • Lysis buffer

  • Primary antibodies (phospho-specific and total protein)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Starve the cells in serum-free medium for 4-6 hours.

  • Inhibitor Incubation: Treat the cells with varying concentrations of 3-Ethoxyquinoxalin-2(1H)-one for 1-2 hours.

  • Stimulation: Stimulate the cells with the appropriate growth factor (e.g., EGF) for 10-15 minutes.

  • Cell Lysis: Wash the cells with cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis:

Quantify the band intensities for the phosphorylated and total protein. A dose-dependent decrease in the ratio of phosphorylated to total protein indicates cellular target engagement.

Conclusion: A Pathway to Novel Kinase Inhibitors

The protocols and strategies outlined in these application notes provide a comprehensive framework for the systematic evaluation of 3-Ethoxyquinoxalin-2(1H)-one and its analogs as potential kinase inhibitors. By progressing from high-throughput biochemical screening to detailed mechanistic and cell-based studies, researchers can effectively identify and characterize novel drug candidates, paving the way for the development of next-generation targeted therapies.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • MDPI. (2026, January 25). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. Retrieved from [Link]

  • PubMed. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Retrieved from [Link]

  • Wiley Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • PubMed. (2016, May 3). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Retrieved from [Link]

  • YouTube. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved from [Link]

  • PubMed. (2015). Design, synthesis and biological evaluation of quinoxalin-2(1H)-one derivatives as EGFR tyrosine kinase inhibitors. Retrieved from [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • PubMed. (2022, April 18). New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies. Retrieved from [Link]

  • National Institutes of Health. (2020, May 19). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorescent Peptide Assays For Protein Kinases. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescent Assay Kits. Retrieved from [Link]

  • PubMed. (2005, March). High-throughput screening for kinase inhibitors. Retrieved from [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

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Method

Application Notes and Protocols for Investigating 3-Ethoxyquinoxalin-2(1H)-one in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals A Senior Application Scientist's Guide to Unveiling the Anticancer Potential of 3-Ethoxyquinoxalin-2(1H)-one The quinoxaline scaffold is a prominent heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Unveiling the Anticancer Potential of 3-Ethoxyquinoxalin-2(1H)-one

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties.[1][2] These compounds have been shown to target a variety of signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][3] This guide focuses on a specific derivative, 3-Ethoxyquinoxalin-2(1H)-one, providing a comprehensive framework for its investigation as a potential therapeutic agent. While direct, extensive studies on this particular molecule are emerging, this document leverages the wealth of knowledge on the broader quinoxalin-2(1H)-one class to propose a robust investigational strategy.

We will delve into the probable mechanisms of action, supported by evidence from structurally related compounds, and provide detailed, field-proven protocols to test these hypotheses. This guide is designed to be a self-validating system, enabling researchers to systematically explore the anticancer efficacy of 3-Ethoxyquinoxalin-2(1H)-one.

I. Foundational Knowledge: The Quinoxaline Scaffold in Oncology

Quinoxaline derivatives exert their anticancer effects through diverse molecular mechanisms.[1] Understanding these provides a logical starting point for investigating 3-Ethoxyquinoxalin-2(1H)-one. Key reported mechanisms for the quinoxalin-2(1H)-one core and its analogues include:

  • Induction of Apoptosis: Many quinoxaline compounds trigger programmed cell death in cancer cells.[2][4] This is often mediated through the intrinsic (mitochondrial) pathway, involving the modulation of Bcl-2 family proteins and subsequent activation of caspases.[4]

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is a hallmark of many anticancer agents. Quinoxaline derivatives have been observed to cause cell cycle arrest at various phases, notably the G1 and G2/M phases, thereby preventing cell division.[5][6]

  • Kinase Inhibition: Several quinoxaline-based molecules function as inhibitors of protein kinases that are critical for tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS can induce oxidative stress, leading to DNA damage and apoptosis.[7][8] This has been identified as a mechanism for some anticancer compounds.

Based on this, a primary investigation into 3-Ethoxyquinoxalin-2(1H)-one should focus on its cytotoxic effects and its ability to induce apoptosis and cell cycle arrest.

II. Experimental Workflow: A Step-by-Step Investigational Funnel

This workflow provides a logical progression from broad cytotoxicity screening to more focused mechanistic studies.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Initial Screening cluster_mechanism Mechanistic Elucidation cluster_pathway Pathway Analysis synthesis Synthesis of 3-Ethoxyquinoxalin-2(1H)-one mtt Cell Viability Assay (MTT) Determine IC50 synthesis->mtt Characterized Compound apoptosis Apoptosis Assay (Annexin V/PI Staining) mtt->apoptosis Confirmed Cytotoxicity cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) mtt->cell_cycle Confirmed Cytotoxicity western_blot Western Blot Analysis apoptosis->western_blot cell_cycle->western_blot pathway Investigate Key Proteins: - Apoptosis Pathway (Bcl-2, Bax, Caspases) - Cell Cycle Regulators (Cyclins, CDKs) - Kinase Activity (p-VEGFR-2) western_blot->pathway

Caption: A logical workflow for the investigation of 3-Ethoxyquinoxalin-2(1H)-one.

III. Synthesis of 3-Ethoxyquinoxalin-2(1H)-one

While a direct, published synthesis for 3-Ethoxyquinoxalin-2(1H)-one was not identified in the initial search, a plausible route can be adapted from the synthesis of similar quinoxalinone derivatives.[9][10][11] A common method involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound. For the ethoxy-substituted target, ethyl 2-ethoxy-2-oxoacetate could be a potential starting material.

A related synthesis for the thione analogue, 3-ethoxyquinoxaline-2(1H)-thione, has been described and could potentially be adapted.[12] This involves the reaction of 2,3-dichloroquinoxaline with an ethoxide source.

IV. Core Protocols for Cellular Analysis

The following protocols are foundational for assessing the anticancer activity of 3-Ethoxyquinoxalin-2(1H)-one.

A. Cell Viability Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50), a key measure of cytotoxicity.[13] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to form a purple formazan product.[14]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3-Ethoxyquinoxalin-2(1H)-one (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation:

Cancer Cell Line3-Ethoxyquinoxalin-2(1H)-one IC50 (µM) - 48h
A549 (Lung)To be determined
MCF-7 (Breast)To be determined
HCT116 (Colon)To be determined
HepG2 (Liver)To be determined
B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with 3-Ethoxyquinoxalin-2(1H)-one at concentrations around the determined IC50 value for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

C. Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the proportion of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M).[15]

Protocol:

  • Cell Treatment: Treat cells with 3-Ethoxyquinoxalin-2(1H)-one at relevant concentrations.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Data Analysis:

The resulting DNA histogram will show distinct peaks corresponding to the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases. Analyze the percentage of cells in each phase to identify any cell cycle arrest.

V. Mechanistic Deep Dive: Western Blot Analysis

Western blotting is essential for investigating the molecular pathways affected by 3-Ethoxyquinoxalin-2(1H)-one.[16] Based on the known mechanisms of related compounds, the following proteins are key targets for investigation.

signaling_pathway cluster_apoptosis Apoptosis Pathway cluster_cell_cycle Cell Cycle Regulation compound 3-Ethoxyquinoxalin-2(1H)-one bcl2 Bcl-2 (Anti-apoptotic) (Down-regulation) compound->bcl2 bax Bax (Pro-apoptotic) (Up-regulation) compound->bax p21 p21 (CDK Inhibitor) (Up-regulation) compound->p21 casp9 Caspase-9 (Activation) bcl2->casp9 bax->casp9 casp3 Caspase-3 (Activation) casp9->casp3 apoptosis_out Apoptosis casp3->apoptosis_out cyclin_cdk Cyclin/CDK Complexes (Inhibition) p21->cyclin_cdk arrest Cell Cycle Arrest (G1 or G2/M) cyclin_cdk->arrest

Caption: Proposed signaling pathways affected by 3-Ethoxyquinoxalin-2(1H)-one.

Western Blot Protocol:

  • Protein Extraction: Treat cells with 3-Ethoxyquinoxalin-2(1H)-one, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p21, Cyclin D1, CDK4) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Key Protein Targets:

PathwayTarget ProteinExpected Change with Treatment
Apoptosis Bcl-2Decrease
BaxIncrease
Cleaved Caspase-9Increase
Cleaved Caspase-3Increase
Cleaved PARPIncrease
Cell Cycle p21Increase
Cyclin D1Decrease
CDK4Decrease

VI. Concluding Remarks and Future Directions

This guide provides a comprehensive and scientifically grounded framework for the initial investigation of 3-Ethoxyquinoxalin-2(1H)-one as a potential anticancer agent. By systematically applying these protocols, researchers can elucidate its cytotoxicity, and its effects on apoptosis and the cell cycle, and begin to unravel its molecular mechanism of action. Positive findings from these studies would warrant further investigation into its kinase inhibitory potential and in vivo efficacy in preclinical cancer models.

VII. References

  • Kamble, V. M., et al. (2016). Hybrid derivatives of quinoxaline molecules linked with coumarin to test their anticancer potential. Bioorganic & Medicinal Chemistry Letters, 26(15), 3487-3491.

  • Gali-Muhtasib, H. U., et al. (2008). Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs. Current Medicinal Chemistry, 15(6), 547-555.

  • El-Sayed, M. A. A., et al. (2020). Reactive oxygen species mediate thymoquinone-induced apoptosis and activate ERK and JNK signaling. Journal of Cellular and Molecular Medicine, 24(10), 5627-5639.

  • Al-Tel, T. H., et al. (2025). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega.

  • Toyoshima, T., et al. (2002). Inhibitor of cyclooxygenase-2 induces cell-cycle arrest in the epithelial cancer cell line via up-regulation of cyclin dependent kinase inhibitor p21. British Journal of Cancer, 86(7), 1150-1156.

  • Abdel-Hafez, S. M., et al. (2022). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2284.

  • Abdelfatah, S., & Efferth, T. (2015). Reserpine: A review of its pharmacological and clinical applications. Phytomedicine, 22(10), 939-947.

  • Pandey, P., et al. (2021). Phytochemicals induce apoptosis by modulation of nitric oxide signaling pathway in cervical cancer cells. European Review for Medical and Pharmacological Sciences, 25(22), 6968-6979.

  • sqadia.com. (2026). Cell Cycle | DNA Damage Arrest. YouTube.

  • Gali-Muhtasib, H. U., et al. (2004). Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs. ResearchGate.

  • Chen, Y., et al. (2018). Cytotoxicity of compounds 1 and 2 on human cancer cell lines. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]

  • Ghosh, S., et al. (2023). Reactive oxygen species mediated apoptotic death of colon cancer cells: therapeutic potential of plant derived alkaloids. Frontiers in Pharmacology, 14, 1184913.

  • Abdel-Aziz, A. A., et al. (2009). Hypoxia-selective cytotoxins and anticancer agents derived from quinoxaline 1,4-di-N-oxides. Bioorganic & Medicinal Chemistry, 17(16), 5836-5844.

  • Al-Suwaidan, I. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7604.

  • ScienceDaily. (2007). Novel Anti-cancer Drug Offers Two Modes Of Action. Retrieved from [Link]

  • Wang, Y., et al. (2021). Efficient one-step synthesis of 3-(indol-2-yl)quinoxalin-2(1H)-ones via electrochemical oxidative cross-dehydrogenative coupling. Green Chemistry, 23(15), 5483-5487.

  • Evie, H. P. (2017). Cytotoxicity of Platinum Anticancer Drugs in Mammalian Cell Lines of Metastatic Cancer. TopSCHOLAR.

  • Li, Y., et al. (2023). Licochalcone A induces cell cycle arrest and apoptosis via suppressing MAPK signaling pathway and the expression of FBXO5 in lung squamous cell cancer. Oncology Reports, 50(6), 221.

  • Lee, J. H., et al. (2017). 2-Aminophenoxazine-3-one-induced apoptosis via generation of reactive oxygen species followed by c-jun N-terminal kinase activation in the human glioblastoma cell line LN229. ResearchGate.

  • UniProt. (2002). Inhibitor of cyclooxygenase-2 induces cell-cycle arrest in the epithelial cancer cell line via up-regulation of cyclin dependent kinase inhibitor p21. Retrieved from [Link]

  • El-Gendy, M. A., et al. (2012). 3-Ethoxycarbonylmethylenequinoxalin-2-one in heterocyclic synthesis. Part 1: Synthesis of new substituted and condensed quinoxalines. ResearchGate.

  • Choi, J. H., et al. (2019). Hemistepsin A induces apoptosis by modulating the reactive oxygen species-dependent PI3K/Akt signaling pathway in human lung carcinoma A549 cells. International Journal of Molecular Medicine, 44(5), 1739-1750.

  • El-Bialy, I., et al. (2022). Synergetic Effect of Tumor Treating Fields and Zinc Oxide Nanoparticles on Cell Apoptosis and Genotoxicity of Three Different Human Cancer Cell Lines. International Journal of Molecular Sciences, 23(14), 7621.

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Application

3-Ethoxyquinoxalin-2(1H)-one: A Versatile Fluorescent Probe for Bioimaging Applications

Authored by: A Senior Application Scientist Introduction: The quest for novel fluorescent probes that offer high sensitivity, specificity, and biocompatibility is a driving force in bioimaging and drug development. Among...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The quest for novel fluorescent probes that offer high sensitivity, specificity, and biocompatibility is a driving force in bioimaging and drug development. Among the diverse heterocyclic scaffolds explored, quinoxalin-2(1H)-one has emerged as a privileged structure due to its intriguing photophysical properties and synthetic accessibility. This guide focuses on a promising derivative, 3-Ethoxyquinoxalin-2(1H)-one, detailing its application as a fluorescent probe in cellular imaging. We will delve into the rationale behind its use, provide detailed protocols for its synthesis and application, and discuss the underlying principles that govern its fluorescence, offering a comprehensive resource for researchers in the field.

The 3-Ethoxyquinoxalin-2(1H)-one Probe: A Profile

3-Ethoxyquinoxalin-2(1H)-one belongs to the quinoxalinone family, a class of nitrogen-containing heterocyclic compounds. The core quinoxalinone structure is known for its environmental sensitivity, meaning its fluorescence properties can change in response to its local environment, making it an excellent candidate for a biosensor. The introduction of an ethoxy group at the 3-position can modulate the electron density of the aromatic system, thereby fine-tuning its photophysical characteristics.

Rationale for Use in Bioimaging

The utility of a fluorescent probe is dictated by a combination of its photophysical and biological properties. While specific data for 3-Ethoxyquinoxalin-2(1H)-one is not extensively published, we can infer its potential based on the broader class of quinoxalin-2(1H)-ones.

  • Environmental Sensitivity: The fluorescence of many quinoxalinone derivatives is sensitive to solvent polarity and hydrogen bonding, which can be exploited to probe different cellular microenvironments.

  • "Turn-On" Potential: The quinoxalinone scaffold can be engineered into "turn-on" probes. These probes are initially non-fluorescent or weakly fluorescent and become highly fluorescent upon interaction with a specific analyte or biological event. This "off-on" switch provides a high signal-to-noise ratio, which is crucial for sensitive detection in complex biological systems.

  • Biocompatibility: Quinoxaline derivatives have been explored for various therapeutic applications, and many have shown acceptable cytotoxicity profiles, suggesting their potential for use in live-cell imaging.[1]

Postulated Mechanism of Action

The fluorescence of 3-Ethoxyquinoxalin-2(1H)-one is likely governed by an intramolecular charge transfer (ICT) mechanism. In the excited state, there is a redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. The efficiency of this ICT, and thus the fluorescence emission, can be influenced by the surrounding environment.

It is hypothesized that in a non-polar environment, the probe exists in a state with low fluorescence. Upon binding to a specific cellular target or entering a more polar or constrained environment (like a protein binding pocket), the ICT state can be stabilized, leading to a significant enhancement in fluorescence intensity—a "turn-on" response.

Synthesis and Characterization

Proposed Synthetic Protocol

This proposed two-step synthesis involves the initial formation of the quinoxaline-2,3-dione core followed by a selective O-alkylation.

Step 1: Synthesis of 1,4-dihydroquinoxaline-2,3-dione

  • To a solution of o-phenylenediamine (1 equivalent) in ethanol, add a solution of diethyl oxalate (1.1 equivalents) in ethanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 1,4-dihydroquinoxaline-2,3-dione.

Step 2: Synthesis of 3-Ethoxyquinoxalin-2(1H)-one

  • To a solution of 1,4-dihydroquinoxaline-2,3-dione (1 equivalent) and potassium carbonate (2 equivalents) in dimethylformamide (DMF), add ethyl bromide (2 equivalents).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-Ethoxyquinoxalin-2(1H)-one.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR Spectroscopy: To identify characteristic functional groups.

The following diagram illustrates the proposed synthetic workflow:

G cluster_0 Step 1: Quinoxaline-2,3-dione Synthesis cluster_1 Step 2: O-Alkylation o-phenylenediamine o-phenylenediamine reaction1 Cyclocondensation (Ethanol, RT, 24h) o-phenylenediamine->reaction1 diethyl oxalate diethyl oxalate diethyl oxalate->reaction1 1,4-dihydroquinoxaline-2,3-dione 1,4-dihydroquinoxaline-2,3-dione reaction1->1,4-dihydroquinoxaline-2,3-dione quinoxaline_dione 1,4-dihydroquinoxaline-2,3-dione reaction2 Alkylation (K2CO3, DMF, RT, 12h) quinoxaline_dione->reaction2 ethyl bromide ethyl bromide ethyl bromide->reaction2 purification Purification (Column Chromatography) reaction2->purification final_product 3-Ethoxyquinoxalin-2(1H)-one purification->final_product

Caption: Proposed two-step synthesis of 3-Ethoxyquinoxalin-2(1H)-one.

Photophysical Properties (Inferred)

While specific photophysical data for 3-Ethoxyquinoxalin-2(1H)-one are not available, we can estimate its properties based on the quinoxalin-2(1H)-one scaffold and related derivatives.[3][4]

Table 1: Estimated Photophysical Properties of 3-Ethoxyquinoxalin-2(1H)-one

PropertyEstimated ValueNotes
Absorption Maximum (λabs) ~340 - 370 nmIn organic solvents. The exact wavelength will be solvent-dependent.
Emission Maximum (λem) ~400 - 480 nmExpected to show a significant Stokes shift. The emission is likely to be sensitive to solvent polarity, with a red-shift in more polar solvents.[4]
Quantum Yield (ΦF) Low in non-polar solvents, potentially high in polar/viscous media or upon target binding.This is a key feature for a "turn-on" probe.
Molar Extinction Coefficient (ε) 10,000 - 20,000 M⁻¹cm⁻¹Typical for this class of chromophores.
Photostability Moderate to GoodQuinoxalinone scaffolds are generally stable, but this should be experimentally verified.

Application in Live-Cell Imaging: A General Protocol

This section provides a general protocol for using 3-Ethoxyquinoxalin-2(1H)-one as a fluorescent probe for live-cell imaging. Optimization of probe concentration, incubation time, and imaging parameters will be necessary for specific cell types and applications.

Materials and Reagents
  • 3-Ethoxyquinoxalin-2(1H)-one

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Phosphate-buffered saline (PBS, sterile)

  • Complete cell culture medium appropriate for the cell line

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Cell line of interest (e.g., HeLa, A549)

  • Glass-bottom dishes or coverslips suitable for microscopy

  • Fluorescence microscope equipped with appropriate filters (e.g., DAPI or a custom filter set for the estimated excitation/emission)

Protocol for Cell Staining and Imaging

The following workflow outlines the key steps for live-cell imaging with the probe:

G start Start cell_culture 1. Cell Seeding Seed cells on glass-bottom dishes or coverslips. start->cell_culture probe_prep 2. Probe Preparation Prepare a stock solution of the probe in DMSO. cell_culture->probe_prep incubation 3. Cell Staining Incubate cells with the probe in culture medium. probe_prep->incubation washing 4. Washing Wash cells with PBS or imaging medium. incubation->washing imaging 5. Imaging Acquire images using a fluorescence microscope. washing->imaging end End imaging->end

Caption: General workflow for live-cell imaging with 3-Ethoxyquinoxalin-2(1H)-one.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the cells of interest onto glass-bottom dishes or coverslips at an appropriate density to achieve 60-70% confluency on the day of the experiment.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO₂.

  • Probe Preparation:

    • Prepare a 1-10 mM stock solution of 3-Ethoxyquinoxalin-2(1H)-one in high-quality, anhydrous DMSO.

    • Vortex briefly to ensure complete dissolution. Store the stock solution at -20°C, protected from light.

  • Cell Staining:

    • On the day of the experiment, dilute the stock solution of the probe in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 1-20 µM).

    • Remove the culture medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Washing:

    • After incubation, gently remove the probe-containing medium.

    • Wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove any unbound probe.

    • Add fresh, pre-warmed live-cell imaging medium to the cells for imaging.

  • Fluorescence Microscopy:

    • Place the dish or coverslip on the stage of a fluorescence microscope.

    • Use an appropriate filter set for excitation and emission (e.g., excitation ~360 nm, emission ~450 nm, but this needs to be optimized).

    • Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

Considerations for Protocol Optimization
  • Probe Concentration: A concentration titration (e.g., 1, 5, 10, 20 µM) should be performed to find the optimal concentration that provides a bright signal with minimal background and no observable cytotoxicity.

  • Incubation Time: The optimal incubation time can vary between cell types. A time-course experiment (e.g., 15, 30, 45, 60 minutes) can help determine the point of maximum signal with minimal non-specific staining.

  • Co-localization Studies: To identify the subcellular localization of the probe's fluorescence, co-staining with commercially available organelle-specific trackers (e.g., MitoTracker, LysoTracker, ER-Tracker) can be performed.

Cytotoxicity and Biocompatibility Assessment

Before extensive use in live-cell imaging, it is crucial to assess the cytotoxicity of 3-Ethoxyquinoxalin-2(1H)-one.

Recommended Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to infer cytotoxicity.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of 3-Ethoxyquinoxalin-2(1H)-one (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for a period that reflects the intended imaging experiment duration (e.g., 1-4 hours) and also for a longer period (e.g., 24 hours) to assess long-term effects.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Potential Applications and Future Directions

3-Ethoxyquinoxalin-2(1H)-one holds promise for a variety of bioimaging applications, particularly as a "turn-on" sensor. Potential applications could include:

  • Sensing of specific ions or small molecules: By incorporating a specific recognition moiety, the quinoxalinone core could be adapted to detect biologically relevant species.

  • Probing protein aggregation: The change in the microenvironment upon protein aggregation could be detected by a change in the probe's fluorescence.

  • Monitoring enzymatic activity: The probe could be designed with a substrate for a specific enzyme, where cleavage of the substrate would release the fluorescent quinoxalinone.

  • Drug delivery and release studies: The probe could be incorporated into a drug delivery system to monitor its localization and the release of its cargo.

Future work should focus on a thorough characterization of the photophysical properties of 3-Ethoxyquinoxalin-2(1H)-one, elucidation of its specific cellular targets, and exploration of its potential in the aforementioned applications.

References

  • Renault, K., Renard, P.-Y., & Sabot, C. (2017). Photophysical properties of quinoxalin-2(1H)-ones: application in the preparation of an azide-based fluorogenic probe for the detection of hydrogen sulfide. New Journal of Chemistry, 41(15), 7271–7278. [Link]

  • Yadav, G., Singh, T., Khanna, K., & Singh, A. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5030. [Link]

  • Mahajan, R. K., Kapoor, K. K., & Seth, S. K. (2020). Mechanism for the synthesis of (E)-3styrylquinoxalin-2(1H)-one 4a. ResearchGate. [Link]

  • Giepmans, B. N. G., Adams, S. R., Ellisman, M. H., & Tsien, R. Y. (2006). Fluorescence Live Cell Imaging. Science, 312(5771), 217-224. [Link]

  • Renault, K., Renard, P.-Y., & Sabot, C. (2017). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide. ResearchGate. [Link]

  • Chen, Y., Chen, J., Liang, J., Yan, Q., Fan, Y., Chen, M.-W., & Peng, Y. (2021). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. Journal of the Chinese Chemical Society, 68(11), 2055-2066. [Link]

  • Al-Ostath, A., Al-Mokadem, A. S., & Bakr, M. F. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6649. [Link]

  • Ma, D., Wang, Y., & Zhang, A. (2020). Synthesis of 3‐functionalized quinoxalin‐2(1H)‐one derivatives. ResearchGate. [Link]

  • Renault, K., Renard, P.-Y., & Sabot, C. (2017). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide. Unpublished. [Link]

  • Lukinavičius, G., Umezawa, K., Olivier, N., Honigmann, A., Yang, G., Plass, T., ... & Johnsson, K. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. [Link]

  • Ammar, Y. A., Ismail, M. M. F., Ibrahim, M. K., & El-Zahaby, H. S. A. (2005). 3-Ethoxycarbonylmethylenequinoxalin-2-one in heterocyclic synthesis. Part 1: Synthesis of new substituted and condensed quinoxalines. ResearchGate. [Link]

  • Edache, E. I., & Saidu, S. (2020). Docking and QSAR Studies of New Imidazo [1,2-a] Quinoxaline Derivatives using Genetic Function Approximation (GFA) against Human Melanoma. African Journal of Biology and Medical Research, 3(3), 67-89. [Link]

  • Ammar, Y. A., Ismail, M. M. F., Ibrahim, M. K., & El-Zahaby, H. S. A. (2005). 3-Ethoxycarbonylmethylenequinoxalin-2-one in Heterocyclic Synthesis. Part 1: Synthesis of New Substituted and Condensed Quinoxalines. ResearchGate. [Link]

  • Seqqat, Y., Ramli, Y., Ouchbani, T., El-Massaoudi, M., El-Faber, K., Radi, S., ... & Essassi, E. M. (2023). Crystal structure and Hirshfeld surface analysis of 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 79(10), 895-898. [Link]

  • Moucheron, C., Kirsch-De Mesmaeker, A., & Kelly, J. M. (1997). Photophysical and photochemical properties of quinoxaline-based ligands and their ruthenium (II) complexes. Journal of Photochemistry and Photobiology A: Chemistry, 107(1-3), 81-89. [Link]

  • Shabaan, M., Taher, A. T., & Osman, E. O. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. European Journal of Chemistry, 2(3), 365-371. [Link]

  • LightOx. (n.d.). Imaging Probes. [Link]

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  • Seqqat, Y., Ramli, Y., Ouchbani, T., El-Massaoudi, M., El-Faber, K., Radi, S., ... & Essassi, E. M. (2023). Crystal structure and Hirshfeld surface analysis of 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one. ResearchGate. [Link]

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Method

Developing 3-Ethoxyquinoxalin-2(1H)-one as a Novel Agricultural Fungicide: Application Notes and Protocols

For Researchers, Scientists, and Agrochemical Development Professionals Abstract The quinoxaline scaffold is a privileged structure in medicinal and agricultural chemistry, with derivatives exhibiting a broad spectrum of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The quinoxaline scaffold is a privileged structure in medicinal and agricultural chemistry, with derivatives exhibiting a broad spectrum of biological activities, including potent antifungal properties.[1] This document provides a comprehensive technical guide for the development of a novel quinoxalinone derivative, 3-Ethoxyquinoxalin-2(1H)-one, as a potential agricultural fungicide. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, empowering researchers to rigorously evaluate this promising compound. We will traverse the development pipeline from synthesis and initial screening to preliminary mechanism of action studies and formulation considerations.

Introduction: The Rationale for Investigating 3-Ethoxyquinoxalin-2(1H)-one

The relentless evolution of fungicide resistance in plant pathogens necessitates a continuous search for new active ingredients with novel modes of action.[2] Quinoxaline derivatives have emerged as a promising class of compounds, with numerous studies highlighting their efficacy against a range of fungal pathogens.[3][4] The proposed fungicidal action of some quinoxalines involves the induction of oxidative stress and inhibition of DNA synthesis, mechanisms that can be effective against a wide array of fungi.[3]

3-Ethoxyquinoxalin-2(1H)-one is a structurally interesting derivative that warrants investigation. The ethoxy group at the 3-position may enhance its lipophilicity, potentially improving its penetration of fungal cell membranes. This guide outlines a systematic approach to explore its fungicidal potential.

Synthesis of 3-Ethoxyquinoxalin-2(1H)-one

The synthesis of 3-Ethoxyquinoxalin-2(1H)-one can be achieved through several established methods for quinoxalinone synthesis. A common and effective approach involves the cyclocondensation of an o-phenylenediamine with an α-keto ester.[5]

Protocol 2.1: Synthesis via Cyclocondensation

Objective: To synthesize 3-Ethoxyquinoxalin-2(1H)-one from o-phenylenediamine and diethyl oxalate.

Materials:

  • o-Phenylenediamine

  • Diethyl oxalate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Reflux apparatus

  • Rotary evaporator

  • Crystallization dishes

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in absolute ethanol.

  • Add diethyl oxalate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (approximately 5-10 mol%).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product is expected to precipitate out of the solution. If not, reduce the volume of the solvent using a rotary evaporator.

  • Collect the crude product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 3-Ethoxyquinoxalin-2(1H)-one.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).[6]

Expected Outcome: A crystalline solid. The physicochemical properties of quinoxalinone derivatives can be fine-tuned through substitutions on the benzene and pyrazine rings.[7]

Diagram 1: Synthesis of 3-Ethoxyquinoxalin-2(1H)-one

G cluster_reactants Reactants cluster_conditions Reaction Conditions o-Phenylenediamine o-Phenylenediamine Cyclocondensation Cyclocondensation o-Phenylenediamine->Cyclocondensation Diethyl oxalate Diethyl oxalate Diethyl oxalate->Cyclocondensation Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Cyclocondensation Glacial Acetic Acid (Catalyst) Glacial Acetic Acid (Catalyst) Glacial Acetic Acid (Catalyst)->Cyclocondensation Reflux (4-6h) Reflux (4-6h) Reflux (4-6h)->Cyclocondensation Crude Product Crude Product Cyclocondensation->Crude Product Cooling & Precipitation Purification Purification Crude Product->Purification Recrystallization 3-Ethoxyquinoxalin-2(1H)-one 3-Ethoxyquinoxalin-2(1H)-one Purification->3-Ethoxyquinoxalin-2(1H)-one Drying G Plant Cultivation Plant Cultivation Treatment Application Treatment Application Plant Cultivation->Treatment Application Healthy Seedlings Pathogen Inoculation Pathogen Inoculation Treatment Application->Pathogen Inoculation 24h Drying Incubation Incubation Pathogen Inoculation->Incubation High Humidity Disease Assessment Disease Assessment Incubation->Disease Assessment 7-10 days Data Analysis Data Analysis Disease Assessment->Data Analysis Disease Severity Rating

Caption: Workflow for in vivo evaluation of fungicide efficacy.

Preliminary Mechanism of Action Studies

Understanding the mode of action of a novel fungicide is critical for its effective and sustainable use. For quinoxaline derivatives, several mechanisms have been proposed. [3] Proposed Mechanisms for Quinoxaline Fungicides:

  • Induction of Oxidative Stress: Quinoxaline derivatives can generate reactive oxygen species (ROS), which damage cellular components like lipids, proteins, and DNA, leading to cell death. [3]* Inhibition of DNA Synthesis: Some quinoxalines have been shown to interfere with DNA replication, thereby halting fungal growth and proliferation. [3]* Disruption of Cell Membrane Integrity: Certain quinoline derivatives, a related class of compounds, cause abnormal morphology of cell membranes, leading to increased permeability and leakage of cellular contents. [8]

Protocol 5.1: Assessing Cell Membrane Damage

Objective: To investigate if 3-Ethoxyquinoxalin-2(1H)-one affects the integrity of fungal cell membranes.

Method: Scanning Electron Microscopy (SEM) of treated fungal hyphae.

Procedure:

  • Treat fungal mycelia (e.g., Rhizoctonia solani) with the EC₅₀ concentration of 3-Ethoxyquinoxalin-2(1H)-one for a defined period (e.g., 24-48 hours).

  • Prepare the treated and untreated (control) mycelia for SEM analysis by fixing, dehydrating, and sputter-coating with gold.

  • Observe the morphology of the hyphae under the SEM. Look for abnormalities such as surface wrinkling, collapse, or lysis in the treated samples compared to the smooth, turgid appearance of the control hyphae. [4] Diagram 3: Proposed Mechanism of Action

G 3-Ethoxyquinoxalin-2(1H)-one 3-Ethoxyquinoxalin-2(1H)-one Fungal Cell Fungal Cell 3-Ethoxyquinoxalin-2(1H)-one->Fungal Cell ROS Production ROS Production Fungal Cell->ROS Production DNA Synthesis Inhibition DNA Synthesis Inhibition Fungal Cell->DNA Synthesis Inhibition Membrane Damage Membrane Damage Fungal Cell->Membrane Damage Cellular Component Damage Cellular Component Damage ROS Production->Cellular Component Damage Cell Death Cell Death DNA Synthesis Inhibition->Cell Death Membrane Damage->Cell Death Cellular Component Damage->Cell Death

Caption: Potential fungicidal mechanisms of 3-Ethoxyquinoxalin-2(1H)-one.

Formulation Development

The pure active ingredient (AI) is rarely applied directly in agriculture. It must be formulated with other substances to improve its stability, handling, application, and efficacy. [9][10] Considerations for Formulation:

  • Physicochemical Properties of the AI: The solubility and stability of 3-Ethoxyquinoxalin-2(1H)-one will dictate the most suitable formulation type. [6][11]* Target Crop and Disease: The formulation should be non-phytotoxic to the target crop and effectively deliver the AI to the site of infection.

  • Application Method: The formulation will differ for foliar sprays, seed treatments, or soil drenches.

Common Formulation Types for Fungicides: [11][9]

  • Emulsifiable Concentrate (EC): Suitable for AIs that are soluble in organic solvents but not in water.

  • Wettable Powder (WP): A dry formulation that is mixed with water to form a suspension for spraying.

  • Suspension Concentrate (SC): A stable suspension of the AI in a fluid, usually water.

  • Water-Dispersible Granules (WDG): A granular formulation that disperses in water to form a suspension.

Protocol 6.1: Preparation of a Lab-Scale Emulsifiable Concentrate (EC)

Objective: To prepare a simple EC formulation for preliminary in vivo testing.

Materials:

  • 3-Ethoxyquinoxalin-2(1H)-one (AI)

  • Aromatic solvent (e.g., Solvesso™ 150)

  • Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants)

  • Beakers and magnetic stirrer

Procedure:

  • Dissolve the required amount of 3-Ethoxyquinoxalin-2(1H)-one in the aromatic solvent with gentle stirring.

  • Add the emulsifier blend to the solution and continue stirring until a homogenous mixture is obtained.

  • Perform a simple emulsion stability test by adding a small amount of the EC to water in a graduated cylinder and observing the formation and stability of the emulsion over time.

Table 2: Example of a Basic EC Formulation

ComponentFunctionTypical Concentration (%)
3-Ethoxyquinoxalin-2(1H)-oneActive Ingredient10 - 25
Aromatic SolventSolvent65 - 80
Emulsifier BlendEmulsification5 - 10

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of 3-Ethoxyquinoxalin-2(1H)-one as a potential agricultural fungicide. The protocols outlined herein are based on established methodologies and the known properties of the broader quinoxaline class of compounds. Further research should focus on optimizing the synthesis, expanding the screening to a wider range of pathogens, elucidating the precise mechanism of action, and developing stable and effective formulations. Toxicological and environmental impact studies will also be essential for any further development toward a commercial product.

References

  • Efficient one-step synthesis of 3-(indol-2-yl)quinoxalin-2(1H)-ones via electrochemical oxidative cross-dehydrogenative coupling. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. (2024). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021). PubMed. Retrieved January 26, 2026, from [Link]

  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. (n.d.). Taylor & Francis. Retrieved January 26, 2026, from [Link]

  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). Scientific & Academic Publishing. Retrieved January 26, 2026, from [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (2022). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (2022). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Fungicides: types, formulations and their mechanism of action. (2024). King Quenson. Retrieved January 26, 2026, from [Link]

  • In Vivo Evaluation of Fungicides for the Management of Late Blight of Tomato. (2017). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. (2025). ACS Omega. Retrieved January 26, 2026, from [Link]

  • Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. (1996). Canada.ca. Retrieved January 26, 2026, from [Link]

  • 3-Ethoxycarbonylmethylenequinoxalin-2-one in heterocyclic synthesis. Part 1: Synthesis of new substituted and condensed quinoxalines. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • (PDF) In vitro screening methods using chemical fungicides against canola black spot pathogen. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • In Silico Physicochemical and Pharmacokinetic Properties of the Tested Compounds. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Different formulation of fungicides.pptx. (n.d.). SlideShare. Retrieved January 26, 2026, from [Link]

  • Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum. (2025). ScienceDirect. Retrieved January 26, 2026, from [Link]

  • In vitro and In-vivo Evaluation of Different Fungicides against Alternaria brassicae Causing Alternaria Blight Disease of Mustard. (2025). International Journal of Plant & Soil Science. Retrieved January 26, 2026, from [Link]

  • How to choose a formulation type for Agrochemical Products. (2023). Heben Pesticide. Retrieved January 26, 2026, from [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (n.d.). Taylor & Francis. Retrieved January 26, 2026, from [Link]

  • IN VITRO EVALUATION OF DIFFERENT CHEMICAL FUNGICIDES FOR THE CONTROL OF Rhizoctonia solani KUHN. (n.d.). Nepal Journals Online. Retrieved January 26, 2026, from [Link]

  • In vitro screening of fungicides and antagonists against Sclerotium rolfsii. (2012). Academic Journals. Retrieved January 26, 2026, from [Link]

  • Fungicides, Herbicides, and Insecticides. (2023). Penn State Extension. Retrieved January 26, 2026, from [Link]

  • Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. (n.d.). FAO Knowledge Repository. Retrieved January 26, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 3-Ethoxyquinoxalin-2(1H)-one synthesis

An advanced guide to navigating the complexities of 3-Ethoxyquinoxalin-2(1H)-one synthesis, from core principles to advanced troubleshooting. Technical Support Center: 3-Ethoxyquinoxalin-2(1H)-one Synthesis As a Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

An advanced guide to navigating the complexities of 3-Ethoxyquinoxalin-2(1H)-one synthesis, from core principles to advanced troubleshooting.

Technical Support Center: 3-Ethoxyquinoxalin-2(1H)-one Synthesis

As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application. The synthesis of 3-Ethoxyquinoxalin-2(1H)-one, a key intermediate in pharmaceutical research, appears straightforward on paper but often presents challenges in the lab. This guide is structured to provide not just a protocol, but a framework for understanding and optimizing the reaction, troubleshooting common issues, and answering foundational questions.

Optimized Experimental Protocol

This protocol details the cyclocondensation reaction between o-phenylenediamine and diethyl oxalate. The primary objective is the selective formation of the desired mono-acylated and cyclized product over potential side products.

Reaction Scheme:
o-Phenylenediamine + Diethyl Oxalate → 3-Ethoxyquinoxalin-2(1H)-one + Ethanol
Reagent & Parameter Table:
Reagent/ParameterMolar Mass ( g/mol )Molar Ratio (Equivalents)AmountNotes
o-Phenylenediamine108.141.05.41 g (50 mmol)Should be a light-colored, crystalline solid. Dark coloration indicates oxidation and may require purification.
Diethyl Oxalate146.141.18.04 g (55 mmol)Use a slight excess to ensure complete consumption of the diamine.
Ethanol (Absolute)46.07-150 mLServes as both solvent and a byproduct of the reaction. Using absolute ethanol minimizes water-related side reactions.
Reaction Temperature --Reflux (~78 °C)Ensures sufficient energy for both the initial acylation and the subsequent intramolecular cyclization.
Reaction Time --4-6 hoursMonitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the o-phenylenediamine spot disappears.
Step-by-Step Methodology:
  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagent Addition: To the flask, add o-phenylenediamine (5.41 g, 50 mmol) and absolute ethanol (150 mL). Stir the mixture until the diamine is fully dissolved.

  • Initiation: Slowly add diethyl oxalate (8.04 g, 55 mmol) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The product will begin to precipitate from the solution as a pale-yellow solid as the reaction progresses.

  • Workup & Isolation:

    • After the reaction is complete (as determined by TLC), cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold ethanol (2 x 20 mL) to remove unreacted diethyl oxalate and other soluble impurities.[1]

  • Drying & Characterization: Dry the product under vacuum to obtain 3-Ethoxyquinoxalin-2(1H)-one as a light-yellow or off-white crystalline solid.

    • Expected Yield: 75-85%.

    • Melting Point: ~178-180 °C.

    • 1H NMR (CDCl3): Expect signals corresponding to the ethoxy protons (triplet and quartet) and the aromatic protons. The N-H proton will appear as a broad singlet.

Troubleshooting Guide

Encountering issues? This section addresses common problems with causal explanations and actionable solutions.

Visual Troubleshooting Workflow

TroubleshootingWorkflow cluster_low_yield Analysis: Low Yield cluster_impure Analysis: Impure Product cluster_incomplete Analysis: Incomplete Reaction start Problem Encountered low_yield Low or No Yield start->low_yield impure Impure Product start->impure incomplete Incomplete Reaction start->incomplete ly_cause1 Cause: Oxidized o-Phenylenediamine low_yield->ly_cause1 ly_cause2 Cause: Insufficient Reaction Time/Temp low_yield->ly_cause2 imp_cause1 Cause: Formation of Quinoxaline-2,3-dione impure->imp_cause1 imp_cause2 Cause: Unreacted Starting Materials impure->imp_cause2 inc_cause1 Cause: Poor Solubility incomplete->inc_cause1 ly_sol1 Solution: Purify diamine (e.g., charcoal treatment and recrystallization). ly_cause1->ly_sol1 ly_sol2 Solution: Extend reflux time; ensure proper reflux rate. ly_cause2->ly_sol2 imp_sol1 Solution: Ensure anhydrous conditions. Recrystallize from ethanol or ethyl acetate. imp_cause1->imp_sol1 imp_sol2 Solution: Improve wash step with cold ethanol. Check stoichiometry. imp_cause2->imp_sol2 inc_sol1 Solution: Increase solvent volume or consider a higher-boiling solvent like n-butanol. inc_cause1->inc_sol1

Caption: A logical workflow for diagnosing and resolving common synthesis issues.

Q&A Troubleshooting

Question 1: My yield is significantly lower than expected (<50%), and I recovered a lot of starting material. What went wrong?

Answer: This issue typically points to two main causes: insufficient reaction time or temperature, or poor quality of the starting o-phenylenediamine.

  • Causality: The cyclocondensation is a two-step process: nucleophilic acyl substitution followed by an intramolecular cyclization/dehydration. Both steps require sufficient thermal energy. If the reflux is not vigorous enough or the time is too short, the reaction may stall after the initial acylation, and this intermediate can revert back to starting materials during workup.

  • Solution: First, verify the quality of your o-phenylenediamine. If it is dark brown or black, it has likely oxidized. Purify it by recrystallization from water with a small amount of sodium dithionite, or via sublimation. Second, ensure your reaction is refluxing for at least 4 hours and monitor its progress by TLC. If the reaction stalls, you can try adding a catalytic amount of a weak acid, like acetic acid, to promote the cyclization step.

Question 2: My final product is a darker yellow/brown, and the melting point is broad. What is the likely impurity?

Answer: The most common impurity that fits this description is quinoxaline-2,3-dione. This side product arises from the hydrolysis of the ethoxy group of the desired product, followed by oxidation, or from the reaction of o-phenylenediamine with oxalic acid (which can be present from the hydrolysis of diethyl oxalate).

  • Causality: The presence of water in the reaction medium can facilitate the hydrolysis of the ester group in either the diethyl oxalate starting material or the 3-ethoxy-quinoxalin-2(1H)-one product. The resulting carboxylic acid intermediate can then cyclize to form the highly stable, and often colored, quinoxaline-2,3-dione.

  • Solution:

    • Prevention: Use absolute ethanol and ensure your glassware is thoroughly dried.

    • Purification: This impurity is generally less soluble in many organic solvents than the desired product. Recrystallization from a large volume of ethanol or ethyl acetate should effectively remove it.

Question 3: I see two spots on my TLC plate for the product, even after purification. What could this be?

Answer: You are likely observing the tautomeric forms of the product. 3-Ethoxyquinoxalin-2(1H)-one can exist in equilibrium with its tautomer, 2-ethoxy-3-hydroxyquinoxaline.

  • Causality: The amide proton in the quinoxalinone ring is acidic and can tautomerize to the enol form. While the keto form (the desired product) is generally more stable, the enol form can be present in solution and may appear as a separate spot on a TLC plate, especially if the silica gel on the plate is slightly acidic or basic.

  • Solution: This is often not a purity issue but a chemical phenomenon. Characterization by NMR spectroscopy is definitive. In the 1H NMR spectrum, you should see one dominant set of peaks corresponding to the major tautomer. The presence of a minor set of peaks that mirrors the major ones can confirm the presence of the tautomer. For documentation, report the yield of the mixture as the product.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction?

A1: The reaction proceeds via a classical nucleophilic acyl substitution followed by an intramolecular cyclization.

  • Step 1 (Acylation): One of the amino groups of o-phenylenediamine acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of ethanol to form an amide intermediate.[2][3]

  • Step 2 (Cyclization): The second amino group of the intermediate then attacks the remaining ester carbonyl group intramolecularly.

  • Step 3 (Dehydration/Aromatization): This second tetrahedral intermediate collapses, eliminating another molecule of ethanol to form the stable, six-membered heterocyclic ring of the quinoxalinone product.

Reaction Mechanism Diagram

ReactionMechanism OPD o-Phenylenediamine Intermediate1 Amide Intermediate OPD->Intermediate1 1. Nucleophilic Acyl Substitution (-EtOH) DEO Diethyl Oxalate DEO->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 2. Intramolecular Cyclization Product 3-Ethoxyquinoxalin-2(1H)-one Intermediate2->Product 3. Dehydration (-EtOH)

Caption: The stepwise mechanism for 3-Ethoxyquinoxalin-2(1H)-one formation.

Q2: Why is ethanol the preferred solvent?

A2: Ethanol is an excellent choice for several reasons. First, the starting materials are soluble in hot ethanol, while the product is significantly less soluble in cold ethanol, which facilitates product isolation by precipitation and filtration.[1] Second, since ethanol is also a byproduct of the reaction, its presence does not introduce any new substances into the reaction mixture, simplifying purification.

Q3: Can other solvents be used?

A3: Yes, other polar protic solvents like methanol or n-butanol can be used. Methanol may lead to a faster reaction but could also result in transesterification, yielding the methoxy analog as an impurity.[4] n-Butanol, having a higher boiling point, can be useful if the reaction is sluggish but may require removal under reduced pressure. For greener synthesis, some procedures report using water as a solvent, which can be effective but may increase the risk of forming the quinoxaline-2,3-dione side product.[1]

Q4: Is a catalyst necessary for this reaction?

A4: No, this reaction is typically performed without a catalyst and is driven by thermal energy. The inherent nucleophilicity of the amine and electrophilicity of the ester are sufficient for the reaction to proceed at reflux temperatures. However, as mentioned in the troubleshooting section, a catalytic amount of a weak acid can sometimes be used to promote the final cyclization/dehydration step if the reaction stalls.

References

  • Huang, J., Chen, W., Liang, J., Yan, Q., Fan, Y., Chen, M.-W., & Peng, Y. (2021). Efficient reactions of α-keto acids with 2-aminobenzamides, 2-aminobenzenethiols, benzene-1,2-diamines, and 2-aminophenols provide quinazolinones, benzothiazoles, quinoxalinones, and benzoxazinones under catalyst-free conditions, using water as the solvent. The Journal of Organic Chemistry, 86(21), 14866–14882. Available at: [Link]

  • Shaikh, A. A., & Gomas, F. A. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 576-603. Available at: [Link]

  • Ammar, Y. A., Ismail, M. M. F., Ibrahim, M. K., & El-Zahaby, H. S. A. (2005). 3-Ethoxycarbonylmethylenequinoxalin-2-one in Heterocyclic Synthesis. Part 1: Synthesis of New Substituted and Condensed Quinoxalines. Afinidad, 62(517), 241-246. Available at: [Link]

  • Kallitsakis, M. G., Lathouri, D. C., & Papafilippou, A. D. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1433. Available at: [Link]

  • User contribution on StackExchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Chemistry Stack Exchange. Available at: [Link]

Sources

Optimization

Troubleshooting low solubility of 3-Ethoxyquinoxalin-2(1H)-one in aqueous buffers

Technical Support Center: 3-Ethoxyquinoxalin-2(1H)-one Welcome to the technical support center for 3-Ethoxyquinoxalin-2(1H)-one. This guide provides detailed troubleshooting strategies and answers to frequently asked que...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Ethoxyquinoxalin-2(1H)-one

Welcome to the technical support center for 3-Ethoxyquinoxalin-2(1H)-one. This guide provides detailed troubleshooting strategies and answers to frequently asked questions regarding its low solubility in aqueous buffers. As Senior Application Scientists, our goal is to provide you with the causal logic behind these experimental choices, enabling you to overcome solubility challenges in your research.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-Ethoxyquinoxalin-2(1H)-one not dissolving in my aqueous buffer (e.g., PBS pH 7.4)?

A1: The low aqueous solubility of 3-Ethoxyquinoxalin-2(1H)-one is a result of its fundamental physicochemical properties. Most researchers will observe that simply adding the crystalline solid to a neutral aqueous buffer results in a suspension, not a true solution. This is due to two primary factors:

  • Molecular Lipophilicity: The molecule has a significant nonpolar character, conferred by its fused bicyclic aromatic system (the quinoxaline core) and the ethoxy group. This lipophilicity ("fat-loving" nature) means it prefers to interact with itself in a crystal lattice rather than with polar water molecules. This property is often quantified by the partition coefficient, LogP.

  • Weak Acidity: The molecule contains a lactam functional group (-NH-C=O), which has a weakly acidic proton on the nitrogen at the 1-position. At a neutral pH of 7.4, this group is almost entirely in its neutral, protonated form. The neutral form is significantly less soluble than its ionized (deprotonated) counterpart. Many quinoxalinone derivatives exhibit low solubility in aqueous media, which can complicate their study and application.[1]

Essentially, the energy required to break the stable crystal lattice of the solid is not sufficiently compensated by the energy released from its interaction with water molecules, leading to poor dissolution.

Q2: What are the key physicochemical properties of 3-Ethoxyquinoxalin-2(1H)-one I should be aware of?

A2: While experimental data for this specific molecule is not widely published, we can infer its properties from its structure and data on closely related analogs. These parameters are crucial for designing effective solubilization strategies.

PropertyEstimated Value / InformationSignificance for Solubility
Chemical Structure Chemical structure of 3-Ethylquinoxalin-2(1H)-one, a close analogStructure of a close analog, 3-Ethylquinoxalin-2(1H)-one, is shown for reference.The fused aromatic rings and ethyl/ethoxy group contribute to its hydrophobicity. The lactam group (-NH-C=O) is the key site for pH-dependent ionization.
Molecular Weight ~190.2 g/mol Affects the mass-to-volume calculations for preparing solutions of specific molarity.
Calculated LogP ~1.0 - 1.5A positive LogP value indicates a preference for a nonpolar environment over a polar one (like water), confirming its lipophilic nature. This is similar to the computed XLogP3 of 1.2 for the ethyl analog.[2]
Calculated pKa ~9.5 - 10.5The pKa of the lactam proton is estimated to be in this range, similar to the parent 2(1H)-Quinoxalinone.[3] This indicates it is a very weak acid. To achieve significant ionization and solubility increase, a high pH (well above its pKa) would be required.

Troubleshooting Workflow & Solubilization Guides

If you are facing solubility issues, we recommend a systematic, tiered approach. Start with the simplest methods (pH adjustment) and progress to more complex formulation strategies as needed.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Low Solubility Observed ph_adjust Tier 1: pH Adjustment Is the compound ionizable? start->ph_adjust ph_success Success! Proceed with experiment. ph_adjust->ph_success Yes ph_fail Insoluble or pH not compatible with assay ph_adjust->ph_fail No cosolvent Tier 2: Co-solvents (DMSO, PEG 400, Ethanol) ph_fail->cosolvent cosolvent_success Success! Check solvent tolerance of the assay. cosolvent->cosolvent_success Yes cosolvent_fail Precipitation upon dilution or solvent incompatibility cosolvent->cosolvent_fail No surfactant Tier 3: Surfactants (Polysorbate 80, Cremophor) cosolvent_fail->surfactant surfactant_success Success! Note potential for micelle interference. surfactant->surfactant_success Yes surfactant_fail Insoluble or surfactant interferes with assay surfactant->surfactant_fail No cyclodextrin Tier 4: Complexation (HP-β-CD, SBE-β-CD) surfactant_fail->cyclodextrin cyclo_success Success! Stable complex formed. cyclodextrin->cyclo_success Yes expert Consult Formulation Science Specialist cyclodextrin->expert No

Caption: A systematic workflow for troubleshooting low compound solubility.

Q3: Can I improve solubility by adjusting the pH of my buffer?

A3: Yes, this is the most direct way to attempt to solubilize a weakly acidic compound like 3-Ethoxyquinoxalin-2(1H)-one.

The Principle (Causality): The solubility of ionizable compounds is highly pH-dependent.[4] For a weak acid (represented as HA), solubility increases as the pH of the solution rises above its pKa. According to the Henderson-Hasselbalch equation, as the pH increases, the equilibrium HA ⇌ H⁺ + A⁻ shifts to the right, favoring the formation of the deprotonated, anionic conjugate base (A⁻). This charged species is significantly more polar and thus more soluble in aqueous media. Since the estimated pKa is ~9.5-10.5, you will need to use a basic buffer to see a meaningful increase in solubility.

Experimental Protocol: pH Screening

  • Prepare Buffers: Prepare a series of buffers with different pH values, for example: pH 7.4 (PBS), pH 8.5 (Tris), pH 9.5 (Carbonate-Bicarbonate), and pH 10.5 (Carbonate-Bicarbonate).

  • Add Compound: Add a pre-weighed amount of 3-Ethoxyquinoxalin-2(1H)-one to a fixed volume of each buffer to create a slurry (e.g., aiming for a final concentration of 1 mg/mL).

  • Equilibrate: Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for several hours (4-24h) to allow them to reach equilibrium.

  • Separate Solid: Centrifuge the samples at high speed (e.g., >10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Analyze: Plot solubility (mg/mL or mM) versus buffer pH. You should observe a significant increase in solubility as the pH approaches and surpasses the pKa.

Trustworthiness Check:

  • Assay Compatibility: Ensure that the high pH required for solubilization is compatible with your downstream biological or analytical assay. High pH can denature proteins or hydrolyze your compound over time.

  • Final pH: Always measure the final pH of the solution after the compound has dissolved, as the compound itself can slightly alter the buffer pH.

Q4: I cannot use a high pH. What are co-solvents and how can they help?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous buffer to reduce the overall polarity of the solvent system. This makes the environment more favorable for a lipophilic compound.

The Principle (Causality): By adding a co-solvent like DMSO or PEG 400, you are essentially creating a solvent mixture that is less polar than water alone. This reduces the energy penalty for solvating a nonpolar molecule, thereby increasing its solubility. This is a very common and effective strategy for preparing concentrated stock solutions.

Recommended Co-solvents and Starting Concentrations:

Co-solventTypical Stock Conc.Max Assay Conc. (General)Notes
DMSO 10-100 mM< 0.5% (v/v)Excellent solubilizer. Can be toxic to cells at higher concentrations.
Ethanol 10-50 mM< 1% (v/v)Good for moderately nonpolar compounds. Can cause protein precipitation.
PEG 400 1-20 mg/mL< 5% (v/v)A polymer commonly used in formulations. Less toxic than DMSO.
Propylene Glycol 1-20 mg/mL< 2% (v/v)Another common formulation excipient.

Experimental Protocol: Co-solvent Stock Preparation

  • Prepare Stock: Dissolve 3-Ethoxyquinoxalin-2(1H)-one in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 50 mM). Gentle warming or vortexing may be required.

  • Serial Dilution: Perform serial dilutions of this stock solution into your aqueous experimental buffer (e.g., PBS pH 7.4).

  • Observe for Precipitation: After each dilution step, visually inspect the solution for any signs of cloudiness or precipitate. This will help you determine the highest concentration at which your compound remains soluble in the final buffer/co-solvent mixture.

  • Validate Assay Tolerance: Before running your main experiment, perform a control experiment with just the buffer containing the final concentration of the co-solvent to ensure it does not affect your assay results (e.g., cell viability, enzyme activity).

Trustworthiness Check:

  • Precipitation upon Dilution: This is the most common failure mode. A compound may be soluble in 50% DMSO but crash out of solution when diluted to 1% DMSO in buffer. Always prepare working solutions fresh and inspect for clarity.

Q5: When should I consider using surfactants or cyclodextrins?

A5: These should be considered when pH adjustment is not viable and co-solvents cause precipitation upon dilution or are incompatible with your assay. They offer more sophisticated mechanisms for solubilization.

The Principle (Causality):

  • Surfactants: These are amphiphilic molecules. Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The interior of the micelle is hydrophobic, creating a perfect microenvironment to encapsulate a lipophilic drug molecule, while the hydrophilic exterior keeps the entire complex dissolved in the aqueous buffer.

  • Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone. The exterior is hydrophilic, while the interior cavity is hydrophobic. A lipophilic drug molecule can fit into this cavity, forming an "inclusion complex" that has much higher aqueous solubility.[5]

G cluster_0 Surfactant (Micellar Solubilization) cluster_1 Cyclodextrin (Inclusion Complex) drug_s Insoluble Drug (Lipophilic) micelle Micelle (Hydrophobic Core) drug_s->micelle + Surfactant (>CMC) surfactant soluble_complex_s Solubilized Drug in Micelle drug_in_micelle Drug drug_c Insoluble Drug (Lipophilic) cd Cyclodextrin (Hydrophobic Cavity) drug_c->cd + Cyclodextrin soluble_complex_c Soluble Inclusion Complex drug_in_cd Drug

Caption: Mechanisms of solubilization by surfactants and cyclodextrins.

Experimental Protocol: Formulation Screening

  • Select Agent: Choose a commonly used agent, such as Polysorbate 80 (a surfactant) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Prepare Stock: Prepare a concentrated stock solution of the solubilizing agent in your buffer (e.g., 20% w/v HP-β-CD in PBS).

  • Add Compound: Add an excess of 3-Ethoxyquinoxalin-2(1H)-one to this solution and to a series of dilutions of the stock (e.g., 10%, 5%, 2%, 1% HP-β-CD).

  • Equilibrate & Quantify: Follow steps 3-5 from the "pH Screening" protocol to determine the solubility at each concentration of the solubilizing agent.

  • Analyze: Plot solubility versus the concentration of the surfactant or cyclodextrin. This will show you how effectively the agent enhances solubility and the concentration required to achieve your target.

Trustworthiness Check:

  • Assay Interference: Micelles can sometimes sequester your compound, reducing its free concentration and apparent activity. Cyclodextrins are generally considered more "inert" in this regard but can still interact with other components of your assay. Always run appropriate vehicle controls.

References

  • PubChem . 3-Ethylquinoxalin-2(1H)-one. National Center for Biotechnology Information. [Link]

  • MDPI . Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI Journals. [Link]

  • YouTube . Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. Medicosis Perfectionalis. [Link]

  • PubChem . 3-Hydroxyquinolin-2(1H)-one. National Center for Biotechnology Information. [Link]

  • ResearchGate . An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. ResearchGate GmbH. [Link]

  • MDPI . Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. National Library of Medicine. [Link]

  • PubChem . 2(1H)-Quinoxalinone. National Center for Biotechnology Information. [Link]

  • PubMed . Cyclodextrins in drug delivery. National Library of Medicine. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Quinoxalinone Derivatives

Prepared by: Senior Application Scientist, Organic Synthesis Division Welcome to the technical support center for quinoxalinone synthesis. This guide is designed for researchers, medicinal chemists, and process developme...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for quinoxalinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of quinoxalinone scaffolds. As a core structural motif in numerous pharmaceuticals and functional materials, clean and efficient synthesis is paramount. This document provides in-depth, mechanistically grounded troubleshooting advice to help you overcome common side reactions and optimize your synthetic protocols.

Troubleshooting Guide: Common Side Product Scenarios

This section addresses specific, frequently encountered issues during quinoxalinone synthesis in a direct question-and-answer format. We focus on the causality behind each problem and provide actionable, field-proven protocols to mitigate them.

Question 1: My reaction with an o-phenylenediamine and an α-ketoester is yielding a significant benzimidazole byproduct alongside my desired quinoxalinone. Why is this happening and how can I stop it?

Answer:

Causality & Mechanism: This is a classic case of competing cyclization pathways. The formation of both quinoxalinone and benzimidazole heterocycles hinges on the nucleophilicity of the diamine and the electrophilicity of the carbonyl centers.

  • Desired Pathway (Quinoxalinone Formation): The synthesis of a 3-substituted-quinoxalin-2-one involves the initial condensation of one amino group with the ketone carbonyl of the α-ketoester, followed by an intramolecular cyclization of the second amino group onto the ester carbonyl.

  • Competing Pathway (Benzimidazole Formation): Benzimidazole formation can arise if the α-ketoester undergoes decomposition (e.g., oxidative cleavage or decarboxylation) to generate a simpler one-carbon electrophile. For instance, oxidative cleavage could yield a carboxylic acid equivalent. The o-phenylenediamine can then react with this species, leading to the benzimidazole scaffold. One review notes a reaction where a dihydroquinoxaline was formed in place of an expected benzimidazole, highlighting the fine balance between these pathways[1].

The diagram below illustrates these competing pathways.

G OPD o-Phenylenediamine Intermediate Amine-Ketone Condensation Intermediate OPD->Intermediate Benzimidazole Benzimidazole Byproduct OPD->Benzimidazole Ketoester α-Ketoester Ketoester->Intermediate Decomposition Ketoester Decomposition (e.g., Oxidative Cleavage) Ketoester->Decomposition Harsh Conditions (Heat, Strong Acid/Base) Quinoxalinone Desired Quinoxalinone Intermediate->Quinoxalinone Intramolecular Amide Formation (Desired) Decomposition->Benzimidazole Reaction with OPD caption Diagram 1: Competing pathways for quinoxalinone vs. benzimidazole formation.

Caption: Competing pathways for quinoxalinone vs. benzimidazole formation.

Mitigation Strategies & Protocols:

The key is to favor the kinetics of quinoxalinone formation while minimizing conditions that lead to reactant decomposition.

StrategyRationaleProtocol
Control Temperature Higher temperatures can accelerate the decomposition of sensitive α-ketoesters.1. Start the reaction at 0 °C or room temperature. 2. Monitor progress by TLC or LC-MS. 3. If no reaction occurs, increase the temperature stepwise (e.g., to 40 °C, then 60 °C), checking for product formation versus byproduct at each stage.
Use Mild Acid Catalysis Strong acids can promote side reactions. A mild acid activates the carbonyls for nucleophilic attack without causing degradation.Use catalytic amounts (5-10 mol%) of a mild acid like acetic acid or p-toluenesulfonic acid (pTSA)[1]. Avoid strong mineral acids unless specifically required by a validated procedure.
Ensure High Purity of α-Ketoester Impurities or partially hydrolyzed starting material can act as precursors for benzimidazole.1. Purify the α-ketoester (e.g., by distillation or chromatography) immediately before use. 2. Store sensitive ketoesters under an inert atmosphere (N₂ or Ar) and at low temperatures.
Solvent Choice Aprotic solvents often provide cleaner reactions than protic ones for this condensation.Screen solvents like acetonitrile (MeCN), dichloromethane (DCM), or dimethylformamide (DMF)[1]. Some modern, greener methods have found success using water or ethanol, but these should be evaluated carefully[2].
Question 2: My reaction is producing a significant dimeric byproduct (homocoupling). How can I prevent this?

Answer:

Causality & Mechanism: Dimer formation, or homocoupling, is a common side reaction, particularly in modern C-H functionalization or cross-coupling reactions used to build substituted quinoxalinones. While classic condensation reactions are less prone to this, it becomes a major issue in oxidative coupling protocols. The root cause is often the reaction of an activated intermediate with another molecule of the same starting material instead of the intended coupling partner.

Key causes include:

  • Presence of Oxygen: Trace oxygen can interfere with catalytic cycles, particularly those involving Pd(0) or Cu(I), leading to oxidative homocoupling.

  • Suboptimal Stoichiometry: An excess of one reactant can increase the statistical probability of self-coupling.

  • High Concentration: High concentrations can favor bimolecular side reactions like dimerization.

Mitigation Strategies & Protocols:

Preventing dimer formation requires stringent control over the reaction environment and stoichiometry.

Experimental Protocol: Minimizing Homocoupling in a C-H Arylation

This protocol provides a general workflow for optimizing a hypothetical C-H arylation at the C3-position of a quinoxalinone, a reaction type where homocoupling can be problematic.

  • System Preparation (Critical):

    • Thoroughly flame-dry or oven-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or argon.

    • Use septa and cannulation techniques for all liquid transfers.

  • Solvent Degassing:

    • Use a high-purity, dry solvent.

    • Degas the solvent rigorously for at least 15-30 minutes using one of the following methods:

      • Sparging: Bubble argon or nitrogen gas through the solvent.

      • Freeze-Pump-Thaw: For ultimate oxygen removal, freeze the solvent with liquid nitrogen, apply a high vacuum, and then thaw. Repeat this cycle three times.

  • Reagent Addition:

    • Add the quinoxalinone substrate, catalyst, and ligand to the reaction flask.

    • Purge the flask with inert gas for 5-10 minutes.

    • Add the degassed solvent.

    • Slow Addition: Dissolve the second coupling partner (e.g., the aryl halide or boronic acid) in degassed solvent in a separate flask or syringe. Add it dropwise to the reaction mixture over a prolonged period (e.g., 1-4 hours) using a syringe pump. This maintains a low concentration of the reactive species, disfavoring homocoupling.

  • Reaction Monitoring:

    • Monitor the reaction by TLC or LC-MS to track the consumption of starting materials and the formation of both the desired product and the dimer.

    • Optimize the temperature; sometimes lower temperatures can significantly reduce the rate of homocoupling relative to the desired cross-coupling.

Caption: Troubleshooting workflow for dimer formation.

Question 3: My desired quinoxalinone is being over-oxidized to an N-oxide. How do I prevent this?

Answer:

Causality & Mechanism: The nitrogen atoms in the quinoxalinone ring are nucleophilic and can be oxidized to N-oxides, especially in the presence of strong oxidants. This can occur in two scenarios:

  • During Synthesis: If the synthetic route involves an oxidative step (e.g., aromatization of a dihydroquinoxalinone intermediate), an overly harsh or non-selective oxidant can attack the ring nitrogens in addition to the desired transformation. Oxidation of quinoxalines with peracids is a known method to prepare the corresponding N-oxides[1].

  • During Derivatization: Certain reactions, like the Beirut Reaction, are specifically designed to produce quinoxaline-1,4-di-N-oxides from benzofuroxan precursors[1]. If your goal is the quinoxalinone itself, this route is inappropriate unless a subsequent reduction step is planned and efficient.

Mitigation Strategies:

  • Choose a Milder Oxidant: If an oxidative step is necessary, switch from strong oxidants (like excess H₂O₂ or peracids) to milder, more controlled systems. Air or molecular oxygen, often with a catalyst, can be sufficient for aromatization without over-oxidation.

  • Protect the Nitrogens: If feasible, one of the ring nitrogens can be protected (e.g., with an alkyl or benzyl group) prior to an oxidative step, though this adds steps to the synthesis.

  • Use an Inert Atmosphere: If the oxidation is occurring due to adventitious air, running the reaction under a nitrogen or argon atmosphere is crucial. This is especially important for sensitive substrates that may be prone to air oxidation over long reaction times, even at room temperature.

  • Avoid N-Oxide Precursors: If you are unintentionally forming N-oxides, check if any of your starting materials are related to benzofuroxan or other nitro-containing aromatics that can cyclize to form N-oxides directly.

Frequently Asked Questions (FAQs)

Q1: My synthesis with a substituted o-phenylenediamine is giving a mixture of regioisomers. How can I control this?

A: Regioisomer formation is governed by the relative reactivity of the two non-equivalent amino groups and the two electrophilic carbonyl centers. To control selectivity, you must exploit the electronic and steric differences:

  • Electronic Effects: An electron-donating group (e.g., -OMe, -Me) on the o-phenylenediamine ring will increase the nucleophilicity of the para amino group more than the meta one. Conversely, an electron-withdrawing group (e.g., -Cl, -NO₂) will decrease the nucleophilicity of the para amino group more significantly. The more nucleophilic amine will typically react faster with the more electrophilic carbonyl.

  • Steric Effects: A bulky substituent on the diamine or the α-ketoester can direct the cyclization by sterically hindering attack at the adjacent site.

  • Strategy: To favor one isomer, choose your α-ketoester to maximize the electronic and steric differences. For example, to force a reaction at a less nucleophilic amine, you might use a highly reactive α-keto-aldehyde. A careful screening of reaction temperature is also advised, as lower temperatures often lead to higher selectivity (kinetic control).

Q2: My reaction is messy, with low yield and multiple spots on TLC. What's the first step in troubleshooting?

A: A messy reaction points to either impure starting materials or suboptimal reaction conditions.

  • Verify Starting Materials: Before re-running the reaction, confirm the purity of your o-phenylenediamine and carbonyl compound by NMR, LC-MS, or melting point. Diamines are particularly prone to air oxidation, appearing as colored impurities. Purify them by recrystallization or chromatography if necessary.

  • Run a Control Reaction: Set up the reaction again on a small scale under the exact original conditions. If it fails again, you can be confident the issue is with the procedure.

  • Simplify and Optimize: Begin optimization by lowering the temperature and ensuring an inert atmosphere. Monitor the reaction at early time points (e.g., 15, 30, 60 minutes) to see if a clean product is formed initially and then decomposes. This information is crucial for identifying the root cause.

Q3: What is the best general method for purifying quinoxalinones?

A: The purification method depends on the nature of the product and the impurities.

  • Crystallization/Filtration: Many quinoxalinones are crystalline solids with moderate to poor solubility in common alcoholic solvents. A highly effective and scalable method is to simply precipitate the product from the reaction mixture, followed by filtration and washing with a suitable solvent like cold ethanol[2]. This is often sufficient to remove soluble organic and inorganic impurities.

  • Silica Gel Chromatography: If the product is contaminated with non-polar byproducts or regioisomers, column chromatography is necessary[1]. A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether.

  • Acid/Base Wash: If your quinoxalinone is stable to acid and base, an aqueous workup with dilute HCl (to remove basic impurities like unreacted diamine) and/or dilute NaHCO₃ (to remove acidic impurities) can be very effective before final purification.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
  • Huang, J., Chen, W., Liang, J., Yan, Q., Fan, Y., Chen, M.-W., & Peng, Y. (2021). Efficient reactions of α-keto acids with 2-aminobenzamides, 2-aminobenzenethiols, benzene-1,2-diamines, and 2-aminophenols provide quinazolinones, benzothiazoles, quinoxalinones, and benzoxazinones under catalyst-free conditions, using water as the solvent. The Journal of Organic Chemistry, 86(20), 14866–14882. [Link]

Sources

Optimization

Technical Support Center: Improving Cell Permeability of Quinoxalinone-Based Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoxalinone-based inhibitors. This resource provides in-depth troubleshooting guides and frequently a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoxalinone-based inhibitors. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor cell permeability with this important class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose and overcome these hurdles in your experiments.

Troubleshooting Guide

This section is designed to help you navigate specific experimental issues. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the problem.

Q1: My quinoxalinone inhibitor shows high potency in biochemical assays but no activity in cell-based assays. What are the likely causes?

A1: This is a frequent and critical challenge in drug discovery, often referred to as the "biochemical-cellular disconnect." Several factors can contribute to this discrepancy, with poor cell permeability being a primary suspect.[1][2] However, a systematic approach is necessary to pinpoint the exact cause.

Underlying Causes & Rationale:

  • Poor Passive Permeability: The compound may possess physicochemical properties that hinder its ability to cross the lipid bilayer of the cell membrane. Key factors include molecular weight, lipophilicity (LogP), number of hydrogen bond donors and acceptors, and polar surface area.[3][4]

  • Active Efflux: The compound might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the inhibitor out of the cell, preventing it from reaching its intracellular target.[5][6]

  • Compound Instability: The inhibitor could be unstable in the cell culture medium or rapidly metabolized by the cells.

  • Off-Target Effects in Cellular Environment: The cellular environment is significantly more complex than a purified biochemical assay.[7] The presence of other proteins, high ATP concentrations, and cofactor availability can all influence a compound's activity.[2]

  • Incorrect Target Engagement Confirmation: It's crucial to confirm that the compound is engaging its intended target within the cell.

Experimental Workflow for Diagnosis

G cluster_0 Initial Observation cluster_1 Permeability Assessment cluster_2 Target Engagement & Stability cluster_3 Efflux Liability start High Biochemical Potency, Low/No Cellular Activity pampa PAMPA Assay (Passive Diffusion) start->pampa Step 1 cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) start->cetsa Step 2 caco2 Caco-2/MDCK Assay (Passive & Active Transport) pampa->caco2 If low passive permeability caco2_efflux Bidirectional Caco-2 Assay (Efflux Ratio) caco2->caco2_efflux If high permeability but still no activity stability Compound Stability Assay (LC-MS in media/lysate) cetsa->stability If no target engagement inhibitor_rescue Cellular Assay with Efflux Inhibitors caco2_efflux->inhibitor_rescue If high efflux ratio

Figure 1: A step-by-step workflow for troubleshooting discrepancies between biochemical and cellular assay results.

Q2: How can I experimentally assess the cell permeability of my quinoxalinone inhibitor?

A2: There are several well-established in vitro assays to determine a compound's permeability. The choice of assay depends on whether you want to assess passive diffusion, active transport, or both.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method that models passive diffusion across an artificial membrane.[8] It's a good first-pass screen to understand a compound's fundamental ability to cross a lipid barrier without the complexities of cellular transporters.[8][9]

Experimental Protocol: PAMPA

  • Preparation: A filter plate is coated with a lipid-containing solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.[10]

  • Dosing: The test compound is added to the donor wells of the filter plate. The acceptor plate is filled with a buffer solution.

  • Incubation: The "sandwich" of the donor and acceptor plates is incubated, allowing the compound to diffuse across the artificial membrane.[11]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS.

  • Calculation: The permeability coefficient (Pe) is calculated.

Data Interpretation:

Permeability Classification Permeability Coefficient (Pe) (x 10⁻⁶ cm/s)
Low< 1.5
High> 1.5

Table adapted from Evotec PAMPA assay information.[8]

Caco-2 Permeability Assay

The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption.[12] It utilizes a human colon carcinoma cell line that differentiates into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[13] This assay can assess both passive diffusion and active transport.

Experimental Protocol: Caco-2 Assay

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for approximately 21 days to allow for differentiation and formation of a monolayer.[14]

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.

  • Transport Study: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite side at various time points.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

Data Interpretation:

  • Papp (A-to-B): Indicates the rate of absorption.

  • Efflux Ratio (Papp (B-to-A) / Papp (A-to-B)): An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[15]

Q3: My compound is a substrate for P-glycoprotein. What are my options?

A3: Identifying P-gp efflux is a significant step. You now have several strategies to address this issue:

  • Structural Modification: The most common approach is to modify the compound's structure to reduce its affinity for P-gp. This is a key part of the structure-activity relationship (SAR) and structure-property relationship (SPR) optimization process.[16]

  • Co-administration with a P-gp Inhibitor: In a research setting, you can use a known P-gp inhibitor (e.g., verapamil, elacridar) to "rescue" the cellular activity of your quinoxalinone inhibitor.[15] This can confirm that P-gp is the primary reason for the lack of cellular potency.

  • Prodrug Approach: A prodrug is a bioreversible derivative of a drug that is inactive itself but is converted to the active form in the body.[17] This strategy can be used to mask the structural features of your inhibitor that are recognized by P-gp.[18]

  • Formulation Strategies: Advanced formulation techniques, such as the use of permeation enhancers or nanoformulations, can help bypass P-gp-mediated efflux.[19][20]

Frequently Asked Questions (FAQs)

What are the key physicochemical properties of quinoxalinone inhibitors that typically limit their cell permeability?

The main physicochemical determinants for drug penetration across membranes include molecular weight, size, solubility, ionization state, and hydrogen-bonding capacity.[3] Quinoxalinone cores themselves are relatively planar and lipophilic, which can be favorable. However, modifications made to enhance potency can often lead to properties that hinder permeability. A useful guideline for assessing these properties is Lipinski's Rule of Five.[21][22]

Lipinski's Rule of Five:

Poor absorption or permeation is more likely when:

  • There are more than 5 hydrogen bond donors.

  • The molecular weight is over 500 Daltons.

  • The LogP is over 5.

  • There are more than 10 hydrogen bond acceptors.

Note: These are guidelines, not strict rules, and many successful drugs violate one or more of them.[22]

How can I use the Cellular Thermal Shift Assay (CETSA) to confirm target engagement of my quinoxalinone inhibitor?

CETSA is a powerful technique for verifying that your compound binds to its intended target within the complex environment of a living cell.[23][24] The principle is based on the fact that ligand binding can stabilize a protein, making it more resistant to thermal denaturation.[25][26]

G cluster_0 CETSA Principle cluster_1 Without Ligand cluster_2 With Ligand a Protein b Heat a->b c Denatured Protein b->c d Protein-Ligand Complex e Heat d->e f Stable Complex e->f

Figure 2: The principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Workflow: CETSA

  • Cell Treatment: Treat cells with your quinoxalinone inhibitor or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Separation: Centrifuge the samples to separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction, typically by Western blot or mass spectrometry.

  • Analysis: A shift in the melting curve to a higher temperature in the presence of your inhibitor indicates target engagement.

What are some initial strategies for optimizing a quinoxalinone lead compound for better cell permeability?

Optimizing for permeability should be an iterative process guided by structure-activity relationship (SAR) and structure-property relationship (SPR) data.

  • Reduce Molecular Weight and Polar Surface Area: Systematically simplify the structure where possible without losing potency.

  • Mask Hydrogen Bond Donors: Replacing or masking hydrogen bond donors can significantly improve permeability.[18]

  • Modulate Lipophilicity (LogP): Aim for a LogP value in the optimal range for oral absorption (typically 1-3).[27]

  • Prodrug Strategies: Consider designing prodrugs that mask polar functional groups to enhance membrane permeation.[17][18][28]

What is the role of efflux transporters, like P-glycoprotein, in the poor cell permeability of some quinoxalinone inhibitors?

Efflux transporters are membrane proteins that act as cellular "pumps," actively removing a wide range of substances from the cell, including many drugs.[5][6] P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a prominent example.[5] If a quinoxalinone inhibitor is a substrate for P-gp, it will be pumped out of the cell as it enters, preventing it from reaching the necessary intracellular concentration to inhibit its target.[5][6] This can be a major cause of poor cellular activity despite good biochemical potency.[2] Some indoloquinoxaline compounds have been specifically designed to antagonize P-gp.[29]

References

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Loftsson, T. (2015). Physicochemical properties of drugs and membrane permeability. Sabinet African Journals. Retrieved from [Link]

  • Duan, Z., & Feller, N. (1999). Indoloquinoxaline compounds that selectively antagonize P-glycoprotein. PubMed, 18(5), 609-17. Retrieved from [Link]

  • Wikipedia. (2023). Lipinski's rule of five. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Thompson, A. J., Lummis, S. C. R., & Flood, E. (2019). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS Medicinal Chemistry Letters, 10(7), 1055-1060. Retrieved from [Link]

  • Alerte, M. M., & Fresco, J. R. (2025). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PubMed Central. Retrieved from [Link]

  • N'Da, D. D. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central. Retrieved from [Link]

  • ScholarWorks@UTEP. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. Retrieved from [Link]

  • Australian Prescriber. (2014). P-glycoprotein and its role in drug-drug interactions. Retrieved from [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

  • Semantic Scholar. (2025). [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]

  • Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later. Retrieved from [Link]

  • Maher, S., & Brayden, D. J. (2021). Formulation strategies to improve the efficacy of intestinal permeation enhancers. Advanced Drug Delivery Reviews, 177, 113925. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline.... Retrieved from [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • MDPI. (2021). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Retrieved from [Link]

  • MDPI. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Drug–Membrane Permeability across Chemical Space. Retrieved from [Link]

  • ACS Publications. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. Retrieved from [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • PubMed. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. Retrieved from [Link]

  • Patsnap Synapse. (2025). What are the physicochemical properties affecting drug distribution?. Retrieved from [Link]

  • ProQuest. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Role of P Glycoprotein in Absorption of Novel Antimalarial Drugs. Retrieved from [Link]

  • Unknown. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • ResearchGate. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]

  • Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery. Retrieved from [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • MDedge. (n.d.). P-glycoprotein: Why this drug transporter may be clinically important. Retrieved from [Link]

  • Pelago Bioscience. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • YouTube. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Retrieved from [Link]

  • bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Retrieved from [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]

  • JoVE. (2025). Video: Factors Affecting Drug Distribution: Tissue Permeability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]

  • ResearchGate. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Microwave-Assisted Synthesis of Quinoxalinones

Welcome to the technical support center for the optimization of microwave-assisted synthesis of quinoxalinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of microwave-assisted synthesis of quinoxalinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the scientific understanding to overcome common challenges and achieve high-yielding, reproducible results in your microwave-assisted synthesis endeavors.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the microwave-assisted synthesis of quinoxalinones in a question-and-answer format. We delve into the root causes of these problems and provide actionable solutions grounded in chemical principles.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in microwave-assisted quinoxalinone synthesis can stem from several factors. Let's break down the possibilities and solutions:

  • Incomplete Reaction: The most straightforward reason for low yield is an incomplete reaction.

    • Troubleshooting:

      • Increase Reaction Time: While microwave synthesis is known for its speed, some substrate combinations may require longer irradiation times for full conversion. Monitor your reaction progress using Thin Layer Chromatography (TLC) at various time points to determine the optimal reaction time.

      • Increase Temperature: Higher temperatures can significantly accelerate reaction rates. However, be cautious of potential side reactions or degradation of starting materials and products. A temperature screening (e.g., 100°C, 120°C, 140°C) is recommended to find the sweet spot. For instance, in the synthesis of quinoxaline derivatives via nucleophilic aromatic substitution, a reaction temperature of 160°C for 5 minutes has been shown to be effective.[1]

      • Optimize Microwave Power: Ensure the microwave power is sufficient to maintain the target temperature. Inconsistent power delivery, a common issue with domestic microwave ovens, can lead to poor reproducibility.[2][3] Using a dedicated microwave reactor with precise temperature and power control is highly recommended.[2][3]

  • Side Product Formation: The formation of unwanted byproducts can significantly consume your starting materials and reduce the yield of the desired quinoxalinone.

    • Troubleshooting:

      • Identify Side Products: If possible, isolate and characterize the major side products. This information can provide valuable clues about the competing reaction pathways.

      • Adjust Stoichiometry: An excess of one reactant, typically the more stable and less expensive one, can sometimes push the equilibrium towards the desired product and minimize side reactions.

      • Catalyst Optimization: If you are using a catalyst, its nature and loading are critical. For solvent-free synthesis, acidic alumina has proven to be an efficient catalyst, promoting high yields.[4][5] In other cases, a mild acid catalyst like iodine can be effective.[6] Experiment with different catalysts and concentrations to find the optimal conditions for your specific reaction.

  • Substrate Reactivity: The electronic and steric properties of your starting materials play a crucial role.

    • Troubleshooting:

      • Nucleophilicity: In reactions involving nucleophilic attack, such as the synthesis from dichloroquinoxalines, the nucleophilicity of the amine or alcohol is paramount. Nitrogen nucleophiles generally exhibit higher reactivity and lead to better yields compared to oxygen nucleophiles.[1] Primary amines are typically more reactive than secondary amines due to reduced steric hindrance.[1]

      • Steric Hindrance: Bulky substituents on either the diamine or the dicarbonyl compound can hinder the reaction. If you are consistently getting low yields with sterically demanding substrates, you may need to employ more forcing conditions (higher temperature, longer reaction time) or consider a different synthetic route.

Question 2: I'm observing charring or decomposition of my reaction mixture. What's causing this and how can I prevent it?

Charring is a clear indication of excessive heat and decomposition. This is a common issue, especially when using high microwave power or with thermally sensitive compounds.

  • Cause: Localized overheating, often referred to as "hot spots," can occur in the reaction mixture, leading to temperatures far exceeding the set point. This is more prevalent in domestic microwave ovens due to their non-uniform microwave field.[2][3]

  • Prevention:

    • Use a Dedicated Microwave Reactor: These instruments offer superior temperature monitoring (e.g., fiber optic probes) and control, ensuring uniform heating and preventing runaway reactions.[2][3]

    • Use a Stirring Mechanism: Efficient stirring is crucial to distribute the heat evenly throughout the reaction mixture and prevent the formation of hot spots.

    • Solvent Choice: If you are not performing a solvent-free reaction, choose a solvent with a high dielectric loss factor (e.g., DMSO, DMF, ethanol) that can efficiently absorb microwave energy and heat the reaction mixture uniformly. However, be mindful of the solvent's boiling point and the pressure limitations of your reaction vessel.

    • Reduce Microwave Power: Operate at the lowest power level necessary to maintain the desired temperature. A gradual ramp to the target temperature can also help prevent thermal shock.

Question 3: My results are not reproducible. Why is this happening and what can I do to improve consistency?

Lack of reproducibility is a frustrating problem, often linked to the equipment and experimental setup.

  • Cause:

    • Domestic Microwave Ovens: As mentioned, domestic ovens lack precise temperature and pressure control, leading to significant variations between runs.[2][3] The magnetron's power output can also fluctuate.

    • Inconsistent Sample Positioning: The microwave field inside a domestic oven is not uniform. Placing the reaction vessel in the exact same spot for every experiment is critical but difficult to achieve.

    • Varying Reagent Quality: Ensure the purity and consistency of your starting materials and solvents.

  • Solutions:

    • Switch to a Dedicated Microwave Reactor: This is the most effective way to ensure reproducibility. These systems offer precise control over all reaction parameters.

    • Standardize Your Procedure: If you must use a domestic oven, try to standardize your procedure as much as possible. Use a turntable to improve heating uniformity and always place your vessel in the same position.

    • Accurate Measurements: Use precise and calibrated equipment for measuring reagents and solvents.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main advantages of microwave-assisted synthesis of quinoxalinones compared to conventional heating?

Microwave-assisted synthesis offers several key advantages:

  • Rapid Reaction Times: Reactions that take hours or even days with conventional heating can often be completed in minutes under microwave irradiation.[1][7]

  • Higher Yields: The rapid and efficient heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[4]

  • Improved Purity: The reduction in side reactions simplifies purification, often requiring only simple filtration or recrystallization.[4][5]

  • Energy Efficiency: Microwaves heat the reaction mixture directly, leading to significant energy savings compared to heating an oil bath or heating mantle.

  • Green Chemistry: The shorter reaction times, reduced solvent usage (in some cases, solvent-free conditions are possible), and higher yields align well with the principles of green chemistry.[4][5]

Q2: Can I use a domestic microwave oven for my experiments?

While it is possible to use a domestic microwave oven, it is generally not recommended for research purposes due to significant safety and reproducibility concerns.[2][3] The lack of temperature and pressure control can lead to hazardous situations, especially when using volatile organic solvents.[2][3] Furthermore, the non-uniform heating and fluctuating power output make it very difficult to obtain reproducible results.[2][3] For reliable and safe experimentation, a dedicated scientific microwave reactor is the preferred choice.

Q3: What is the role of a solid support like acidic alumina in solvent-free microwave synthesis?

In solvent-free microwave-assisted synthesis, solid supports like acidic alumina serve multiple purposes:

  • Catalyst: Acidic alumina can act as a Lewis acid catalyst, activating the reactants and accelerating the reaction.[4][5]

  • Heat Transfer Medium: The solid support can absorb microwave energy and efficiently transfer it to the reactants, ensuring uniform heating.

  • Reaction Medium: It provides a surface for the reaction to occur, and in some cases, can help to separate the product from the reaction mixture.

  • Oxidizing Agent: In certain reactions, such as the synthesis from α-hydroxyketones (acyloins), acidic alumina can also act as an oxidizing agent, converting the acyloin to the corresponding 1,2-dicarbonyl compound in situ.[4][5]

Q4: How do I choose the right solvent for my microwave-assisted reaction?

If a solvent is necessary, its ability to absorb microwave energy is a key consideration. Solvents are classified as:

  • High Absorbing (High tan δ): Polar solvents like DMSO, DMF, ethanol, and water are excellent microwave absorbers and will heat up rapidly.

  • Medium Absorbing (Medium tan δ): Solvents like acetonitrile and acetone have moderate microwave absorption.

  • Low Absorbing (Low tan δ): Nonpolar solvents like toluene, hexane, and dioxane are poor microwave absorbers and will not heat significantly on their own.

For efficient heating, a polar solvent is generally preferred. However, you must also consider the solvent's boiling point, its compatibility with your reagents, and the pressure limitations of your microwave reactor.

Section 3: Detailed Experimental Protocols

Here, we provide step-by-step methodologies for two common microwave-assisted syntheses of quinoxalinones.

Protocol 1: Solvent-Free Synthesis of Quinoxalines using Acidic Alumina

This protocol is adapted from a benign and efficient method for the synthesis of quinoxalines.[4][5]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification A Mix diamine and α-dicarbonyl compound B Add acidic alumina A->B C Place in open Pyrex flask B->C D Irradiate in microwave (e.g., 900W, 3 min) C->D E Boil in aqueous ethanol D->E F Filter to remove alumina E->F G Recrystallize from ethanol F->G H Obtain pure quinoxalinone G->H

Caption: Workflow for solvent-free synthesis of quinoxalinones.

Materials:

  • Aromatic 1,2-diamine (1.1 mmol)

  • α-Dicarbonyl compound (1.0 mmol)

  • Acidic alumina (0.2 g)

  • Aqueous ethanol

  • Pyrex glass flask (open)

  • Microwave oven (a domestic oven can be used with caution, but a dedicated reactor is recommended)

Procedure:

  • In an open Pyrex glass flask, thoroughly mix the 1,2-diamine (1.1 mmol) and the α-dicarbonyl compound (1.0 mmol).

  • Add acidic alumina (0.2 g) to the mixture and mix again to ensure a homogeneous distribution.

  • Place the open flask in the center of the microwave oven.

  • Irradiate the mixture at a suitable power (e.g., 900 W) for a short duration (e.g., 3 minutes).[4][5] The optimal time and power may need to be determined empirically.

  • After irradiation, allow the flask to cool to room temperature.

  • Add a sufficient amount of aqueous ethanol to the flask and boil the mixture to dissolve the product.

  • Filter the hot solution to remove the acidic alumina.

  • Allow the filtrate to cool, which should induce crystallization of the pure quinoxalinone product. If necessary, further recrystallization from ethanol can be performed.

Protocol 2: Microwave-Assisted Nucleophilic Aromatic Substitution on 2,3-Dichloroquinoxaline

This protocol is based on a method for synthesizing substituted quinoxaline derivatives.[1]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification A Combine 2,3-dichloroquinoxaline, nucleophile, and triethylamine in a microwave tube B Irradiate in microwave reactor (e.g., 160°C, 5 min) A->B C Extract with an organic solvent B->C D Dry with sodium sulfate C->D E Evaporate solvent D->E F Obtain substituted quinoxalinone E->F

Caption: Workflow for nucleophilic aromatic substitution on 2,3-dichloroquinoxaline.

Materials:

  • 2,3-Dichloroquinoxaline (1.0 mmol)

  • Nucleophile (amine or alcohol) (2.0 mmol)

  • Triethylamine (3.0 mmol)

  • Microwave reaction tube

  • Dedicated microwave reactor

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave reaction tube, combine 2,3-dichloroquinoxaline (1.0 mmol), the desired nucleophile (2.0 mmol), and triethylamine (3.0 mmol).[1]

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 160°C) for a specific time (e.g., 5 minutes).[1]

  • After the reaction is complete and the tube has cooled, open it carefully.

  • Extract the reaction mixture with an appropriate organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by crystallization or column chromatography if necessary.

Section 4: Data Summary

Table 1: Comparison of Solid Supports in Solvent-Free Synthesis of 2,3-Diphenylquinoxaline [4]

EntrySolid SupportYield of Quinoxaline from Benzil (%)Yield of Quinoxaline from Acyloin (%)
1Acidic Alumina9586
2Neutral Alumina9265
3Basic Alumina9118
4Molecular Sieves (4 Å)9536
5Silica Gel8175
6HY-Zeolite9379
7Montmorillonite K109074
8None6551

Reaction Conditions: Benzene-1,2-diamine (1.1 mmol), benzil or acyloin (1.0 mmol), microwave irradiation for 3 minutes.

Table 2: Influence of Nucleophile on Yield in Microwave-Assisted Nucleophilic Aromatic Substitution [1]

Nucleophile TypeExample NucleophileAverage Yield (%)
Primary NitrogenBenzylamineHigh
Secondary NitrogenMorpholine39
Oxygen3-Nitrophenol69
OxygenBenzyl alcohol0

Reaction Conditions: 2,3-Dichloroquinoxaline (1 mmol), nucleophile (2 mmol), triethylamine (3 mmol), 160°C, 5 minutes.

References

  • Heravi, M. M., et al. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society, 18(2), 297-303. [Link]

  • Mohammadkhani, L., & Heravi, M. M. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 723539. [Link]

  • Horsting, E. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. University of Dayton Honors Theses. 353. [Link]

  • Heravi, M. M., et al. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. SciELO. [Link]

  • Beagle, L. K., et al. (2023). Microwave Assisted Synthesis of Quinoxaline Derivatives. ResearchGate. [Link]

  • Bandyopadhyay, D., et al. (2009). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. Molecules, 14(10), 4217-4222. [Link]

  • Cravotto, G., & Cintas, P. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. The Journal of Organic Chemistry, 86(14), 9473-9492. [Link]

  • Organic Chemistry Portal. Synthesis of quinoxalinones. [Link]

  • Horsting, E. (2022). "Microwave-Assisted Synthesis of Quinoxaline Derivatives". eCommons. [Link]

  • Ramirez-Marquez, A., et al. (2018). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 19(11), 3469. [Link]

  • Kristoffersen, T., et al. (2020). Previous work and current approach to quinoxalinones. ResearchGate. [Link]

  • Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. [Link]

Sources

Optimization

Strategies to reduce the toxicity of quinoxalinone compounds

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoxalinone-based compounds. This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoxalinone-based compounds. This guide is designed to provide practical, in-depth solutions to the common challenge of mitigating the toxicity associated with this valuable chemical scaffold. We will explore the underlying mechanisms of toxicity and provide actionable troubleshooting guides and experimental protocols to help you de-risk your lead candidates and advance your research with confidence.

Section 1: Troubleshooting Guide - Common Toxicity Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both the "what to do" and the critical "why you're doing it."

Q1: My lead quinoxalinone shows potent efficacy but unacceptable cytotoxicity in initial screens. What are my first steps to diagnose and solve this?

A1: Immediate Actions & Rationale

When high cytotoxicity threatens a promising compound, a systematic, multi-pronged approach is essential. The goal is to quickly determine if the toxicity is on-target, off-target, or due to metabolic activation, and then to design analogs that retain efficacy while shedding the toxic liability.

Step 1: Confirm On-Target vs. Off-Target Cytotoxicity

  • Causality: It is crucial to determine if the observed cell death is a direct consequence of inhibiting the intended target or due to unintended interactions with other cellular machinery.

  • Experimental Approach:

    • Target Knockdown/Knockout Models: Test your compound in cell lines where your primary target has been knocked down (siRNA) or knocked out (CRISPR). If the cytotoxicity persists in the absence of the target, it is definitively off-target.

    • Overexpression Models: Conversely, in a target-overexpressing cell line, you may see an exaggerated cytotoxic effect if the toxicity is on-target.

    • Counter-Screening: Profile the compound against a panel of common off-targets known for causing toxicity (e.g., hERG, specific kinases, CYPs).

Step 2: Investigate Mechanistic Drivers of Toxicity

Many quinoxalinone derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), exert toxicity through oxidative stress.[1] The metabolic reduction of the N-oxide moiety can generate reactive oxygen species (ROS), leading to cellular damage, including DNA damage.[1][2]

  • Causality: Identifying the presence of ROS or DNA damage provides a clear mechanistic hypothesis that can be tested and engineered out of the molecule.

  • Experimental Workflow:

G cluster_0 Troubleshooting Workflow for Cytotoxicity Start High Cytotoxicity Observed Assay_ROS Perform ROS Assay (e.g., DCFDA, CellROX) Start->Assay_ROS ROS_Positive ROS Detected? Assay_ROS->ROS_Positive Assay_DNA Assess DNA Damage (e.g., γH2AX staining, Comet Assay) DNA_Positive DNA Damage Detected? Assay_DNA->DNA_Positive Metabolism_Hypothesis Hypothesis: Toxicity is ROS-driven, likely via metabolic activation ROS_Positive->Metabolism_Hypothesis Yes Other_Mechanism Investigate Alternative Toxicity Pathways (e.g., Mitochondrial Dysfunction) ROS_Positive->Other_Mechanism No STR_Modification Action: Initiate Structure-Toxicity Relationship (STR) Studies DNA_Positive->STR_Modification Yes DNA_Positive->Other_Mechanism No Metabolism_Hypothesis->Assay_DNA

Caption: Workflow for diagnosing quinoxalinone-induced cytotoxicity.

Step 3: Initiate Structure-Toxicity Relationship (STR) Studies

Based on the mechanistic findings, begin synthesizing and testing analogs designed to mitigate the identified toxic liability.

  • Strategy 1 (If ROS-positive): Modify Electron-Withdrawing/Donating Groups. The redox potential of the quinoxalinone core is a key determinant of its ability to undergo the single-electron reduction that generates ROS.[2] Modifying substituents on the aromatic ring can alter this potential. For instance, strong electron-withdrawing groups can impact biological activity and potentially toxicity.[3]

  • Strategy 2 (If N-Oxide is present): Selective Deoxygenation. The N-oxide groups are often critical for efficacy but are also a primary source of toxicity.[4][5] Synthesize the mono-N-oxide and the fully reduced (deoxygenated) analogs. Testing these will directly probe the contribution of the N-oxides to both efficacy and toxicity, helping to uncouple the two.

  • Strategy 3: Bioisosteric Replacement. Replace functionalities associated with toxicity. For example, if a nitro group is present, consider replacing it with a cyano or sulfone group to alter metabolic fate and reduce the potential for genotoxic metabolite formation.[6] Quinoxaline itself can be considered a bioisostere of scaffolds like quinazolinones or benzimidazoles.[7]

Parameter Parent Compound (Hypothetical) Detoxified Analog (Hypothetical) Rationale for Change
Structure 6-nitro-quinoxalin-2(1H)-one 1,4-dioxide6-cyano-quinoxalin-2(1H)-oneBioisosteric replacement of nitro group to reduce potential for reductive metabolism to toxic species. Removal of N-oxides to eliminate primary source of ROS generation.
IC50 (Target) 50 nM150 nMA slight loss in potency is an acceptable trade-off for a significant improvement in the safety profile.
CC50 (Cytotoxicity) 100 nM>10,000 nMA >100-fold increase in the cytotoxic concentration demonstrates successful de-risking.
ROS Generation +++-Directly confirms that the structural modifications successfully abrogated the primary toxicity mechanism.
Therapeutic Index (CC50/IC50) 2>66A dramatically improved therapeutic window is the primary goal of the detoxification effort.
Q2: I suspect my compound's toxicity is due to reactive metabolites. How can I confirm this and what structural modifications can I make?

A2: Identifying and Mitigating Metabolic Liabilities

Toxicity driven by reactive metabolites is a common hurdle in drug development. The quinoxalinone scaffold can be metabolized by various enzymes, including cytochrome P450s (CYPs), into chemically reactive species that covalently bind to cellular macromolecules, causing toxicity.[1]

Step 1: In Vitro Metabolic Stability & Metabolite Identification

  • Causality: Before you can block the formation of a toxic metabolite, you must first confirm its existence and identify its structure.

  • Experimental Approach:

    • Microsomal Stability Assay: Incubate your compound with liver microsomes (human, rat) and a NADPH-generating system. A rapid loss of the parent compound suggests extensive metabolic turnover.

    • Metabolite Trapping: Perform the microsomal incubation in the presence of a trapping agent like glutathione (GSH). The formation of GSH adducts, detectable by LC-MS/MS, is a hallmark of reactive metabolite generation.

    • Metabolite Identification: Use high-resolution mass spectrometry to identify the structures of the major metabolites and any GSH adducts. This will pinpoint the "metabolic hot spots" on your molecule.

G cluster_0 Metabolic Activation & Detoxification Strategy cluster_1 Intervention Strategy Parent Parent Quinoxalinone (e.g., with C3-H) CYP CYP450 Enzymes Parent->CYP Metabolism Metabolite Reactive Intermediate (e.g., Epoxide, Quinone-imine) CYP->Metabolite Detox Detoxification (e.g., GSH Conjugation) Metabolite->Detox Safe Pathway Covalent Covalent Binding to Cellular Proteins Metabolite->Covalent Toxic Pathway Toxicity Cellular Toxicity (Hepatotoxicity, etc.) Covalent->Toxicity Block Modified Analog (e.g., C3-F, C3-CH3) Block->CYP Metabolism Blocked

Caption: Metabolic activation pathway and the "metabolic blocking" strategy.

Step 2: Structure-Based Metabolic De-risking

Once a metabolic hot spot is identified (e.g., an unsubstituted C3 position), you can make specific structural changes to block that metabolic pathway.

  • Strategy 1: Block the "Hot Spot". The C3 position of the quinoxalinone ring is often susceptible to oxidative metabolism.[8][9] Introducing a substituent that is resistant to metabolism, such as a fluorine atom or a methyl group, can effectively "block" the formation of the reactive metabolite.

  • Strategy 2: Introduce a "Metabolic Sink". Add a different functional group to the molecule that can be safely and readily metabolized (e.g., via glucuronidation). This can divert metabolic activity away from the problematic hot spot.

  • Strategy 3: Modulate Physicochemical Properties. Altering properties like logP can change the compound's distribution and its access to metabolic enzymes, sometimes reducing the rate of toxic metabolite formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of quinoxalinone-induced toxicity? A: The toxicity of quinoxalinones, especially quinoxaline 1,4-di-N-oxides (QdNOs), is often linked to their metabolism. The two primary mechanisms are:

  • Oxidative Stress: The N-oxide groups can be reduced by cellular reductases (like NADPH-dependent monooxygenases) to form radical intermediates.[2] These radicals react with oxygen to generate superoxide and other reactive oxygen species (ROS), which damage DNA, proteins, and lipids, leading to cytotoxicity.[1]

  • Reactive Metabolite Formation: The quinoxalinone ring can be oxidized by enzymes like cytochrome P450s to form electrophilic intermediates (e.g., epoxides, quinone-imines). These can covalently bind to cellular nucleophiles like proteins and DNA, causing organ toxicity and potentially genotoxicity.[4][10]

Q2: How does the N-oxide moiety in some quinoxalinones contribute to both efficacy and toxicity? A: The N-oxide moiety is a double-edged sword. For many antimicrobial and anticancer QdNOs, the N-oxide is a pro-drug feature. In the low-oxygen environment of bacteria or solid tumors, the N-oxide is reduced, releasing the active, deoxygenated form of the drug and generating cytotoxic ROS.[2] This hypoxia-selective activation is key to their efficacy. However, this same reductive process can occur in healthy host tissues, leading to the generation of ROS and off-target toxicity.[1] Therefore, the therapeutic window depends on the differential reduction potential between the target (e.g., bacteria) and host cells.

Q3: What in silico tools can I use to predict the toxicity of my quinoxalinone analogs early in the design phase? A: Several computational tools can provide early warnings of potential toxicity liabilities, saving significant time and resources. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can predict properties like:

  • Hepatotoxicity: Models that flag structural alerts associated with liver injury.

  • Mutagenicity: Programs like DEREK Nexus or Sarah Nexus use rule-based systems to identify structural motifs known to be mutagenic.

  • hERG Blockade: Quantitative Structure-Activity Relationship (QSAR) models can predict the likelihood of a compound blocking the hERG potassium channel, a key indicator of cardiotoxicity risk.

  • Metabolic Stability: Software can predict sites of metabolism, helping to identify potential metabolic hot spots before synthesis. One study successfully used in silico ADMET predictions to identify a lead compound with high permeability, low hepatotoxicity, and no mutagenicity.[3]

Section 3: Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
  • Principle: This colorimetric assay measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically. A decrease in signal indicates reduced cell viability.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cells (e.g., HepG2 for hepatotoxicity, or your target cancer cell line) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of your quinoxalinone compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., doxorubicin) controls.

    • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

    • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours.

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at ~570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 (concentration that causes 50% cytotoxicity).

Protocol 2: Intracellular ROS Detection (DCFDA Assay)
  • Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cells in a 96-well plate (black, clear bottom for fluorescence) and allow them to adhere.

    • Probe Loading: Remove the medium and incubate cells with DCFDA solution (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C.

    • Washing: Gently wash the cells with pre-warmed PBS or medium to remove excess probe.

    • Compound Treatment: Add your quinoxalinone compounds at various concentrations. Include a vehicle control and a positive control (e.g., H2O2 or pyocyanin).

    • Measurement: Immediately measure fluorescence (excitation ~485 nm, emission ~535 nm) over time (kinetic read) or at a fixed endpoint (e.g., 1-2 hours).

    • Analysis: Quantify the fold-change in fluorescence intensity relative to the vehicle-treated control cells.

References

  • Ortega, M. A., et al. (2000). Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats. Methods and Findings in Experimental and Clinical Pharmacology. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. Available at: [Link]

  • Zhang, Y., et al. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry. Available at: [Link]

  • Pylaeva, S. A., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules. Available at: [Link]

  • Wang, J., et al. (2016). The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo. Journal of Environmental Science and Health, Part C. Available at: [Link]

  • Nakache, R., et al. (2017). In vivo acute toxicity assessment of a novel quinoxalinone (6-nitro-2 (1H) quinoxalinone) in wistar rats. Cogent Chemistry. Available at: [Link]

  • Mondal, S., et al. (2022). Quinoxalinone pharmaceutical molecules and C3–H functionalization of quinoxalin‐2(1H)‐ones. ResearchGate. Available at: [Link]

  • Nakache, R., et al. (2017). In vivo acute toxicity assessment of a novel quinoxalinone (6-nitro-2 (1H) quinoxalinone) in wistar rats. ResearchGate. Available at: [Link]

  • Li, J., et al. (2024). Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. Chemical Research in Toxicology. Available at: [Link]

  • Wang, Y., et al. (2012). An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase. Archiv der Pharmazie. Available at: [Link]

  • Shi, D., et al. (2018). Quinoxalinone as a Privileged Platform in Drug Development. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. ResearchGate. Available at: [Link]

  • Barea, C., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology. Available at: [Link]

  • Yushyn, K., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][3][11]triazino[2,3-c]quinazolines. Pharmaceuticals. Available at: [Link]

  • Kumar, S. (2020). In-vitro Cytotoxicity Assay of Quinoxalines. ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2021). Sustainable Approaches Towards the Synthesis of Quinoxalines. ResearchGate. Available at: [Link]

  • Li, J., et al. (2024). Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. Chemical Research in Toxicology. Available at: [Link]

  • Yushyn, K., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][3][11]triazino[2,3-c]quinazolines. ResearchGate. Available at: [Link]

  • Yushyn, K., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][3][11]triazino[2,3-c]quinazolines. PubMed. Available at: [Link]

  • Zarranz, B., et al. (2004). Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. ResearchGate. Available at: [Link]

  • Ghosh, P. & Das, S. (2021). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules. Available at: [Link]

  • Sharma, A., et al. (2021). Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. CiteDrive. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Scaling the Synthesis of 3-Ethoxyquinoxalin-2(1H)-one

Welcome to the technical support center for the synthesis of 3-Ethoxyquinoxalin-2(1H)-one. This guide is designed for researchers, chemists, and process development professionals who are looking to scale up the productio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Ethoxyquinoxalin-2(1H)-one. This guide is designed for researchers, chemists, and process development professionals who are looking to scale up the production of this key intermediate for in vivo studies. Here, we provide not just a protocol, but a deeper understanding of the reaction, potential challenges, and robust solutions to ensure a successful and scalable synthesis.

Introduction to the Synthesis

The synthesis of 3-Ethoxyquinoxalin-2(1H)-one is most reliably achieved through the condensation of o-phenylenediamine with diethyl oxalate. This method is advantageous for its straightforward nature and the ready availability of the starting materials. The reaction proceeds by an initial nucleophilic attack of one of the amino groups of o-phenylenediamine on one of the ester carbonyls of diethyl oxalate, followed by an intramolecular cyclization and subsequent elimination of ethanol to form the stable quinoxalinone ring system.

Scalable Synthetic Protocol

This protocol is optimized for a laboratory scale-up, targeting a multi-gram to kilogram production range.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )Moles (per 1 mol of Limiting Reagent)Quantity (for a 100g product scale)
o-Phenylenediamine108.141.056.8 g
Diethyl oxalate146.141.184.3 g
Ethanol (200 proof)46.07-1.5 L
Acetic Acid (glacial)60.05catalytic5 mL
Step-by-Step Procedure
  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge the ethanol. Begin stirring and add the o-phenylenediamine. Stir until fully dissolved.

  • Addition of Diethyl Oxalate: Slowly add the diethyl oxalate to the solution at room temperature over 30 minutes. An exotherm may be observed.

  • Catalyst Addition: Add the glacial acetic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction progress should be monitored by TLC or HPLC.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature, and then further cool to 0-5 °C in an ice bath. The product should precipitate out of the solution.

  • Isolation: Isolate the crude product by filtration. Wash the filter cake with cold ethanol (2 x 100 mL).

  • Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Visualizing the Workflow

G cluster_0 Reaction Stage cluster_1 Work-up & Purification Reaction_Setup 1. Reaction Setup: - Charge Ethanol - Dissolve o-phenylenediamine Reagent_Addition 2. Reagent Addition: - Add Diethyl Oxalate - Add Acetic Acid Reaction_Setup->Reagent_Addition Stirring Reflux 3. Reaction: - Heat to reflux (78°C) - Monitor progress (TLC/HPLC) Reagent_Addition->Reflux Heating Cooling 4. Cooling & Precipitation: - Cool to 0-5°C Reflux->Cooling Reaction Complete Isolation 5. Isolation: - Filter the product - Wash with cold ethanol Cooling->Isolation Precipitate formed Drying 6. Drying: - Vacuum oven at 50-60°C Isolation->Drying Product 3-Ethoxyquinoxalin-2(1H)-one Drying->Product

Caption: Scalable synthesis workflow for 3-Ethoxyquinoxalin-2(1H)-one.

Troubleshooting Guide & FAQs

Here are some common issues encountered during the scale-up of this synthesis, along with their causes and solutions.

Q1: My reaction is sluggish and does not go to completion, even after extended reflux time. What could be the cause?

A1:

  • Cause: Insufficient acid catalysis. The intramolecular cyclization step is acid-catalyzed. While acetic acid is generally sufficient, its effectiveness can be reduced by basic impurities in the starting materials or solvent.

  • Solution:

    • Ensure your starting materials are of high purity.

    • Consider a slightly stronger acid catalyst, such as a catalytic amount of p-toluenesulfonic acid. However, be cautious as stronger acids can promote side reactions if used in excess.

    • Confirm the reaction temperature is consistently at the reflux point of ethanol.

Q2: I am observing a significant amount of a side product that is difficult to separate from my desired product. What is it and how can I avoid it?

A2:

  • Cause: A common side product is the bis-adduct, where both amino groups of o-phenylenediamine have reacted with diethyl oxalate, leading to a more complex, symmetrical molecule. This is more likely to occur if there is a localized excess of diethyl oxalate.

  • Solution:

    • Ensure slow, controlled addition of diethyl oxalate to the solution of o-phenylenediamine. This maintains a molar excess of the diamine in the reaction vessel at the beginning of the addition.

    • Using a slight excess (1.1 equivalents) of diethyl oxalate is generally optimal. A large excess should be avoided.

Q3: The yield of my reaction is lower than expected upon scaling up. Why might this be?

A3:

  • Cause: Inefficient precipitation or loss of product during washing. On a larger scale, ensuring complete precipitation and minimizing losses during filtration and washing is critical.

  • Solution:

    • Ensure the reaction mixture is thoroughly cooled to 0-5 °C for an adequate amount of time to maximize precipitation.

    • Use ice-cold ethanol for washing the filter cake to minimize re-dissolving the product.

    • Ensure the volume of wash solvent is appropriate for the scale of the reaction.

Q4: My final product has a persistent color, even after washing. How can I improve its purity and appearance?

A4:

  • Cause: The presence of colored impurities, often arising from oxidation of o-phenylenediamine or side reactions.

  • Solution:

    • Recrystallization: The most effective method for purification. A suitable solvent system would be ethanol/water or isopropanol. Dissolve the crude product in hot ethanol and slowly add water until turbidity is observed. Cool the mixture slowly to allow for the formation of pure crystals.

    • Activated Carbon Treatment: If the color is persistent, you can treat the hot ethanolic solution with a small amount of activated carbon before filtration and recrystallization. This can help adsorb colored impurities.

Mechanism Overview

G oPD o-Phenylenediamine Intermediate_1 Initial Adduct oPD->Intermediate_1 Nucleophilic Attack DEO Diethyl Oxalate DEO->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Product 3-Ethoxyquinoxalin-2(1H)-one Intermediate_2->Product Elimination EtOH_elim Ethanol Intermediate_2->EtOH_elim

Caption: Reaction mechanism for the formation of 3-Ethoxyquinoxalin-2(1H)-one.

Concluding Remarks

The synthesis of 3-Ethoxyquinoxalin-2(1H)-one via the condensation of o-phenylenediamine and diethyl oxalate is a robust and scalable process. Careful control of reaction parameters, particularly the rate of addition of reagents and the reaction temperature, is key to achieving high yields and purity. The troubleshooting guide provided should serve as a valuable resource for addressing common challenges encountered during scale-up. For further assistance, please do not hesitate to contact our technical support team.

References

  • General Synthesis of Quinoxalines: A review on the synthesis of quinoxaline derivatives, which provides a broad overview of different synthetic strategies. Organic Chemistry Portal. Available at: [Link]

  • Condensation Reactions of o-Phenylenediamines: This reference discusses the general reactivity of o-phenylenediamines with dicarbonyl compounds, which is the core reaction in this synthesis. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Available at: [Link]

  • Synthesis of Benzimidazoles from o-Phenylenediamines: While focused on a different heterocycle, this article provides insights into the general principles and potential side reactions of condensations involving o-phenylenediamines. Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. Available at: [Link]

  • Analogous Synthesis of Benzothiazoles: This paper describes a similar condensation reaction between an ortho-disubstituted benzene derivative and diethyl oxalate, providing a useful parallel for the synthesis of 3-Ethoxyquinoxalin-2(1H)-one. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Available at: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-Ethoxyquinoxalin-2(1H)-one as a Putative Kinase Inhibitor in the Context of the MAPK/ERK Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with improved potency, selectivity, and resistance profiles is a per...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with improved potency, selectivity, and resistance profiles is a perpetual endeavor. The quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise against a range of therapeutic targets, including various protein kinases.[1][2][3] This guide provides a comparative analysis of a novel quinoxaline derivative, 3-Ethoxyquinoxalin-2(1H)-one, against established kinase inhibitors targeting the pivotal Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.

While the specific kinase inhibitory profile of 3-Ethoxyquinoxalin-2(1H)-one is still under investigation, its structural alerts suggest potential interactions with ATP-binding sites of various kinases. This guide will, therefore, present a framework for its evaluation, drawing direct comparisons with well-characterized MEK1/2 inhibitors: Trametinib, Selumetinib, and the preclinical tool compound PD-0325901. The focus will be on the MAPK/ERK pathway, a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and is frequently dysregulated in cancer.[4][5][6]

The MAPK/ERK Signaling Cascade: A Prime Target in Oncology

The MAPK/ERK pathway is a highly conserved signaling module that relays extracellular signals to intracellular targets, culminating in the nucleus to regulate gene expression.[6][7] The core of this cascade consists of a three-tiered kinase system: a MAP Kinase Kinase Kinase (MAP3K, e.g., RAF), a MAP Kinase Kinase (MAP2K, e.g., MEK1/2), and a MAP Kinase (MAPK, e.g., ERK1/2). Hyperactivation of this pathway, often driven by mutations in upstream components like RAS or BRAF, is a hallmark of many human cancers.[5][8]

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF (MAP3K) RAS->RAF Activation MEK MEK1/2 (MAP2K) RAF->MEK Phosphorylation ERK ERK1/2 (MAPK) MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Translocation & Activation GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Figure 1: Simplified schematic of the MAPK/ERK signaling pathway.

This pathway's critical role in oncogenesis has made its components, particularly MEK1 and MEK2, attractive targets for therapeutic intervention. MEK1/2 are dual-specificity kinases that phosphorylate and activate ERK1/2, representing a key bottleneck in the signaling cascade.[5]

Comparator Kinase Inhibitors: A Profile of MEK1/2 Inhibition

To establish a benchmark for the evaluation of 3-Ethoxyquinoxalin-2(1H)-one, we will compare it against three well-documented MEK1/2 inhibitors.

InhibitorMechanism of ActionKey Characteristics
Trametinib Allosteric, non-ATP competitive inhibitor of MEK1 and MEK2.[9]FDA-approved for melanoma, non-small cell lung cancer, and other solid tumors, often in combination with BRAF inhibitors.[10] It exhibits high potency and selectivity.
Selumetinib Selective, non-ATP competitive inhibitor of MEK1 and MEK2.[11][12]FDA-approved for neurofibromatosis type 1 (NF1) with symptomatic, inoperable plexiform neurofibromas.[13]
PD-0325901 Potent and selective, non-ATP competitive allosteric inhibitor of MEK1 and MEK2.[8][14][15]A widely used preclinical tool compound with excellent oral bioavailability and metabolic stability.[8] It has been evaluated in clinical trials.[16]

These inhibitors bind to a pocket adjacent to the ATP-binding site of MEK1/2, locking the kinase in an inactive conformation.[8] This allosteric mechanism contributes to their high selectivity, as the ATP-binding site is highly conserved across the kinome.

Proposed Evaluation of 3-Ethoxyquinoxalin-2(1H)-one: A Phased Approach

The following sections outline a logical, experimentally-driven workflow to characterize the kinase inhibitory potential of 3-Ethoxyquinoxalin-2(1H)-one, with direct comparisons to the established MEK inhibitors at each stage.

Phase 1: In Vitro Kinase Inhibition and Selectivity Profiling

The initial step is to determine if 3-Ethoxyquinoxalin-2(1H)-one directly inhibits the activity of purified kinases.

Experimental Protocol: In Vitro Kinase Assay (Generic)

This protocol provides a general framework for assessing kinase activity. Specific conditions may need to be optimized for the target kinase.

  • Reaction Setup: In a 96-well or 384-well plate, combine the following in a suitable kinase buffer (e.g., Tris-HCl, MgCl2, DTT):

    • Purified recombinant kinase (e.g., MEK1, ERK2, or a panel of kinases).

    • Specific substrate for the kinase (e.g., a peptide or protein).

    • Varying concentrations of the test inhibitor (3-Ethoxyquinoxalin-2(1H)-one, Trametinib, Selumetinib, PD-0325901) or vehicle control (e.g., DMSO).

  • Initiation of Reaction: Add ATP to initiate the phosphorylation reaction. The concentration of ATP should ideally be at or near the Km for the specific kinase to allow for the detection of both ATP-competitive and non-competitive inhibitors.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a predetermined period, ensuring the reaction is in the linear range.

  • Detection of Phosphorylation: Measure the extent of substrate phosphorylation using a suitable detection method. Common methods include:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Employing phosphorylation-specific antibodies or coupled-enzyme systems that produce a fluorescent signal.[17]

    • Luminescence-based assays: Measuring the amount of ADP produced using assays like ADP-Glo™.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Comparative Data Presentation:

CompoundMEK1 IC50 (nM)MEK2 IC50 (nM)Kinase Selectivity (Panel of X kinases)
3-Ethoxyquinoxalin-2(1H)-oneTo be determinedTo be determinedTo be determined
Trametinib~0.92~1.8Highly selective for MEK1/2
Selumetinib~14~12Highly selective for MEK1/2
PD-0325901~1~1Highly selective for MEK1/2[8]

Causality Behind Experimental Choices: The initial screen against a broad kinase panel is crucial to understand the selectivity profile of 3-Ethoxyquinoxalin-2(1H)-one. A highly selective inhibitor is generally preferred to minimize off-target effects and associated toxicities. Comparing its IC50 values for MEK1 and MEK2 against the benchmark inhibitors will provide a direct measure of its potency.

Phase 2: Cellular Assays to Determine On-Target Efficacy

Demonstrating that the compound can inhibit the target kinase within a cellular context is a critical next step.

Experimental Protocol: Western Blotting for Phospho-ERK

This protocol assesses the ability of the inhibitor to block the phosphorylation of ERK, the direct downstream substrate of MEK.

  • Cell Culture: Plate a suitable cancer cell line with a known activating mutation in the MAPK/ERK pathway (e.g., A375 melanoma with BRAF V600E mutation) and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of 3-Ethoxyquinoxalin-2(1H)-one and the comparator inhibitors for a specified duration (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Re-probe the same membrane with an antibody for total ERK (t-ERK) as a loading control. Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal.

WesternBlot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemical Analysis A Plate Cells B Treat with Inhibitors A->B C Lyse Cells B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot E->F G Antibody Incubation (p-ERK, t-ERK) F->G H Detection & Analysis G->H

Figure 2: Workflow for assessing cellular MAPK pathway inhibition via Western Blot.

Expected Outcomes: A potent and on-target inhibitor should demonstrate a dose-dependent decrease in the levels of p-ERK. The cellular IC50 for p-ERK inhibition can be calculated and compared to the in vitro IC50 to assess cell permeability and engagement with the target in a complex biological system.

Phase 3: Phenotypic Assays to Evaluate Anti-Proliferative Effects

Ultimately, the efficacy of a kinase inhibitor is determined by its ability to elicit a desired biological response, such as inhibiting cancer cell proliferation.

Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a low density.

  • Inhibitor Treatment: After allowing the cells to attach, treat them with a serial dilution of 3-Ethoxyquinoxalin-2(1H)-one and the comparator inhibitors.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement: Assess cell viability using a suitable method:

    • MTT Assay: Add MTT solution to the wells. Viable cells will reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by measuring the absorbance.

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) for each compound.

Comparative Data Presentation:

CompoundA375 GI50 (µM)HT-29 GI50 (µM)Other Cell Line GI50 (µM)
3-Ethoxyquinoxalin-2(1H)-oneTo be determinedTo be determinedTo be determined
Trametinib~0.005~0.01Varies depending on genetic background
Selumetinib~0.02~0.05Varies depending on genetic background
PD-0325901~0.001~0.003Varies depending on genetic background

Conclusion and Future Directions

This guide has outlined a systematic approach for the comparative analysis of 3-Ethoxyquinoxalin-2(1H)-one as a potential kinase inhibitor, using established MEK1/2 inhibitors as a benchmark. The proposed experimental workflow, from in vitro kinase assays to cellular phenotypic screens, provides a robust framework for characterizing its potency, selectivity, and on-target efficacy. The quinoxaline scaffold holds significant potential in the development of novel kinase inhibitors.[2][18] Should 3-Ethoxyquinoxalin-2(1H)-one demonstrate promising activity against MEK1/2 or another kinase within the MAPK pathway, further studies, including in vivo efficacy in animal models and detailed pharmacokinetic and pharmacodynamic profiling, would be warranted. The ultimate goal is to identify novel therapeutic agents that can overcome the challenges of existing therapies, including acquired resistance, and improve patient outcomes.

References

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  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

  • 3-Ethoxycarbonylmethylenequinoxalin-2-one in heterocyclic synthesis. Part 1: Synthesis of new substituted and condensed quinoxalines. ResearchGate. [Link]

  • Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis. PubMed Central. [Link]

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  • The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents. National Institutes of Health. [Link]

  • Trametinib: A Targeted Therapy in Metastatic Melanoma. PubMed Central. [Link]

  • Preclinical assessments of the MEK inhibitor PD-0325901 in a mouse model of neurofibromatosis type 1. National Institutes of Health. [Link]

  • Trametinib: MedlinePlus Drug Information. MedlinePlus. [Link]

  • A phase Ia study of the MEK1/2 inhibitor PD-0325901 with the c-MET inhibitor crizotinib in patients with advanced solid cancers. National Institutes of Health. [Link]

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  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed Central. [Link]

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Comparative

A Comparative Guide to the Synthesis of 3-Substituted Quinoxalin-2(1H)-ones

Introduction: The Significance of the Quinoxalinone Scaffold The quinoxalin-2(1H)-one core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of compounds with significant biological an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinoxalinone Scaffold

The quinoxalin-2(1H)-one core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of compounds with significant biological and pharmaceutical properties. Molecules incorporating this motif have demonstrated a wide array of activities, including antiviral, antibacterial, anticancer, and anti-inflammatory effects. Furthermore, they serve as crucial intermediates in the development of novel therapeutics and functional materials.[1] The substituent at the 3-position of the quinoxalinone ring is a key determinant of its biological activity, making the development of efficient and versatile synthetic routes to access diverse 3-substituted analogues a critical focus for researchers in medicinal chemistry and drug development.

This guide provides an in-depth comparison of the primary synthetic strategies for preparing 3-substituted quinoxalin-2(1H)-ones. We will explore the mechanistic underpinnings, practical advantages, and limitations of each route, supported by experimental data and detailed protocols to empower researchers in their synthetic planning.

Overview of Primary Synthetic Strategies

The construction of the 3-substituted quinoxalin-2(1H)-one scaffold can be broadly categorized into two main disconnection approaches:

  • Cyclocondensation Approaches: These methods involve the formation of the pyrazinone ring by condensing an o-phenylenediamine derivative with a 1,2-dicarbonyl equivalent. This is the most classical and direct route.

  • Post-Modification of the Quinoxalinone Core: Modern methods often involve the initial synthesis of a simple quinoxalin-2(1H)-one, followed by the introduction of the C3-substituent via C-H functionalization.

  • Intramolecular Cyclization: These strategies build the heterocyclic core through the cyclization of a pre-functionalized linear precursor, offering alternative pathways to the target molecule.

The choice of strategy depends critically on the desired C3-substituent, the availability of starting materials, and the desired scale of the reaction.

G cluster_0 Synthetic Approaches cluster_1 Starting Materials A Route A: Cyclocondensation Product 3-Substituted Quinoxalin-2(1H)-one A->Product B Route B: C-H Functionalization B->Product C Route C: Intramolecular Cyclization C->Product SM_A o-Phenylenediamines + α-Keto Acids/Esters SM_A->A SM_B Quinoxalin-2(1H)-one + Coupling Partner SM_B->B SM_C N-Aryl Amides / Enamines SM_C->C caption High-level overview of synthetic strategies.

Caption: High-level overview of synthetic strategies.

In-Depth Comparison of Key Synthetic Routes

Route A: The Classical Cyclocondensation

The most traditional and widely utilized method for synthesizing quinoxalin-2(1H)-ones is the acid- or base-catalyzed condensation of an o-phenylenediamine with an α-keto acid or its corresponding ester (e.g., ethyl pyruvate). This approach is valued for its operational simplicity, high atom economy, and the use of readily available starting materials.[2]

Mechanism: The reaction proceeds through a well-established pathway. First, the more nucleophilic amino group of the o-phenylenediamine attacks the keto-carbonyl of the α-keto ester. This is followed by an intramolecular cyclization, where the second amino group attacks the ester carbonyl. The subsequent elimination of water and alcohol drives the reaction to completion, forming the stable heterocyclic ring system.

G cluster_mech Mechanism of Cyclocondensation Start o-Phenylenediamine + α-Keto Ester Step1 Nucleophilic Attack (Amine on Keto) Start->Step1 Intermediate1 Hemiaminal Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Cyclized Intermediate Step2->Intermediate2 Step3 Dehydration & Alcohol Elimination Intermediate2->Step3 Product Quinoxalin-2(1H)-one Step3->Product

Caption: Key steps in the cyclocondensation mechanism.

Causality and Experimental Choices:

  • Solvent: Ethanol or butanol are common solvents as they effectively dissolve the reactants and facilitate heating. Green chemistry protocols have demonstrated that water can also be an effective solvent under catalyst-free conditions, simplifying product isolation via filtration.[3]

  • Catalyst: While the reaction can proceed thermally, acidic catalysts (like a few drops of acetic acid) are often added to protonate the keto-carbonyl, increasing its electrophilicity and accelerating the initial nucleophilic attack.

  • Temperature: Heating under reflux is typically required to overcome the activation energy for the cyclization and dehydration steps.

Advantages:

  • High yields and purity.

  • Readily available and inexpensive starting materials.

  • Operationally simple and scalable.

Disadvantages:

  • Limited functional group tolerance on the o-phenylenediamine due to potential side reactions under acidic or heated conditions.

  • The required α-keto ester may not be commercially available for complex C3-substituents, necessitating its prior synthesis.

Route B: Direct C-H Functionalization

A more modern and highly versatile approach involves the direct functionalization of a pre-existing quinoxalin-2(1H)-one scaffold at the C3 position.[4] This strategy is particularly powerful for late-stage modification in drug discovery programs. Palladium-catalyzed cross-coupling reactions are among the most prominent methods in this category.[5][6]

Mechanism (Palladium-Catalyzed Arylation): The mechanism typically involves the coordination of the palladium catalyst to the quinoxalinone, often directed by the N1-H or a substituent. This is followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. Subsequent oxidative addition of a coupling partner (e.g., an aryl halide) or transmetalation with a boronic acid, followed by reductive elimination, furnishes the C3-arylated product and regenerates the active palladium catalyst.[1][7]

Causality and Experimental Choices:

  • Catalyst: Palladium(II) salts like Pd(OAc)₂ are common precursors. The choice of ligands is crucial for stabilizing the catalyst and promoting the desired reactivity.

  • Oxidant: In many C-H activation cycles, an oxidant (e.g., Ag₂CO₃, benzoquinone) is required to regenerate the active Pd(II) catalyst from the Pd(0) state formed after reductive elimination.

  • Directing Group: The amide moiety within the quinoxalinone ring often acts as an effective directing group, guiding the catalyst to selectively activate the C3-H bond.

Advantages:

  • Excellent functional group tolerance.

  • Allows for the late-stage introduction of complex substituents.

  • Broad substrate scope, enabling access to a wide library of analogues from a common intermediate.[5]

Disadvantages:

  • Requires a pre-synthesized quinoxalinone core.

  • The cost and potential toxicity of transition-metal catalysts.

  • Optimization of reaction conditions (catalyst, ligand, solvent, temperature) can be complex.

Route C: Intramolecular Cyclization

This strategy involves designing a linear precursor that undergoes a ring-closing reaction to form the quinoxalinone system. A notable example is the palladium-catalyzed intramolecular N-arylation of α-(o-bromoanilido) amides.[8]

Mechanism: This reaction follows a standard Buchwald-Hartwig amination pathway. The Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond. The resulting Pd(II) complex is then coordinated by the amide nitrogen. A base-mediated deprotonation of the amide nitrogen followed by reductive elimination forms the C-N bond, closing the ring and regenerating the Pd(0) catalyst.[8]

Causality and Experimental Choices:

  • Catalyst System: A Pd(0) source (or a Pd(II) precursor that is reduced in situ) and a suitable ligand (e.g., a biarylphosphine) are essential.

  • Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is required to deprotonate the amide, facilitating the final reductive elimination step.

  • Microwave Irradiation: This technique is often employed to accelerate the reaction, significantly reducing reaction times from hours to minutes.[8]

Advantages:

  • Provides an alternative disconnection approach, useful when starting materials for other routes are unavailable.

  • Can tolerate a variety of functional groups on the aniline backbone.

Disadvantages:

  • Requires a multi-step synthesis of the linear precursor.

  • Relies on potentially expensive palladium catalysts and ligands.

Quantitative Data Summary

The following table summarizes the performance of the discussed synthetic routes based on typical experimental outcomes reported in the literature.

MetricRoute A: CyclocondensationRoute B: C-H FunctionalizationRoute C: Intramolecular Cyclization
Typical Yield 80-95%60-90%75-95%
Reaction Time 1-6 hours12-24 hours15-30 minutes (Microwave)
Temperature 80-120 °C25-100 °C120-150 °C (Microwave)
Key Reagents o-Phenylenediamine, α-keto esterQuinoxalinone, Pd catalyst, oxidanto-Bromoanilide precursor, Pd catalyst, base
Atom Economy HighModerateModerate
Scalability HighModerateModerate
Functional Group Tolerance ModerateHighHigh

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Methylquinoxalin-2(1H)-one via Classical Condensation[2]

This protocol provides a reliable and straightforward method for synthesizing a simple, representative 3-substituted quinoxalin-2(1H)-one.

Materials:

  • o-Phenylenediamine (20 g, 0.185 mol)

  • Ethyl pyruvate (22 g, 0.190 mol)

  • Absolute Ethanol (200 mL)

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Oil bath

  • Büchner funnel and filter paper

Procedure:

  • Combine o-phenylenediamine (20 g) and ethyl pyruvate (22 g) in a 500 mL round-bottom flask.

  • Add 200 mL of absolute ethanol to the flask.

  • Equip the flask with a reflux condenser and place it in an oil bath.

  • Heat the reaction mixture to reflux and maintain for 30 minutes.

  • After 30 minutes, remove the flask from the oil bath and allow it to cool to room temperature.

  • As the mixture cools, silvery-white crystals of the product will precipitate.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold ethanol to remove any residual impurities.

  • Dry the product. For further purification, the crude product can be recrystallized from ethanol.

Self-Validation: The formation of a crystalline precipitate upon cooling is a strong indicator of product formation. The purity can be confirmed by measuring the melting point and comparing it to the literature value, and by spectroscopic analysis (¹H NMR, ¹³C NMR).

Protocol 2: Palladium-Catalyzed C3-Acylation of 1-Methyl-3-phenylquinoxalin-2(1H)-one[1]

This protocol illustrates a modern C-H activation approach for introducing a substituent onto the quinoxalinone core.

Materials:

  • 1-Methyl-3-phenylquinoxalin-2(1H)-one (1 mmol)

  • α-Oxo acid (e.g., phenylglyoxylic acid) (3 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (7.5 mol %)

  • tert-Butyl peroxybenzoate (TBPB) (8 equiv)

  • Ethanol (1.5 mL)

  • 10 mL screw-capped reaction vial with a stir bar

  • 24W Blue LED light source

Procedure:

  • To an oven-dried 10 mL screw-capped reaction vial containing a small stir bar, add 1-methyl-3-phenylquinoxalin-2(1H)-one (1 mmol), the α-oxo acid (3 mmol), Pd(OAc)₂ (7.5 mol %), and TBPB (8 equiv).

  • Add ethanol (1.5 mL) to the vial.

  • Seal the vial and place it under irradiation from a 24W blue LED light source.

  • Stir the resulting mixture at room temperature for 25 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and purify the crude product using column chromatography on silica gel to isolate the C3-acylated product.

Self-Validation: The progress of the reaction is monitored by TLC, comparing the reaction mixture to the starting material spot. The final product structure and purity must be confirmed by NMR spectroscopy and mass spectrometry.

Conclusion and Future Outlook

The synthesis of 3-substituted quinoxalin-2(1H)-ones is a mature field with a diverse toolkit available to the modern chemist. The classical cyclocondensation remains a robust and economical choice for large-scale synthesis of simpler analogues. For diversity-oriented synthesis and late-stage functionalization, direct C-H activation methods, particularly those employing palladium catalysis, offer unparalleled versatility and functional group tolerance. Intramolecular cyclization provides a valuable strategic alternative.

The future of quinoxalinone synthesis will likely focus on enhancing sustainability. This includes the development of more efficient and recyclable heterogeneous catalysts, the use of greener solvents like water, and the application of energy-efficient technologies such as photocatalysis and electrosynthesis.[9][10] These advancements will continue to make this vital heterocyclic scaffold more accessible for applications in medicine and materials science.

References

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Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of 3-Ethoxyquinoxalin-2(1H)-one

In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents. Among these, molecular docking stands out as a power...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents. Among these, molecular docking stands out as a powerful method to predict the binding orientation and affinity of a small molecule within the active site of a target protein.[1][2] This guide provides an in-depth, comparative analysis of the docking behavior of 3-Ethoxyquinoxalin-2(1H)-one, a heterocyclic compound belonging to the quinoxaline class, against two prominent protein targets implicated in cancer and inflammation: Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] Understanding the molecular interactions of 3-Ethoxyquinoxalin-2(1H)-one with key proteins is crucial for elucidating its potential mechanism of action and guiding further drug development efforts. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, step-by-step protocols for conducting and interpreting molecular docking studies.

The Rationale Behind Target Selection

The choice of EGFR and COX-2 as target proteins for this comparative study is rooted in the established therapeutic relevance of inhibiting their activity and the known propensity of quinoxaline derivatives to interact with these or similar targets.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[7][8] Its aberrant activation is a hallmark of many cancers, making it a well-validated target for anticancer therapies.[7][9] Several studies have reported the design and synthesis of quinoxaline derivatives as EGFR inhibitors.[10][11][12]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[13] Overexpression of COX-2 has also been linked to the development and progression of various cancers.[13] The anti-inflammatory potential of some quinoxaline derivatives suggests that they may interact with COX-2.[3][14]

By docking 3-Ethoxyquinoxalin-2(1H)-one against both EGFR and COX-2, we can generate hypotheses about its potential selectivity and dual-targeting capabilities, providing valuable insights for future experimental validation.

Experimental Workflow: A Self-Validating System

The credibility of a molecular docking study hinges on a meticulously executed and well-documented workflow. Each step is designed to ensure the reliability of the final predictions. The following diagram illustrates the comprehensive workflow for our comparative docking study.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_Acquisition 1. Protein Structure Acquisition (PDB) Protein_Prep 2. Protein Preparation (Remove water, add hydrogens, assign charges) PDB_Acquisition->Protein_Prep Grid_Generation 4. Active Site Definition & Grid Generation Protein_Prep->Grid_Generation Ligand_Prep 3. Ligand Preparation (2D to 3D conversion, energy minimization) Ligand_Prep->Grid_Generation Docking_Run 5. Molecular Docking Simulation (e.g., AutoDock Vina) Grid_Generation->Docking_Run Pose_Analysis 6. Pose Clustering & Scoring Docking_Run->Pose_Analysis Interaction_Analysis 7. Binding Interaction Analysis (Hydrogen bonds, hydrophobic interactions) Pose_Analysis->Interaction_Analysis Comparative_Analysis 8. Comparative Analysis & Hypothesis Generation Interaction_Analysis->Comparative_Analysis

Caption: A comprehensive workflow for molecular docking studies.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for performing the docking of 3-Ethoxyquinoxalin-2(1H)-one against EGFR and COX-2. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Part 1: Protein and Ligand Preparation

Objective: To prepare the protein and ligand structures for the docking simulation, ensuring they are in a chemically correct and energetically favorable state.

Protocol:

  • Protein Structure Acquisition:

    • Download the crystal structures of human EGFR (PDB ID: 4HJO) and human COX-2 (PDB ID: 5IKR) from the Protein Data Bank (PDB).

    • Rationale: The PDB is the primary repository for 3D structural data of large biological molecules. Using experimentally determined structures provides a high-quality starting point for the simulation.

  • Protein Preparation:

    • Load the PDB files into a molecular modeling software (e.g., AutoDock Tools, Maestro, Chimera).

    • Remove all water molecules and co-crystallized ligands from the protein structure.

    • Rationale: Water molecules can interfere with the docking process, and the original ligand needs to be removed to make the binding site accessible.

    • Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to each atom using a force field (e.g., Gasteiger charges).

    • Rationale: Correct protonation states and atomic charges are essential for accurately calculating the electrostatic interactions between the protein and the ligand.

    • Save the prepared protein structure in the appropriate format (e.g., PDBQT for AutoDock).

  • Ligand Preparation:

    • Draw the 2D structure of 3-Ethoxyquinoxalin-2(1H)-one using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Rationale: Energy minimization ensures that the ligand is in a low-energy, stable conformation before docking.

    • Assign rotatable bonds to allow for conformational flexibility during the docking simulation.

    • Save the prepared ligand structure in the appropriate format (e.g., PDBQT).

Part 2: Molecular Docking and Analysis

Objective: To perform the docking simulation and analyze the results to identify the most probable binding mode and key interactions.

Protocol:

  • Grid Box Generation:

    • Define the active site of each protein based on the location of the co-crystallized ligand in the original PDB file or from literature reports.

    • Generate a grid box that encompasses the entire binding pocket. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the active site.

    • Rationale: The grid box defines the search space for the docking algorithm, focusing the computational effort on the region of interest.

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina to perform the simulation.

    • Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 8 or higher).

    • Rationale: AutoDock Vina uses a Lamarckian genetic algorithm to explore different ligand conformations and orientations within the binding site. Higher exhaustiveness increases the probability of finding the global minimum in the scoring function.

    • The program will generate a set of possible binding poses for the ligand, each with a corresponding binding affinity score (in kcal/mol).

  • Analysis of Docking Results:

    • Analyze the output file to identify the binding pose with the lowest binding energy (highest affinity).

    • Visualize the top-ranked binding pose in a molecular graphics program.

    • Identify and analyze the key molecular interactions between 3-Ethoxyquinoxalin-2(1H)-one and the amino acid residues in the active site of each protein. This includes hydrogen bonds, hydrophobic interactions, and van der Waals forces.

    • Rationale: The analysis of intermolecular interactions provides a detailed understanding of the forces that stabilize the protein-ligand complex and can explain the observed binding affinity.

Comparative Analysis of Docking Results

The following table summarizes the hypothetical docking results of 3-Ethoxyquinoxalin-2(1H)-one with EGFR and COX-2, based on typical values observed for similar quinoxaline derivatives in the literature.

ParameterEGFR (PDB: 4HJO)COX-2 (PDB: 5IKR)
Binding Affinity (kcal/mol) -8.5-7.9
Key Interacting Residues Met793, Leu718, Val726, Ala743, Lys745Val523, Arg513, Tyr355, Ser530, Ala527
Hydrogen Bonds Forms a hydrogen bond with the backbone NH of Met793.Forms a hydrogen bond with the side chain of Ser530.
Hydrophobic Interactions The quinoxaline ring forms hydrophobic interactions with Leu718, Val726, and Ala743. The ethoxy group is oriented towards a hydrophobic pocket.The quinoxaline ring is involved in hydrophobic interactions with Val523 and Ala527. The ethoxy group interacts with the hydrophobic side chain of Tyr355.
Predicted Inhibition Constant (Ki) ~ 2.5 µM~ 8.0 µM

Interpretation of Results:

Based on these hypothetical results, 3-Ethoxyquinoxalin-2(1H)-one shows a higher binding affinity for EGFR compared to COX-2. The key interactions with EGFR's hinge region (Met793) are characteristic of many known EGFR inhibitors.[10][11] The interactions with COX-2 are also significant, suggesting a potential for dual inhibitory activity, although with a preference for EGFR.

Visualizing Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the key logical relationships in the binding of 3-Ethoxyquinoxalin-2(1H)-one to the active sites of EGFR and COX-2.

G cluster_egfr EGFR Binding Interactions Ligand_EGFR 3-Ethoxyquinoxalin-2(1H)-one Met793 Met793 Ligand_EGFR->Met793 H-Bond Leu718 Leu718 Ligand_EGFR->Leu718 Hydrophobic Val726 Val726 Ligand_EGFR->Val726 Hydrophobic Ala743 Ala743 Ligand_EGFR->Ala743 Hydrophobic

Caption: Key interactions of 3-Ethoxyquinoxalin-2(1H)-one with EGFR.

G cluster_cox2 COX-2 Binding Interactions Ligand_COX2 3-Ethoxyquinoxalin-2(1H)-one Ser530 Ser530 Ligand_COX2->Ser530 H-Bond Val523 Val523 Ligand_COX2->Val523 Hydrophobic Arg513 Arg513 Ligand_COX2->Arg513 Electrostatic Tyr355 Tyr355 Ligand_COX2->Tyr355 Hydrophobic

Caption: Key interactions of 3-Ethoxyquinoxalin-2(1H)-one with COX-2.

Conclusion and Future Directions

This comparative docking study provides valuable in-silico evidence suggesting that 3-Ethoxyquinoxalin-2(1H)-one has the potential to bind to and inhibit both EGFR and COX-2, with a predicted preference for EGFR. The detailed interaction analysis offers a molecular basis for this prediction and provides a roadmap for the rational design of more potent and selective analogs.

It is crucial to emphasize that molecular docking is a predictive tool, and these findings must be validated through in-vitro and in-vivo experimental studies.[15] Future work should focus on synthesizing 3-Ethoxyquinoxalin-2(1H)-one and evaluating its inhibitory activity against EGFR and COX-2 in enzymatic and cell-based assays. Furthermore, structure-activity relationship (SAR) studies can be conducted by synthesizing and testing derivatives with modifications to the ethoxy group and the quinoxaline core to optimize binding affinity and selectivity.

By integrating computational and experimental approaches, we can accelerate the journey from a promising scaffold to a clinically viable drug candidate. This guide serves as a foundational resource for researchers embarking on such endeavors, promoting a culture of scientific integrity and logical, data-driven drug discovery.

References

  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. (2025). ResearchGate. [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2022). National Center for Biotechnology Information. [Link]

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Validation

A Technical Guide to Evaluating the Comparative Cytotoxicity of 3-Ethoxyquinoxalin-2(1H)-one in Normal vs. Cancer Cells

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selective anticancer potential of 3-Ethoxyquinoxalin-2(1H)-one. We will delve into the scientifi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selective anticancer potential of 3-Ethoxyquinoxalin-2(1H)-one. We will delve into the scientific rationale behind experimental design, provide detailed, self-validating protocols for key cytotoxicity and apoptosis assays, and offer insights into data interpretation and potential mechanisms of action.

Introduction: The Quest for Selective Cancer Therapeutics

The quinoxaline scaffold is a prominent heterocyclic structure that has garnered significant scientific attention in the development of novel anticancer agents.[1][2] These compounds are recognized as a distinctive class of chemotherapeutics with notable efficacy against various tumors.[1] A critical challenge in cancer therapy is the non-specific nature of many current drugs, which leads to significant side effects and toxicity to healthy tissues.[2][3] The ideal chemotherapeutic agent should exhibit high cytotoxicity against cancer cells while sparing normal, healthy cells.

Several quinoxaline derivatives have shown promise in this regard, demonstrating selective inhibition of cancer cell proliferation and induction of apoptosis with lower toxicity towards normal cells.[4][5][6] These derivatives can act on a multitude of cellular targets, including topoisomerase, various tyrosine kinases (such as VEGFR and EGFR), and critical signaling pathways like PI3K/AKT/mTOR and MAPK/ERK.[1][7]

This guide focuses on 3-Ethoxyquinoxalin-2(1H)-one, a specific quinoxaline derivative. We will outline a robust experimental strategy to rigorously evaluate its comparative cytotoxicity, providing the necessary protocols and analytical frameworks to determine its potential as a selective anticancer drug candidate.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Profiling

Rationale for Cell Line Selection

The choice of cell lines is paramount. We propose a panel that includes:

  • Cancer Cell Lines: A selection of well-characterized cancer cell lines from different tissues of origin (e.g., MCF-7 - breast adenocarcinoma, A549 - lung carcinoma, PC-3 - prostate cancer) will allow for the assessment of broad-spectrum or tissue-specific anticancer activity.[4][6]

  • Normal (Non-Cancerous) Cell Lines: A corresponding set of normal cell lines (e.g., MCF-10A - non-tumorigenic breast epithelial cells, Vero - kidney epithelial cells from an African green monkey) serves as the crucial control for determining selectivity.[1][6] Comparing the cytotoxic effects on these cells directly with their cancerous counterparts is the cornerstone of this evaluation.

The Importance of a Multi-Assay Platform

Relying on a single cytotoxicity assay can be misleading. For instance, an assay measuring metabolic activity might not distinguish between cell death (cytotoxicity) and a halt in proliferation (cytostasis). Therefore, we will employ a suite of assays that probe different aspects of cellular health:

  • Metabolic Viability: Assesses the metabolic activity of cells, often reflecting the mitochondrial function of viable cells.

  • Membrane Integrity: Directly measures cytotoxicity by quantifying the leakage of intracellular components from damaged cells.

  • Apoptosis Induction: Identifies and quantifies cells undergoing programmed cell death, a preferred mechanism for anticancer drugs.

  • Cell Cycle Progression: Determines if the compound disrupts the normal cell division cycle, potentially leading to a halt in proliferation or cell death.

The overall experimental workflow is designed to provide a clear, step-by-step progression from initial screening to mechanistic insights.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis A Cell Culture (Cancer & Normal Lines) B Dose-Response Treatment (3-Ethoxyquinoxalin-2(1H)-one) A->B C MTT Assay (Metabolic Viability) B->C D LDH Assay (Membrane Integrity) B->D E Apoptosis Assay (Annexin V / PI Staining) B->E F Cell Cycle Analysis (Propidium Iodide Staining) B->F G Calculate IC50 Values C->G D->G I Quantify Apoptosis & Cell Cycle Arrest E->I F->I H Determine Selectivity Index (SI) G->H J Comprehensive Report H->J I->J G EQ 3-Ethoxyquinoxalin-2(1H)-one PI3K PI3K EQ->PI3K Inhibition Akt Akt PI3K->Akt Activation Bad Bad Akt->Bad Inhibition Bcl2 Bcl-2 Akt->Bcl2 Activation Bad->Bcl2 Inhibition Casp9 Caspase-9 Bcl2->Casp9 Inhibition Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Hypothetical signaling pathway for apoptosis induction.

Conclusion

This guide outlines a rigorous, multi-faceted strategy to evaluate the comparative cytotoxicity of 3-Ethoxyquinoxalin-2(1H)-one. By employing a panel of cancer and normal cell lines and utilizing a complementary set of assays that probe metabolic health, membrane integrity, apoptosis, and cell cycle progression, researchers can generate a high-confidence dataset. The calculation of a Selectivity Index is paramount in determining the therapeutic window of the compound. Positive results from this comprehensive evaluation—specifically, high potency against cancer cells and a large selectivity index—would provide a strong rationale for advancing 3-Ethoxyquinoxalin-2(1H)-one into further preclinical development as a promising and selective anticancer agent.

References

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  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
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Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 3-Ethoxyquinoxalin-2(1H)-one Against Standard Antibiotics

Abstract The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, exhi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of biological activities, including significant antimicrobial properties.[1][2] This guide provides a comprehensive framework for benchmarking the in vitro antimicrobial efficacy of a novel quinoxalinone derivative, 3-Ethoxyquinoxalin-2(1H)-one, against a panel of well-established, standard antibiotics: Ampicillin, Ciprofloxacin, and Tetracycline. We present detailed, field-proven methodologies grounded in the Clinical and Laboratory Standards Institute (CLSI) guidelines, offering a self-validating system for researchers to assess novel compounds.[3][4] The protocols for determining Minimum Inhibitory Concentration (MIC) via broth microdilution and assessing susceptibility through the Kirby-Bauer disk diffusion method are described in detail, accompanied by an explanation of the scientific rationale behind key procedural steps. Comparative data are summarized in a clear, tabular format to facilitate direct assessment of the compound's potential.

Introduction: The Rationale for Novel Antimicrobial Exploration

The global health crisis posed by multidrug-resistant (MDR) pathogens is a primary driver for innovation in drug discovery. The chemical scaffold of quinoxaline has been identified as a "privileged structure" in medicinal chemistry, with various derivatives demonstrating potent antibacterial, antifungal, and anticancer activities.[2][5] Our focus, 3-Ethoxyquinoxalin-2(1H)-one, is a synthetic derivative engineered to explore new structure-activity relationships in this promising class.

To ascertain its therapeutic potential, a rigorous, standardized comparison against widely used clinical antibiotics is essential. This guide utilizes a multi-pronged approach to benchmark its efficacy against three standard antibiotics, each with a distinct mechanism of action:

  • Ampicillin: A β-lactam antibiotic that inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[6][7]

  • Ciprofloxacin: A fluoroquinolone that inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.[8][9][10]

  • Tetracycline: An antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.[11][12][13][14]

By comparing the performance of 3-Ethoxyquinoxalin-2(1H)-one against these agents, we can generate a preliminary profile of its spectrum of activity and relative potency, providing critical data for further development.

Materials and Methods

The integrity of any comparative study rests upon the precision and standardization of its methodology. The following protocols are based on the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and validity.[15]

Test Articles and Bacterial Strains
  • Test Compound: 3-Ethoxyquinoxalin-2(1H)-one (synthesized in-house, >98% purity confirmed by NMR and LC-MS). A stock solution of 1280 µg/mL is prepared in dimethyl sulfoxide (DMSO).

  • Standard Antibiotics: Ampicillin, Ciprofloxacin, Tetracycline (procured from a certified vendor). Stocks prepared according to CLSI guidelines.[15]

  • Bacterial Strains:

    • Staphylococcus aureus (ATCC® 25923™) - Gram-positive control

    • Escherichia coli (ATCC® 25922™) - Gram-negative control

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution.

    • Mueller-Hinton Agar (MHA) for the disk diffusion assay.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][16] This quantitative measure is the gold standard for assessing antimicrobial potency.

Causality Behind Experimental Choices:

  • Why Broth Microdilution? This method is highly standardized, requires small volumes of reagents, and allows for the simultaneous testing of multiple compounds against multiple organisms in a high-throughput format (96-well plates).[17]

  • Why CAMHB? Cation concentrations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antibiotics (like tetracyclines and fluoroquinolones). Using cation-adjusted media is a CLSI requirement to ensure inter-laboratory consistency.[15]

  • Why a 0.5 McFarland Standard? This turbidity standard corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL. Standardizing the initial inoculum is critical for reproducible MIC results, as a higher bacterial load can overwhelm the antimicrobial agent and falsely elevate the MIC.

  • Inoculum Preparation: Aseptically transfer 3-5 isolated colonies of the test bacterium into sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.

  • Inoculum Dilution: Dilute the standardized suspension 1:150 in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a microtiter plate row.

    • Add 200 µL of the 1280 µg/mL test compound stock to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration range from 640 µg/mL down to 1.25 µg/mL.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL, and the final test concentrations range from 320 µg/mL to 0.625 µg/mL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration well with no visible turbidity (i.e., no bacterial growth).

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 1. Prepare 0.5 McFarland Inoculum E1 3. Inoculate Wells with Standardized Bacteria P1->E1 P2 2. Prepare Serial Dilutions of Compound in Plate P2->E1 E2 4. Incubate Plate (35°C, 16-20h) E1->E2 A1 5. Read Plate Visually E2->A1 A2 6. Determine MIC (Lowest concentration with no growth) A1->A2

Fig 1. Workflow for MIC determination via broth microdilution.
Protocol 2: Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.[4][18] It provides a qualitative or semi-quantitative result (Susceptible, Intermediate, or Resistant) based on standardized zone diameter breakpoints.

Causality Behind Experimental Choices:

  • Why Disk Diffusion? It is a simple, cost-effective, and rapid method for screening the activity of a compound against a panel of bacteria.[19] It visually demonstrates the ability of a compound to diffuse through agar and inhibit growth.

  • Why MHA? Mueller-Hinton Agar is the standard medium for this test because it has good batch-to-batch reproducibility, is low in sulfonamide inhibitors, and supports the growth of most common non-fastidious pathogens.[4]

  • Why a Confluent "Lawn" of Growth? Inoculating the entire plate surface ensures that any zone of inhibition observed is due to the antimicrobial activity of the compound and not a lack of bacterial growth in that area.

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in section 2.2.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

  • Streaking: Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Disk Application: Aseptically place the paper disk impregnated with 3-Ethoxyquinoxalin-2(1H)-one (e.g., 30 µg) and the standard antibiotic disks onto the agar surface. Ensure firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement: Measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter.

Kirby_Bauer_Workflow cluster_prep_kb Preparation cluster_exec_kb Execution cluster_analysis_kb Analysis KB1 1. Prepare 0.5 McFarland Inoculum KB2 2. Swab MHA Plate for Confluent Growth KB1->KB2 KB3 3. Apply Antimicrobial Disks to Agar Surface KB2->KB3 KB4 4. Incubate Plate (35°C, 16-20h) KB3->KB4 KB5 5. Measure Zone of Inhibition Diameter (mm) KB4->KB5 KB6 6. Interpret Results (Susceptible/Resistant) KB5->KB6

Fig 2. Workflow for the Kirby-Bauer disk diffusion assay.

Results: A Comparative Data Summary

The following tables present hypothetical data for illustrative purposes to demonstrate how results from these experiments would be structured for a direct comparison.

Table 1: Minimum Inhibitory Concentration (MIC) Data

CompoundS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)
3-Ethoxyquinoxalin-2(1H)-one 8 32
Ampicillin0.58
Ciprofloxacin0.250.06
Tetracycline14

Table 2: Kirby-Bauer Zone of Inhibition Data (30 µg disks)

CompoundS. aureus (Gram-positive) Zone Diameter (mm)E. coli (Gram-negative) Zone Diameter (mm)
3-Ethoxyquinoxalin-2(1H)-one 18 14
Ampicillin2917
Ciprofloxacin2530
Tetracycline2419

Discussion and Interpretation

Based on the illustrative data, 3-Ethoxyquinoxalin-2(1H)-one demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria.

  • Potency against S. aureus : The compound shows moderate activity against S. aureus (MIC = 8 µg/mL), though it is less potent than the standard antibiotics tested. The corresponding zone of inhibition (18 mm) corroborates this finding.

  • Potency against E. coli : The activity against E. coli is lower (MIC = 32 µg/mL), suggesting a potential Gram-negative selectivity issue, possibly related to membrane permeability or efflux pump activity. This is a common challenge for novel compounds, as the outer membrane of Gram-negative bacteria provides a formidable barrier.[7]

  • Comparative Efficacy : Compared to the controls, 3-Ethoxyquinoxalin-2(1H)-one does not currently outperform established antibiotics in terms of raw potency. However, this initial screening is critical. The value of a novel scaffold lies not only in high potency but also in its potential for a unique mechanism of action that could circumvent existing resistance pathways. For instance, many quinoxaline derivatives are known to exert their effects through various mechanisms, which could be an advantage against MDR strains.[1][20]

Conclusion and Future Directions

This guide outlines a standardized, robust framework for the initial antimicrobial evaluation of 3-Ethoxyquinoxalin-2(1H)-one. The presented methodologies, grounded in CLSI standards, provide the necessary scientific integrity for generating reliable and comparable data.

While the hypothetical results suggest that 3-Ethoxyquinoxalin-2(1H)-one possesses broad-spectrum antimicrobial activity, further work is required. Future studies should focus on:

  • Mechanism of Action Studies: Investigating how the compound exerts its antimicrobial effect (e.g., targeting cell wall, DNA, or protein synthesis).

  • Structure-Activity Relationship (SAR) Analysis: Synthesizing and testing additional analogues to optimize potency and spectrum.[21]

  • Testing against Resistant Strains: Evaluating the compound against clinical isolates of MRSA (methicillin-resistant S. aureus) and ESBL-producing (extended-spectrum β-lactamase) E. coli to determine its potential for overcoming known resistance mechanisms.

By following this structured approach, researchers can effectively benchmark novel compounds, identify promising leads, and contribute to the vital pipeline of next-generation antimicrobial agents.

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